2-Hydroxy-4-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-3-6(8(9)11)7(10)4-5/h2-4,10H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJYVBTZPUQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441320 | |
| Record name | 4-Methylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49667-22-3 | |
| Record name | 2-Hydroxy-4-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49667-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-salicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-4-methylbenzamide (CAS: 49667-22-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-methylbenzamide, a derivative of the versatile benzamide scaffold, represents a molecule of significant interest within medicinal chemistry and materials science. The benzamide functional group is a cornerstone in the design of a wide array of pharmacologically active agents, owing to its ability to form stable hydrogen bonds and participate in various intermolecular interactions. The strategic placement of a hydroxyl group ortho to the amide, and a methyl group at the para position on the benzene ring, imparts specific physicochemical properties that can influence its biological activity and potential applications.
This technical guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis, analytical characterization, and a review of the potential biological activities suggested by studies on structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and materials development.
Chemical and Physical Properties
This compound is an off-white to light yellow powder.[1] Its core structure consists of a benzene ring substituted with a hydroxyl group at position 2, a methyl group at position 4, and a carboxamide group at position 1.
| Property | Value | Source |
| CAS Number | 49667-22-3 | [2] |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.16 g/mol | [2] |
| Appearance | Off-white to light yellow powder | [1] |
| Purity | Typically ≥95% | [2] |
| InChI Key | OLEJYVBTZPUQDX-UHFFFAOYSA-N | [2] |
Synthesis of this compound
A robust and scalable synthesis of this compound is crucial for its further investigation and potential applications. A common and effective method involves the amidation of the corresponding carboxylic acid, 2-hydroxy-4-methylbenzoic acid (also known as 4-methylsalicylic acid).
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Amidation of 2-Hydroxy-4-methylbenzoic Acid
This protocol is adapted from a general method for the synthesis of benzamides from their corresponding carboxylic acids.
Materials:
-
2-Hydroxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Ammonia solution (aqueous or in a suitable organic solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-4-methylbenzoic acid in an anhydrous solvent.
-
Slowly add an activating agent (e.g., thionyl chloride or carbonyldiimidazole) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
-
Amination:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of ammonia to the activated carboxylic acid derivative.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the different functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| N-H (amide) | 3100-3500 |
| C=O (amide) | 1630-1680 |
| C-N (amide) | 1350-1450 |
| C-H (aromatic) | 3000-3100 |
| C-H (methyl) | 2850-2960 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) should be observed at m/z = 151.16. The fragmentation pattern can provide valuable structural information.
Predicted Fragmentation Pathway
Sources
An In-depth Technical Guide to 2-Hydroxy-4-methylbenzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-methylbenzamide is a chemical compound of interest in medicinal chemistry and drug development. As a derivative of benzamide, it belongs to a class of compounds known for a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, offering valuable insights for researchers in the field.
Chemical Identity and Physical Properties
This compound is a solid compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its unique structure, featuring a hydroxyl group ortho to the amide functionality and a methyl group in the para position on the benzene ring, dictates its chemical behavior and potential for molecular interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| CAS Number | 49667-22-3 | [1] |
| Appearance | Solid | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of experimental spectra for this specific compound is not available in the provided search results, data from related benzamide derivatives can offer insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, the hydroxyl proton, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the amide group, the aromatic carbons, and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:
-
O-H stretching of the phenolic hydroxyl group.
-
N-H stretching of the primary amide.
-
C=O stretching of the amide carbonyl group (Amide I band).
-
N-H bending of the amide group (Amide II band).
-
C-H stretching and bending of the aromatic ring and the methyl group.
-
C-O stretching of the phenolic group.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the amide group, the hydroxyl group, and other characteristic fragments of the benzamide structure.
Synthesis and Reactivity
Synthesis: While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general and plausible synthetic route can be inferred from the synthesis of related compounds. A common method for the preparation of benzamides is the reaction of the corresponding carboxylic acid or its activated derivative (such as an acyl chloride or ester) with ammonia or an amine.
Therefore, a likely synthesis pathway for this compound would involve the amidation of 2-hydroxy-4-methylbenzoic acid. This could be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.
A potential synthetic pathway for this compound.
Reactivity: The reactivity of this compound is influenced by its functional groups: the phenolic hydroxyl group, the amide group, and the aromatic ring.
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base. It can also undergo etherification or esterification reactions.
-
Amide Group: The amide group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The nitrogen atom is not strongly basic due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups. The positions ortho and para to these activating groups are the most likely sites for substitution.
Potential Applications in Drug Development
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. While specific pharmacological data for this compound is not detailed in the provided search results, its structural features suggest potential for various therapeutic applications.
The presence of the phenolic hydroxyl and amide functionalities allows for hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. The overall lipophilicity of the molecule, influenced by the methyl group, will affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Researchers may explore derivatives of this compound to optimize its biological activity and ADME profile for the development of new therapeutic agents.
Potential pharmacological activities of this compound derivatives.
Safety and Handling
For any chemical compound, proper safety precautions are essential. While a specific Safety Data Sheet (SDS) for this compound was not available in the search results, general safe handling practices for laboratory chemicals should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.
Conclusion
This compound is a benzamide derivative with potential for further investigation in the field of drug discovery and development. This guide has summarized the available information on its physical and chemical properties, synthesis, and potential applications. However, the lack of comprehensive experimental data highlights the need for further research to fully characterize this compound. The insights provided here serve as a foundation for researchers to design and execute studies aimed at elucidating the properties and therapeutic potential of this compound and its analogues.
References
[Please note: The search results did not provide specific scientific papers with detailed experimental data for this compound. The reference list is therefore limited to the product and data pages that were found.]
-
This compound. PubChem. URL: [Link]
-
2-Hydroxy-4-methylbenzaldehyde. PubChem. URL: [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. URL: [Link]
-
2-Hydroxy-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. URL: [Link]
-
Benzamide, 4-methyl-. NIST WebBook. URL: [Link]
-
2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. URL: [Link]
-
2-Hydroxy-4-methylbenzoic acid. NIST WebBook. URL: [Link]
-
2-HYDROXY-4-METHYLBENZALDEHYDE. FEMA. URL: [Link]
- Synthesis method for 2-methoxy-4-methylbenzylamine. Google Patents.
-
Benzamide-simplified mass spectrum. ResearchGate. URL: [Link]
-
Benzamide compounds with biological activities. ResearchGate. URL: [Link]
-
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3-(2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. DergiPark. URL: [Link]
-
Biological activity of 2-hydroxythiobenzanilides and related compounds. PubMed. URL: [Link]
Sources
An In-depth Technical Guide on 2-Hydroxy-4-methylbenzamide: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzamide, a substituted aromatic amide of significant interest in medicinal chemistry and materials science. The document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it outlines a robust synthesis protocol, provides key data for its spectroscopic characterization, and discusses its potential applications, serving as a vital resource for professionals in research and drug development.
Introduction
This compound is a member of the benzamide class of organic compounds, characterized by a benzene ring functionalized with both a hydroxyl and a methyl group, in addition to the defining amide moiety. This particular arrangement of functional groups imparts specific chemical and physical properties that make it a valuable intermediate and a structural motif in the design of novel molecules with potential biological activity. Understanding the foundational chemistry of this compound is crucial for its effective utilization in various scientific endeavors.
Molecular Structure and Formula
The fundamental identity of this compound is rooted in its molecular formula and the spatial arrangement of its constituent atoms.
Chemical Formula
The molecular formula for this compound is C₈H₉NO₂ .[1][2] This formula indicates a composition of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms per molecule.
Molecular Structure
The molecule features a benzene ring with three substituents: a primary amide group (-CONH₂), a hydroxyl group (-OH) at the ortho position (C2), and a methyl group (-CH₃) at the para position (C4) relative to the amide. This substitution pattern allows for potential intramolecular hydrogen bonding between the hydroxyl and amide groups, which can influence its conformational preferences and reactivity.
Caption: Molecular Structure of this compound.
Physicochemical Properties
A compilation of essential physicochemical data for this compound is provided below. These parameters are critical for predicting its behavior in various experimental and biological contexts.
| Property | Value | Reference |
| Molecular Weight | 151.16 g/mol | [1][3][4] |
| Appearance | White to off-white solid | [5] |
| Purity | 98% | [4] |
| CAS Number | 49667-22-3 | [1][4] |
Synthesis Protocol
The synthesis of this compound can be achieved through various routes. A common and reliable laboratory-scale method involves the amidation of methyl 2-hydroxy-4-methylbenzoate.
Causality Behind Experimental Choices
The choice of methyl 2-hydroxy-4-methylbenzoate as the starting material is strategic due to its commercial availability and the relative ease of converting the ester to an amide. The use of aqueous ammonia provides both the nucleophile (ammonia) and the solvent system. The reaction is typically heated to increase the rate of nucleophilic acyl substitution. Acidification during the workup is crucial to protonate any remaining unreacted ammonia and the product, facilitating its precipitation and isolation.
Step-by-Step Methodology
-
Reaction Setup: A solution of methyl 2-hydroxy-4-methylbenzoate in a suitable solvent (e.g., methanol or dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer.[5]
-
Ammonia Addition: An aqueous solution of ammonia is added to the flask.[5]
-
Heating: The reaction mixture is heated under reflux for several hours to drive the reaction to completion.
-
Cooling and Precipitation: The mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the product.
-
Acidification: The mixture is neutralized or made slightly acidic by the dropwise addition of an acid (e.g., hydrochloric acid) to ensure complete precipitation.[5]
-
Isolation: The solid product is collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed with cold water to remove any soluble impurities and then dried under vacuum.
Caption: Experimental Workflow for the Synthesis of this compound.
Spectroscopic Characterization
The structural integrity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit characteristic signals corresponding to the different protons in the molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆) are:
-
Methyl Protons (-CH₃): A singlet around 2.2-2.4 ppm.
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-7.8 ppm).
-
Amide Protons (-NH₂): A broad singlet that can exchange with D₂O.
-
Hydroxyl Proton (-OH): A broad singlet, also exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework. Key expected signals include:
-
Methyl Carbon (-CH₃): A signal in the aliphatic region.
-
Aromatic Carbons: Multiple signals in the aromatic region (typically 110-160 ppm).
-
Carbonyl Carbon (-C=O): A signal in the downfield region (typically >165 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands (in cm⁻¹) include:
-
O-H Stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹.
-
N-H Stretches (amide): Two bands in the region of 3100-3500 cm⁻¹.
-
C=O Stretch (amide): A strong absorption band around 1640-1680 cm⁻¹.
-
C-H Stretches (aromatic and aliphatic): Signals in the 2850-3100 cm⁻¹ region.
Applications in Research and Drug Development
This compound and its derivatives are of interest in several areas:
-
Medicinal Chemistry: The benzamide scaffold is a common feature in many biologically active compounds. This particular derivative can serve as a starting point for the synthesis of novel compounds with potential therapeutic applications.
-
Materials Science: The functional groups present in the molecule allow for its incorporation into polymers and other materials, potentially imparting desirable properties such as thermal stability or specific binding capabilities.
-
Agrochemicals: Substituted benzamides have been investigated for their potential as herbicides and pesticides.
Conclusion
This technical guide has provided a detailed examination of this compound, encompassing its molecular structure, synthesis, and characterization. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reliability and reproducibility.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-hydroxy-4-methylbenzamide. PubChem. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 98% Purity, C8H9NO2, 100 grams. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H9NO2 | CID 10534839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. BenzaMide, N,2-dihydroxy-4-Methyl- synthesis - chemicalbook [chemicalbook.com]
A-Z Guide to 2-Hydroxy-4-methylbenzamide: Nomenclature, Properties, and Synthesis
This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzamide, a compound of interest for researchers, chemists, and professionals in drug development. This document delves into its formal nomenclature, physicochemical properties, and synthetic pathways, offering a foundational understanding for its application in scientific research.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the cornerstone of scientific research, ensuring clarity and reproducibility. This compound is systematically named based on the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
IUPAC Name
The formal IUPAC name for the compound is This compound . This name is derived from its structure: a benzamide molecule with a hydroxyl (-OH) group at the second carbon position and a methyl (-CH₃) group at the fourth carbon position relative to the primary functional group, the amide (-CONH₂).
Synonyms and Identifiers
In literature and commercial listings, this compound may be referred to by several synonyms. Recognizing these is crucial for exhaustive literature searches. Common synonyms include:
For unambiguous identification, the Chemical Abstracts Service (CAS) number is universally employed.
The following diagram illustrates the chemical structure and the numbering of the benzene ring, which dictates the IUPAC nomenclature.
Caption: Chemical structure of this compound.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [2][3] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Purity | Typically ≥95% - 98% | [3][4] |
| InChI Key | OLEJYVBTZPUQDX-UHFFFAOYSA-N | [3] |
These properties are fundamental for calculating molar concentrations, assessing purity, and predicting the compound's behavior in various solvents and reaction conditions.
Synthesis Pathways
This compound is a derivative of salicylic acid, and its synthesis can be approached through several routes. One common precursor is 4-methylsalicylic acid (also known as 2-hydroxy-4-methylbenzoic acid)[5][6].
A related synthesis mentioned in the literature involves the methylation and subsequent reduction of this compound to produce 2-methoxy-4-methylbenzylamine[7]. This indicates that the amide group can be a key intermediate for further chemical modifications.
A generalized workflow for the synthesis starting from m-cresol is outlined below. While this specific patent focuses on a related amine, it highlights the synthesis of a key intermediate, 2-hydroxy-4-methylbenzaldehyde, which can be further oxidized and aminated to yield the target compound.
Example Synthetic Workflow (Conceptual)
This workflow conceptualizes the synthesis of this compound from a common industrial starting material, m-cresol.
Sources
- 1. 4-Methylsalicylamide | 49667-22-3 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Hydroxy-p-toluic acid | C8H8O3 | CID 5788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
The Multifaceted Biological Activities of 2-Hydroxy-4-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a significant leap forward in the quest for novel therapeutics. The 2-hydroxy-4-methylbenzamide core has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this versatile class of compounds. By delving into the intricate relationship between structure and activity, we aim to empower fellow scientists to harness the full therapeutic potential of this compound derivatives in the development of next-generation medicines.
The Chemical Foundation: Synthesis of this compound Derivatives
The synthetic accessibility of the this compound scaffold is a key attribute that facilitates its exploration in drug discovery. A variety of synthetic routes have been developed to introduce diverse functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
General Synthesis of N-Substituted 2-Hydroxy-4-methylbenzamides
A common and straightforward method for the synthesis of N-substituted this compound derivatives involves the coupling of 2-hydroxy-4-methylbenzoic acid with a desired amine.
Experimental Protocol: Amide Coupling Reaction
-
Activation of the Carboxylic Acid: To a solution of 2-hydroxy-4-methylbenzoic acid (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and a base like triethylamine (1.2 equivalents). Stir the mixture at 0°C for 30 minutes to form the activated ester.
-
Amine Addition: To the activated ester solution, add the desired primary or secondary amine (1 equivalent) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted this compound derivative.
Caption: General synthetic scheme for N-substituted 2-hydroxy-4-methylbenzamides.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Induction of Apoptosis and Cell Cycle Arrest
Several studies have highlighted the ability of these derivatives to trigger programmed cell death (apoptosis) in cancer cells. Mechanistic investigations suggest that this is often mediated through the intrinsic mitochondrial pathway.
One study on novel 4-methylbenzamide derivatives containing 2,6-substituted purines revealed that the most promising compounds induced apoptosis and cell cycle arrest at the G2/M phase in cancer cells[1]. For instance, compounds 7 and 10 from this study exhibited potent inhibitory activity against several cancer cell lines, with IC50 values in the low micromolar range[1]. Specifically, for the K562 chronic myeloid leukemia cell line, the IC50 values were 2.27 µM and 2.53 µM for compounds 7 and 10 , respectively[1]. Against the HL-60 acute myeloid leukemia cell line, the IC50 values were even lower at 1.42 µM and 1.52 µM[1].
Another study on newly synthesized benzamide derivatives showed that the lead compound, BJ-13, induced significant intracellular reactive oxygen species (ROS) accumulation, leading to a collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis[2]. This was evidenced by the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2[2].
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7 | K562 (Chronic Myeloid Leukemia) | 2.27 | [1] |
| 10 | K562 (Chronic Myeloid Leukemia) | 2.53 | [1] |
| 7 | HL-60 (Acute Myeloid Leukemia) | 1.42 | [1] |
| 10 | HL-60 (Acute Myeloid Leukemia) | 1.52 | [1] |
| BJ-13 | Gastric Cancer Cells | Potent (Specific IC50 not provided) | [2] |
Inhibition of Key Signaling Pathways
The anticancer effects of this compound derivatives are also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: The transcription factor NF-κB plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. Some benzamide derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of downstream pro-survival genes[3][4][5]. This inhibition can lead to decreased production of inflammatory cytokines like TNF-α and ultimately induce apoptosis[3].
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. This compound derivatives have demonstrated promising anti-inflammatory properties.
Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of pro-inflammatory mediators. As mentioned previously, the inhibition of the NF-κB pathway is a key mechanism, leading to a reduction in cytokines such as TNF-α and IL-6[3][6].
Inhibition of Protein Denaturation
Protein denaturation is a process where proteins lose their tertiary and quaternary structures, leading to a loss of their biological function and contributing to the inflammatory response. The ability of a compound to prevent protein denaturation is a recognized indicator of its anti-inflammatory potential.
Table 2: Anti-inflammatory Activity of Selected Benzamide Derivatives
| Compound Class | Assay | IC50 (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease Inhibition | 0.04–0.07 | [7] |
| Acetylsalicylic acid (standard) | Protease Inhibition | 0.4051 ± 0.0026 | [7] |
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound. A control group without the test compound is also prepared.
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Antimicrobial Activity: A New Frontier in Combating Infections
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.
Spectrum of Activity
Studies have shown that derivatives of 2-hydroxybenzamide are active against both Gram-positive and Gram-negative bacteria. For instance, some N-(2-hydroxy-4-substitutedphenyl)benzamides were found to be active against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml and against Staphylococcus aureus with an MIC of 25 µg/ml[8]. Other studies on salicylamide derivatives have also reported good activity against Gram-positive bacteria[7].
Table 3: Antimicrobial Activity of Selected 2-Hydroxybenzamide Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-(2-hydroxy-4-substitutedphenyl)benzamides (II11, II12, II13) | Pseudomonas aeruginosa | 12.5 | [8] |
| N-(2-hydroxy-4-substitutedphenyl)benzamides | Staphylococcus aureus | 25 | [8] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 (mg/mL) | [7] |
Experimental Protocol: Disk Diffusion Assay for Antimicrobial Susceptibility
The disk diffusion assay is a standard method to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the this compound derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
Caption: Workflow for the antimicrobial disk diffusion assay.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For the this compound scaffold, several key structural features have been identified that influence its biological activities.
-
The 2-Hydroxy Group: The phenolic hydroxyl group at the 2-position is often critical for activity, likely participating in key hydrogen bonding interactions with the target protein[9].
-
Substituents on the Benzamide Ring: The nature and position of substituents on the benzamide ring can significantly modulate activity. For example, in some anticancer salicylamides, halogen substitution, particularly chlorine at the 5-position, enhances inhibitory activity against key signaling pathways[9].
-
N-Substitution on the Amide: The substituent on the amide nitrogen plays a pivotal role. For anticancer activity, bulky aromatic or heteroaromatic groups are often preferred[9]. The nature of this substituent can also influence selectivity for different biological targets.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics with a diverse range of biological activities. Its synthetic tractability, coupled with its demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases, makes it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing a wider array of derivatives with diverse substitutions to further probe the SAR and optimize activity and selectivity.
-
Elucidating Detailed Mechanisms of Action: Utilizing advanced molecular and cellular biology techniques to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro findings into in vivo models to assess their therapeutic potential and pharmacokinetic profiles.
By continuing to explore the rich chemical and biological landscape of this compound derivatives, the scientific community is well-positioned to unlock new and effective treatments for a multitude of human diseases.
References
-
Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. [Link]
- Benzamide derivatives as anti-inflammatory compounds and uses thereof.
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. SpringerLink. [Link]
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]
-
Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. [Link]
-
Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. [Link]
-
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. ACS Publications. [Link]
-
N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. PubMed. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
The Antimicrobial Acitvity and Quantitative Structure - Biological Activity Relationships Evaluation of Some Novel 2-Hydroxybenzamide Derivatives. ResearchGate. [Link]
-
Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed. [Link]
-
New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. PubMed Central. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications. [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed Central. [Link]
-
Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides. PubMed. [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
-
Synthesis, Crystal Structures and Antimicrobial Activities of N '-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N '. ResearchGate. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. [Link]
-
Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]
-
Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed. [Link]
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2021240187A1 - Benzamide derivatives as anti-inflammatory compounds and uses thereof - Google Patents [patents.google.com]
- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Therapeutic Potential of 2-Hydroxy-4-methylbenzamide and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of 2-Hydroxy-4-methylbenzamide, a simple yet intriguing member of the hydroxybenzamide family. While direct therapeutic applications of this specific molecule are not yet extensively documented, this paper will explore its significant untapped potential by drawing parallels with structurally related and well-researched hydroxybenzamide and methylbenzamide derivatives. We will delve into its physicochemical properties, synthesis, and, most importantly, its prospective applications in oncology, infectious diseases, and enzyme inhibition, supported by mechanistic insights and proposed experimental workflows.
Introduction: The Promise of the Benzamide Scaffold
Benzamide derivatives are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities. Their structural simplicity and synthetic tractability make them ideal candidates for drug discovery and development. The therapeutic landscape of benzamides is vast, encompassing antipsychotics, antiemetics, and analgesics.[1] The addition of a hydroxyl group, as seen in hydroxybenzamides, further enhances their potential by providing a key site for hydrogen bonding and metabolic transformations. This guide focuses on this compound, a molecule poised for exploration, and aims to provide a roadmap for unlocking its therapeutic value.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [2] |
| Molecular Weight | 151.165 g/mol | [2] |
| CAS Number | 49667-22-3 | [2] |
| Appearance | Off-white solid | [3] |
| Purity | ≥95% | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various established organic chemistry routes. A common approach involves the amidation of a salicylic acid derivative.
Proposed Synthetic Pathway:
Caption: Synthesis of this compound from 2-Hydroxy-4-methylbenzoic acid.
Experimental Protocol: Synthesis via Acyl Chloride
-
Acid Chloride Formation: To a solution of 2-hydroxy-4-methylbenzoic acid in an appropriate anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction is then stirred at room temperature until completion, monitored by TLC.
-
Amidation: The resulting acyl chloride solution is slowly added to a cooled, concentrated solution of ammonia or ammonium hydroxide.
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove unreacted reagents. The crude product is purified by recrystallization or column chromatography to yield this compound.
Potential Therapeutic Applications: An Analog-Based Approach
While dedicated studies on this compound are limited, the extensive research on its structural analogs provides a strong foundation for predicting its therapeutic potential.
Anticancer Activity
Derivatives of hydroxybenzamide have shown significant promise as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs).[4][5] HDACs are critical enzymes in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[4]
Mechanistic Insight: HDAC Inhibition
N-hydroxybenzamide derivatives, in particular, have been identified as potent HDAC inhibitors.[5][6] These compounds chelate the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones. This, in turn, results in the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[4][6]
Caption: Hypothesized mechanism of anticancer activity via HDAC inhibition.
Proposed Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Experimental workflow for in vitro anticancer evaluation.
Antimicrobial Activity
Hydroxybenzamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[7][8][9] The proposed mechanisms often involve the disruption of essential cellular processes.
Mechanistic Insight: Bacterial Cell Division Inhibition
In bacteria, a key target for benzamide derivatives is the FtsZ protein, which is essential for cell division.[7] Inhibition of FtsZ polymerization prevents the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death.[7]
Caption: Hypothesized antibacterial mechanism via FtsZ inhibition.
Proposed Experimental Workflow: Antimicrobial Susceptibility Testing
-
Microorganism Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be selected.
-
Minimum Inhibitory Concentration (MIC) Determination: The broth microdilution method is a standard technique to determine the MIC of the compound.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To ascertain whether the compound is static or cidal, the MBC or MFC can be determined by plating samples from the MIC assay.
-
Mechanism of Action Studies: If significant antimicrobial activity is observed, further studies, such as FtsZ polymerization assays, can be conducted to elucidate the mechanism.
Enzyme Inhibition
The hydroxybenzamide scaffold is amenable to the design of inhibitors for various enzymes implicated in disease.[4][10]
Potential Enzyme Targets:
-
Tyrosinase: Derivatives of the closely related 4-hydroxybenzaldehyde are potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation disorders.[4]
-
α-Amylase: Hydroxybenzoic acids, the precursors to hydroxybenzamides, have shown inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion.[10] This suggests a potential role in the management of diabetes.
-
Lipoxygenase: This enzyme is involved in inflammatory pathways, and its inhibition by hydroxybenzamide derivatives could lead to novel anti-inflammatory agents.[10]
Quantitative Data for Related Compounds:
| Compound | Target Enzyme | IC₅₀ | Reference |
| 4-Hydroxybenzoic acid | α-Amylase | 25.72 ± 1.33 mM | [10] |
| 2,4-Dihydroxybenzoic acid | α-Amylase | 19.29 ± 1.18 mM | [10] |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus | 15.62-31.25 µmol/L (MIC) | [11] |
Conclusion and Future Directions
This compound, while currently under-explored, represents a promising starting point for the development of novel therapeutics. By leveraging the wealth of knowledge from its structural analogs, a clear path for its investigation emerges. The potential applications in oncology, infectious diseases, and enzyme modulation warrant a systematic evaluation of this compound. The experimental workflows outlined in this guide provide a robust framework for initiating such a research program. Further derivatization of the this compound scaffold, guided by structure-activity relationship (SAR) studies, could lead to the discovery of potent and selective clinical candidates.
References
-
Jiao, J., Fang, H., & Xu, W. F. (2008). Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents. Drug discoveries & therapeutics, 2(4), 211-215. Retrieved from [Link]
-
Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(9), 1133. Retrieved from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. Retrieved from [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025). PMC. Retrieved from [Link]
-
Niyazov, L., Brel, A., Sadullayeva, G., & Gulamova, M. (2025). New derivatives of hydroxybenzamides containing a fragment of 6-amino-1,3-dimethylprimidine-2,4-dione with potential promising biological activities. AIP Conference Proceedings, 3116(1). Retrieved from [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2025). ResearchGate. Retrieved from [Link]
- Hydroxybenzamide derivatives and their use as inhibitors of hsp90. (n.d.). Google Patents.
-
Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. (2025). ResearchGate. Retrieved from [Link]
-
2-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide. (n.d.). PubChem. Retrieved from [Link]
-
4-Hydroxybenzamide. (n.d.). PubChem. Retrieved from [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]
Sources
- 1. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. BenzaMide, N,2-dihydroxy-4-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel N-hydroxybenzamide histone deacetylase inhibitors as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Cornerstone of Prokinetic Agents: A Technical Guide to 2-Hydroxy-4-methylbenzamide as a Pharmaceutical Intermediate
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-Hydroxy-4-methylbenzamide. This key pharmaceutical intermediate is a critical building block in the development of various active pharmaceutical ingredients (APIs), particularly those targeting gastrointestinal motility.
Introduction: The Significance of the Benzamide Scaffold
The benzamide functional group is a prevalent structural motif in a wide array of pharmaceuticals, imparting favorable pharmacokinetic and pharmacodynamic properties. This compound, a specialized derivative, offers a unique combination of a hydroxyl group for further chemical modification and a methyl group that can influence molecular conformation and receptor binding. Its strategic importance lies in its role as a precursor to more complex molecules, including potent prokinetic agents used to treat gastrointestinal disorders.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 49667-22-3 | |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents; sparingly soluble in water (predicted) | General knowledge |
Strategic Synthesis of this compound
The primary and most direct route to this compound involves the amidation of 2-hydroxy-4-methylbenzoic acid. This transformation can be achieved through a multi-step sequence involving the activation of the carboxylic acid, followed by reaction with an ammonia source.
Causality in Synthesis Design: The Acid Chloride Route
A common and efficient method for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This highly reactive intermediate readily undergoes nucleophilic attack by ammonia to form the desired amide. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is advantageous due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
Caption: Synthetic pathway from 2-hydroxy-4-methylbenzoic acid to this compound.
Self-Validating Experimental Protocol: Synthesis from 2-Hydroxy-4-methylbenzoic Acid
This protocol details the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
2-hydroxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The completion of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-hydroxy-4-methylbenzoyl chloride is obtained as an oil or low-melting solid.
-
-
Amidation:
-
Dissolve the crude 2-hydroxy-4-methylbenzoyl chloride in anhydrous DCM and cool the solution in an ice bath.
-
Slowly add concentrated ammonium hydroxide (excess) to the cooled solution with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction.
-
Quench the reaction by adding water and separate the organic layer.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any unreacted acid and ammonium salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound as a crystalline solid.
-
Structural Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Amide protons (-CONH₂) (broad singlet, δ 7.5-8.5 ppm), Phenolic proton (-OH) (broad singlet, variable ppm), Methyl protons (-CH₃) (singlet, δ ~2.3 ppm) |
| ¹³C NMR | Carbonyl carbon (C=O) (δ ~170 ppm), Aromatic carbons (δ 110-160 ppm), Methyl carbon (-CH₃) (δ ~20 ppm) |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3400-3200), N-H stretch (two bands, ~3350 and ~3180), C=O stretch (Amide I, ~1650), N-H bend (Amide II, ~1620), C-N stretch (~1400), Aromatic C-H and C=C stretches |
Note: Actual chemical shifts and absorption frequencies may vary depending on the solvent and experimental conditions.
Caption: Workflow for the characterization and validation of synthesized this compound.
Application as a Pharmaceutical Intermediate: Gateway to Prokinetic Agents
This compound serves as a key precursor in the synthesis of various pharmaceutical agents, most notably those with gastroprokinetic activity. These drugs enhance gastrointestinal motility and are used to treat conditions such as gastroparesis, gastroesophageal reflux disease (GERD), and functional dyspepsia. The general synthetic strategy involves the modification of the hydroxyl and/or the amide group of the this compound core.
A prominent example is the synthesis of Mosapride, a selective 5-HT₄ receptor agonist. While the direct precursor to Mosapride is a more substituted benzamide, the underlying synthetic logic often involves the initial construction of a substituted 2-hydroxybenzamide scaffold. The synthesis of Mosapride and related compounds highlights the importance of having a reliable and scalable synthesis for intermediates like this compound.[1][2]
Caption: General scheme for the utilization of this compound in API synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. It is advised to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation from readily available starting materials, combined with its strategic functional groups, makes it an essential building block for the development of novel therapeutics, particularly in the area of gastrointestinal prokinetic agents. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering researchers to leverage this key molecule in their drug discovery and development endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Royal Society of Chemistry. (2021). Supplementary Information.
- Matsumoto, Y., et al. (1991). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 39(5), 1255-1258.
- Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin, 49(4), 424-431.
- Google Patents. (2021). CN113214181A - New preparation method of mosapride.
Sources
This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylbenzamide, a simple yet intriguing benzamide derivative. While this specific molecule has not been the subject of extensive biological investigation itself, its structural motifs are present in a wide array of biologically active compounds. By examining the synthesis, chemical properties, and the well-established activities of structurally related benzamides, we can infer the potential therapeutic relevance of this compound and guide future research in drug discovery and development. This document is intended for researchers, medicinal chemists, and pharmacologists interested in the benzamide scaffold.
Introduction to the Benzamide Scaffold
The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows it to bind to a diverse range of biological targets, including enzymes and receptors. The simple 2-hydroxybenzamide core, also known as salicylamide, is of particular interest due to the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide, which influences its conformation and physicochemical properties. The addition of a methyl group at the 4-position, as in this compound, subtly alters its electronic and lipophilic character, potentially modulating its biological activity.
Synthesis and Chemical Properties of this compound
The synthesis of this compound is a straightforward process, typically involving the amidation of a salicylic acid derivative. A common and efficient laboratory-scale synthesis is outlined below.
General Synthesis Workflow
The synthesis of this compound can be achieved through the conversion of 2-hydroxy-4-methylbenzoic acid to its more reactive acid chloride, followed by amination.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative synthesis of this compound from 2-hydroxy-4-methylbenzoic acid.
Materials:
-
2-Hydroxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure.
-
Amination: Dissolve the crude 2-hydroxy-4-methylbenzoyl chloride in a minimal amount of an inert solvent (e.g., THF or DCM) and add it dropwise to a stirred solution of concentrated aqueous ammonia (excess) at 0 °C.
-
Work-up: Allow the reaction to stir at room temperature for 1-2 hours. Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 49667-22-3 | [1][2][3][4][5] |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.16 g/mol | [5] |
| Appearance | Off-white to white powder | [4] |
| Melting Point | 182-184 °C | [4] |
| LogP | 1.50 | [4] |
| pKa | (Not available) |
Biological Activities of Related Benzamide Compounds
While specific biological data for this compound is scarce in the public domain, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications. Two key areas where benzamide derivatives have shown significant promise are as tyrosinase inhibitors and as modulators of the Hedgehog signaling pathway.
Tyrosinase Inhibition and Hyperpigmentation
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin.[6] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics for their skin-lightening effects.[7]
The benzaldehyde and benzoate scaffolds, which are structurally related to benzamides, have been identified as tyrosinase inhibitors. The inhibitory mechanism of benzaldehyde-type inhibitors is thought to involve the formation of a Schiff base with a primary amino group in the enzyme's active site.[8] Given the structural similarity, it is plausible that this compound could also exhibit tyrosinase inhibitory activity. The 2-hydroxy group is a common feature in many tyrosinase inhibitors and can chelate the copper ions in the enzyme's active site.
Structure-Activity Relationship (SAR) Insights:
-
Hydroxyl Group: The presence of a phenolic hydroxyl group, particularly at the 2-position, is often crucial for tyrosinase inhibition.[9]
-
Substituents on the Benzene Ring: The nature and position of other substituents on the aromatic ring can significantly influence inhibitory potency.[6] For instance, N-benzyl benzamides with hydrophobic groups have shown increased potency.[6] The 4-methyl group in this compound is a small, lipophilic substituent that could potentially enhance binding to the enzyme's active site.
Caption: The melanin biosynthesis pathway and the potential inhibitory action of this compound on tyrosinase.
Hedgehog Signaling Pathway Inhibition and Cancer Therapy
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[10][11] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[12][13] The Smoothened (Smo) receptor, a key component of the Hh pathway, has emerged as a major target for the development of anticancer drugs.[10][11]
Several classes of benzamide derivatives have been identified as potent inhibitors of the Hh signaling pathway, often targeting the Smo receptor.[11][12]
Structure-Activity Relationship (SAR) Insights:
-
Benzamide Core: The benzamide scaffold serves as a versatile template for the design of Hh pathway inhibitors.
-
Substitutions: Modifications to both the benzoyl ring and the amide nitrogen are crucial for optimizing potency and pharmacokinetic properties. For instance, in a series of 2-methoxybenzamide derivatives, substitutions on the aromatic ring significantly impacted their inhibitory activity against the Hh pathway.[10][11]
Caption: Simplified schematic of the Hedgehog signaling pathway and the inhibitory action of benzamide derivatives on the Smoothened (SMO) receptor.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, standardized in vitro assays can be employed. The following protocols provide a general framework for evaluating its tyrosinase inhibitory and anticancer activities.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of mushroom tyrosinase, a commonly used model.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
This compound (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of this compound at various concentrations in phosphate buffer containing a small percentage of DMSO.
-
In a 96-well plate, add the test compound solutions, phosphate buffer, and mushroom tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., melanoma, basal cell carcinoma)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. Based on the extensive research on related benzamide derivatives, this compound warrants further investigation as a potential tyrosinase inhibitor for applications in dermatology and as a modulator of the Hedgehog signaling pathway for cancer therapy. The experimental protocols outlined in this guide provide a starting point for elucidating the biological profile of this compound. Future studies should focus on comprehensive in vitro and in vivo evaluations to validate these potential activities and to explore its mechanism of action at the molecular level. Structure-activity relationship studies, involving the synthesis and testing of a library of related analogs, will be crucial for optimizing its potency and selectivity for specific biological targets.
References
-
Stec, J., et al. (2012). Synthesis, biological evaluation, and structure-activity relationships of N-benzoyl-2-hydroxybenzamides as agents active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 55(7), 3088-100. Available at: [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available at: [Link]
-
Xin, M., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Medicinal Chemistry, 12(8), 1363-1372. Available at: [Link]
-
Xin, M., et al. (2016). Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. European Journal of Medicinal Chemistry, 110, 115-25. Available at: [Link]
-
Khan, H., et al. (2020). Design of potent tyrosinase inhibiting N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles. RSC Advances, 10(42), 25057-25066. Available at: [Link]
-
Xin, M., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(36), 22353-22361. Available at: [Link]
-
Xin, M., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. Available at: [Link]
-
Nguyen, T. H. L., et al. (2021). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available at: [Link]
-
Lee, S., et al. (2019). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. Bioorganic & Medicinal Chemistry, 27(17), 3929-3937. Available at: [Link]
-
Cosmetic Info. (n.d.). Tyrosinase Inhibitors: Benzaldelhyde & Benzoate Derivatives. Available at: [Link]
-
Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 49667-22-3. Available at: [Link]
Sources
- 1. 49667-22-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS 49667-22-3 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. 49667-22-3(this compound) | Kuujia.com [kuujia.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00732G [pubs.rsc.org]
- 12. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 2-Hydroxy-4-methylbenzamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
2-Hydroxy-4-methylbenzamide, a derivative of salicylic acid, belongs to the salicylamide class of compounds, a scaffold of significant interest in medicinal chemistry. While the specific historical discovery of this particular molecule is not well-documented, its existence is a logical consequence of the development of classical organic reactions. This guide provides a comprehensive technical overview, from its probable historical synthesis based on established methodologies to its modern characterization and potential biological significance. We will explore the synthesis of its key precursor, 2-hydroxy-4-methylbenzoic acid, via the carboxylation of m-cresol, and subsequent amidation to yield the title compound. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemistry and potential applications of this and related molecules.
Introduction: Contextualizing a Molecule's Emergence
The history of medicinal chemistry is rich with examples of simple organic molecules that have become the foundation for major drug classes. The salicylamide framework is a prime example, with its parent compound, salicylamide, historically recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1] The exploration of derivatives, such as this compound, is a natural progression in the quest to modulate biological activity, selectivity, and pharmacokinetic properties.
While a singular "discovery" event for this compound is absent from the scientific literature, its synthesis is readily conceivable through well-established 19th and 20th-century organic chemistry reactions. Its history is therefore intertwined with the development of foundational synthetic methods like the Kolbe-Schmitt reaction and the evolution of amide bond formation techniques.[2][3] This guide will treat the "discovery" of this compound not as a single event, but as an inevitable outcome of the systematic application of these powerful synthetic tools.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₂ | [4] |
| Molecular Weight | 151.16 g/mol | [4] |
| CAS Number | 49667-22-3 | |
| Appearance | Off-white solid (predicted) | |
| IUPAC Name | This compound | [4] |
The Synthetic Lineage: A Two-Stage Process
The most logical and historically relevant synthetic pathway to this compound is a two-part process: first, the synthesis of the carboxylic acid precursor, and second, the amidation of this acid.
Part A: Synthesis of the Precursor: 2-Hydroxy-4-methylbenzoic Acid
The introduction of a carboxyl group onto a phenol ring is a classic transformation, with the Kolbe-Schmitt reaction being the most historically significant method.[2][5][6] This reaction involves the nucleophilic addition of a phenoxide to carbon dioxide.[6] For the synthesis of 2-hydroxy-4-methylbenzoic acid, the starting material is m-cresol. The regioselectivity of the carboxylation is directed primarily to the ortho position of the hydroxyl group due to the chelating effect of the alkali metal cation.
References
- 1. benchchem.com [benchchem.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | C8H9NO2 | CID 10534839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 6. byjus.com [byjus.com]
Preamble: Navigating the Data Gap for 2-Hydroxy-4-methylbenzamide
An In-depth Technical Guide to the Safety and Toxicity Assessment of 2-Hydroxy-4-methylbenzamide
For novel or sparsely studied chemical entities like this compound, the path to establishing a comprehensive safety and toxicity profile is not one of simple data compilation, but of systematic, predictive, and empirical investigation. The public domain currently lacks extensive toxicological data for this specific molecule[1]. This guide, therefore, is structured not as a retrospective summary but as a prospective framework for researchers, scientists, and drug development professionals. It outlines a scientifically rigorous, tiered approach to thoroughly evaluate the safety and toxicity of this compound.
By employing a read-across strategy from structurally similar compounds and detailing a logical progression of modern toxicological assays, this document serves as a blueprint for generating the necessary data to make informed safety assessments. The causality behind each experimental choice is explained, ensuring that the proposed protocols constitute a self-validating system for risk characterization.
Molecular Identity and Physicochemical Profile
Understanding the fundamental physicochemical properties of a compound is the cornerstone of any toxicological assessment, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1] |
| CAS Number | 35284-33-8 | - |
| Appearance | Solid (predicted) | - |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
The moderate lipophilicity (XLogP3 of 1.4) and molecular weight suggest that dermal absorption and oral bioavailability are plausible routes of exposure that must be considered in the toxicological evaluation.
Preliminary Hazard Identification via Structural Read-Across
In the absence of direct data, a read-across analysis from structurally related compounds is a valid and scientifically accepted method for preliminary hazard identification. We will consider analogs where the core benzamide or substituted phenol structure is conserved.
Caption: Structural relationship of the target compound to selected analogs.
Table 2: GHS Hazard Classifications of Structural Analogs
| Compound | CAS Number | GHS Hazard Statements | Source |
| 2-Hydroxy-4-methylbenzaldehyde | 698-27-1 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[2], Sigma-Aldrich |
| 4-Hydroxy-N-methylbenzamide | 27642-27-9 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[3], Chemical Label[4] |
| N-Hydroxy-4-methylbenzamide | 2318-82-3 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | PubChem[5] |
| 2-hydroxy-N-methylbenzamide | 1862-88-0 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Chemical Label[6] |
Expertise & Experience: The consistent pattern of irritation (skin, eye, respiratory) and potential for acute toxicity across these analogs strongly suggests that this compound will likely exhibit similar hazards. The primary focus of initial testing must therefore be on these local and acute systemic effects. The N-hydroxy analog also introduces concern for dermal and inhalation toxicity, broadening the scope of necessary acute assessments.
A Tiered Framework for Toxicological Assessment
A progressive, tiered approach, aligned with international guidelines (e.g., OECD) and the 3Rs principle (Replacement, Reduction, Refinement), is mandatory.
Tier 1: In Silico and In Vitro Evaluation
This initial phase aims to characterize hazards without the use of live animals, guiding the design of subsequent studies.
Caption: Workflow for Tier 1 non-animal toxicological assessment.
Causality: Assessing mutagenic and clastogenic potential is a critical regulatory requirement. A standard battery of tests is used to detect different types of genetic damage.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)
-
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect various types of point mutations (frameshift, base-pair substitution).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver homogenate, S9 fraction). This is crucial as many compounds become genotoxic only after metabolic processing.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.
-
Main Experiment (Plate Incorporation Method): a. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (for +S9 plates) or buffer (for -S9 plates). b. Vortex briefly and pour onto the surface of minimal glucose agar plates. c. Incubate plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (his+ for Salmonella, trp+ for E. coli) on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the spontaneous reversion rate observed in the negative (vehicle) control.
-
Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).
Causality: Based on the read-across data[2][3][4][5], there is a high probability of irritant properties. In vitro tests using reconstructed human tissue models are now the standard for avoiding animal testing for this endpoint.
-
Skin Irritation (OECD TG 439): Utilize a Reconstructed human Epidermis (RhE) model. The test compound is applied topically to the tissue. Cell viability is then measured (e.g., via MTT assay). A reduction in viability below a defined threshold (e.g., 50%) indicates an irritant potential.
-
Eye Irritation (OECD TG 492): A similar RhE model or other methods like the Bovine Corneal Opacity and Permeability (BCOP) assay can be used to predict serious eye damage or irritation potential.
Tier 2: Acute Systemic Toxicity
Causality: Should in vitro tests suggest low toxicity or if required for regulatory submission, acute in vivo studies are performed to understand the effects of a single, high-dose exposure and to determine GHS classification. Modern methods significantly reduce animal usage compared to historical LD₅₀ tests.
Experimental Protocol: Up-and-Down Procedure (UDP - OECD TG 425)
-
Principle: This is a sequential dosing method using one animal per step. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Animal Model: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rat).
-
Starting Dose: Select a starting dose based on in silico predictions or data from related compounds. A default starting dose (e.g., 175 mg/kg) can be used if no prior information is available.
-
Dosing and Observation: a. Dose the first animal. Observe for signs of toxicity and mortality for up to 14 days. b. If the animal survives, the dose for the next animal is increased by a constant factor (e.g., 3.2). c. If the animal dies, the dose for the next animal is decreased by the same factor.
-
Stopping Criteria: The test is stopped when one of the predefined criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a specific number of reversals in outcome have occurred).
-
Data Analysis: The LD₅₀ value and its confidence interval are calculated using the maximum likelihood method based on the sequence of outcomes. This method typically requires only 4-6 animals.
Caption: Workflow for the Acute Toxicity Up-and-Down Procedure (UDP).
Tier 3: Repeated Dose Toxicity
Causality: This is the most critical tier for characterizing the toxicity profile for human health risk assessment. These studies identify target organs, characterize the dose-response relationship, and determine a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)
-
Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats), with at least 5 animals per sex per group.
-
Dose Level Selection: Select at least three dose levels plus a vehicle control group. Doses should be based on the acute toxicity data, aiming for a high dose that produces clear toxicity but not mortality, a low dose that produces no observable toxicity, and an intermediate dose.
-
Administration: Administer the compound daily for 28 consecutive days, typically via oral gavage.
-
In-Life Observations: Monitor animals daily for clinical signs of toxicity. Record body weight weekly and food/water consumption. Perform functional observations (e.g., sensory reactivity, grip strength) near the end of the study.
-
Terminal Procedures: At the end of the 28-day period, collect blood for hematology and clinical chemistry analysis. Euthanize animals and perform a full necropsy. Weigh key organs (e.g., liver, kidneys, brain, spleen, gonads).
-
Histopathology: Preserve organs from all animals in the control and high-dose groups for microscopic examination. If treatment-related effects are seen in the high-dose group, examine the same organs from the lower dose groups to establish the NOAEL.
Table 3: Key Endpoints in a 28-Day Repeated Dose Study
| Category | Key Parameters |
| In-Life | Clinical signs, Body weight, Food/water consumption, Detailed clinical observations, Functional tests |
| Hematology | Red blood cell count, White blood cell count (differential), Hemoglobin, Platelets |
| Clinical Chemistry | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Alkaline phosphatase (ALP), Blood urea nitrogen (BUN), Creatinine, Glucose, Total protein, Albumin, Electrolytes |
| Pathology | Gross necropsy findings, Organ weights, Microscopic examination of ~40 tissues/organs |
Trustworthiness: The inclusion of both sexes, multiple dose levels, and a comprehensive set of endpoints (clinical, biochemical, and pathological) ensures a robust and self-validating dataset for identifying target organs and establishing a reliable NOAEL.
Data Synthesis and Risk Assessment
The culmination of this tiered evaluation is the integration of all data to perform a risk assessment. The NOAEL from the most sensitive endpoint in the most relevant study (typically the repeated dose study) is used as the starting point for deriving health-based guidance values, such as a Permitted Daily Exposure (PDE) or an Acceptable Daily Intake (ADI), by applying appropriate safety factors.
Conclusion
While this compound is currently a data-poor substance, a robust safety and toxicity profile can be successfully established. The process requires a methodical, tiered approach that begins with leveraging read-across data from structural analogs to inform a targeted testing strategy. By progressing from in silico and in vitro methods to refined, low-animal-use in vivo studies, researchers can thoroughly characterize potential hazards, define dose-response relationships, and establish a NOAEL. This comprehensive framework ensures that the development and use of this compound can be grounded in a solid foundation of scientific evidence and a thorough understanding of its potential risks.
References
- 1. This compound | C8H9NO2 | CID 10534839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemical-label.com [chemical-label.com]
Methodological & Application
Synthesis of 2-Hydroxy-4-methylbenzamide: A Detailed Protocol for Researchers
<_ _>
Abstract
This document provides a comprehensive guide for the synthesis of 2-Hydroxy-4-methylbenzamide, a valuable intermediate in the development of various pharmaceutical and biologically active compounds. The protocol detailed herein focuses on a robust and efficient two-step process commencing from the readily available 2-hydroxy-4-methylbenzoic acid. The primary objective is to furnish researchers, scientists, and drug development professionals with a reliable and reproducible methodology, underpinned by a thorough explanation of the chemical principles and practical considerations essential for successful synthesis.
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry.[1] this compound and its derivatives are significant structural motifs present in a range of biologically active molecules. The reliable synthesis of this compound is therefore of considerable interest to the scientific community.
The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable ammonium carboxylate salt.[2][3][4] To circumvent this, carboxylic acids are typically activated to enhance their reactivity towards amines. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.[2][3] This guide details a widely employed two-step synthesis of this compound that leverages this principle, starting from 2-hydroxy-4-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).[5][6] The subsequent step is the reaction of the acyl chloride with an amine source to yield the desired amide.
Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| 2-Hydroxy-4-methylbenzoic acid | 50-85-1 | C₈H₈O₃ | 152.15 | ≥98% |
| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | ≥99% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |
| Aqueous Ammonia (25-30%) | 1336-21-6 | NH₃ | 17.03 | ACS Reagent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | ≥99.5% |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | ≥99% |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M solution |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 1 M solution |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Experimental Protocol
Part 1: Synthesis of 2-Hydroxy-4-methylbenzoyl chloride
This initial step focuses on the activation of the carboxylic acid. Thionyl chloride is a highly effective reagent for this transformation, converting the carboxylic acid into a more reactive acyl chloride.[6]
Caption: Workflow for the synthesis of 2-hydroxy-4-methylbenzoyl chloride.
Detailed Steps:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4-methylbenzoic acid (5.0 g, 32.86 mmol).
-
Add anhydrous dichloromethane (DCM, 40 mL) to the flask.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add thionyl chloride (3.6 mL, 49.29 mmol) to the stirred suspension via a dropping funnel over 15 minutes.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 40°C) for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood. The resulting crude 2-hydroxy-4-methylbenzoyl chloride is a light-yellow oil or solid and should be used immediately in the next step without further purification.
Part 2: Synthesis of this compound
In this step, the freshly prepared acyl chloride is reacted with aqueous ammonia to form the final amide product.
Detailed Steps:
-
Dissolve the crude 2-hydroxy-4-methylbenzoyl chloride in 30 mL of fresh DCM and cool the solution to 0°C in an ice bath.
-
In a separate beaker, prepare a solution of aqueous ammonia (25-30%).
-
Slowly add the aqueous ammonia solution dropwise to the stirred acyl chloride solution. An exothermic reaction will occur, and a white precipitate will form. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallization
Recrystallization is a crucial step to obtain the high-purity final product.[7]
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add deionized water to the hot methanolic solution until persistent turbidity is observed.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H, N-H, C=O).
Safety Precautions
It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and avoid inhalation of vapors.[8]
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.
-
Hydrochloric acid and sodium hydroxide are corrosive. Avoid direct contact with skin and eyes.[9][10]
-
The reaction of thionyl chloride with the carboxylic acid generates HCl and SO₂ gases, which are toxic and corrosive. Ensure the reaction is performed in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Extend the reflux time. Ensure anhydrous conditions are maintained. |
| Degradation of acyl chloride | Use the crude acyl chloride immediately in the next step. | |
| Low yield in Step 2 | Incomplete reaction | Ensure sufficient stirring and reaction time. |
| Hydrolysis of acyl chloride | Perform the addition of aqueous ammonia at 0°C. | |
| Impure final product | Incomplete washing | Ensure thorough washing of the organic layer to remove unreacted starting materials and byproducts. |
| Inefficient recrystallization | Use a minimal amount of hot solvent for dissolution and allow for slow cooling. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain this valuable compound in good yield and high purity, facilitating its use in further research and drug development endeavors.
References
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
U.S. National Library of Medicine. "Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides." Organic Letters, 2013. [Link]
-
Chemistry Steps. Amides Preparation and Reactions Summary. [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Durham University. "Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions." Durham e-Theses, 2012. [Link]
-
OrgoSolver. Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Royal Society of Chemistry. "A new, efficient, one-pot synthesis of amides and esters from carboxylic acids using triethylamine and thionyl chloride." RSC Advances, 2014. [Link]
-
Chemistry Steps. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
PrepChem. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]
-
MDPI. "Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction." Molecules, 2022. [Link]
-
ResearchGate. Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]
-
Stenutz. 2-hydroxy-4-methylbenzoic acid. [Link]
- Google Patents.
- Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
U.S. National Library of Medicine. 2-Hydroxy-N-(4-methylphenyl)benzamide. [Link]
-
National Institute of Standards and Technology. 2-Hydroxy-4-methylbenzoic acid. [Link]
-
Matrix Fine Chemicals. 2-HYDROXY-4-METHYLBENZOIC ACID | CAS 50-85-1. [Link]
-
U.S. National Library of Medicine. 2-Hydroxy-4-methylbenzaldehyde. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Application and Protocol for the Spectroscopic Characterization of 2-Hydroxy-4-methylbenzamide by ¹H and ¹³C NMR
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Hydroxy-4-methylbenzamide. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are engaged in the synthesis, identification, and characterization of small organic molecules. The guide outlines the fundamental principles behind the spectral features, a step-by-step protocol for sample preparation and data acquisition, and a thorough interpretation of the predicted ¹H and ¹³C NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Introduction: The Structural Elucidation of this compound
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science.[1] Its chemical structure, comprised of a benzene ring functionalized with a hydroxyl group, a methyl group, and a carboxamide group, presents a distinct spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such molecules. This application note serves as a practical guide to obtaining and interpreting high-quality ¹H and ¹³C NMR spectra of this compound.
The strategic placement of substituents on the benzene ring—a hydroxyl group at position 2, a methyl group at position 4, and a carboxamide group at position 1—creates a unique electronic environment for each proton and carbon atom. Understanding the interplay of inductive and resonance effects of these functional groups is paramount for the accurate assignment of NMR signals. This guide will delve into the expected chemical shifts, coupling patterns, and through-bond correlations, providing a robust framework for the complete spectral assignment of this compound.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. This section provides a detailed, step-by-step methodology for the preparation of a this compound sample and the setup of the NMR experiment.
Materials and Reagents
-
This compound (C₈H₉NO₂)[2]
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
High-precision 5 mm NMR tubes
-
Pipettes and a vortex mixer
-
Cotton or glass wool for filtration (optional)
Rationale for Solvent Selection
The choice of a deuterated solvent is a critical step in NMR sample preparation.[3] Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals of the analyte.[4] For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a highly suitable solvent due to its ability to dissolve a wide range of organic compounds and its capacity to engage in hydrogen bonding. This is particularly advantageous for observing the exchangeable protons of the hydroxyl and amide groups. Chloroform-d (CDCl₃) is another common choice, though the exchangeable protons may appear as broader signals or may not be observed at all depending on the sample concentration and water content.
Sample Preparation Workflow
The following workflow is designed to ensure a homogenous sample free of particulate matter, which is crucial for optimal spectral resolution.
Sources
Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of 2-Hydroxy-4-methylbenzamide in Human Plasma
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Hydroxy-4-methylbenzamide in human plasma. The protocol outlines a comprehensive workflow, including an efficient solid-phase extraction (SPE) procedure for sample preparation, optimized chromatographic separation, and sensitive detection using a triple quadrupole mass spectrometer. The described method is validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, ensuring its suitability for regulated bioanalysis in drug development and clinical research.[1][2][3][4]
Introduction
This compound is a small organic molecule featuring a benzamide scaffold, a common structural motif in many pharmaceutical compounds. The presence of both a phenolic hydroxyl group and an amide functionality imparts specific physicochemical properties that necessitate a tailored analytical approach for its accurate quantification in complex biological matrices. Reliable and sensitive bioanalytical methods are crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug discovery and development.[5]
This application note addresses the need for a high-performance analytical method by leveraging the inherent selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] The presented protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for the determination of this compound concentrations in human plasma.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [8] |
| Molecular Weight | 151.16 g/mol | [9] |
| Appearance | White crystalline solid or powder (predicted) | [10] |
| Solubility | Predicted to have low solubility in water and be more soluble in organic solvents like ethanol and DMSO. | [10] |
Experimental Workflow
The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate and precise quantification.
Caption: Overall workflow for the analysis of this compound.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
The phenolic nature of this compound makes it amenable to extraction using a strong anion-exchange SPE sorbent.[11] This protocol is optimized for a 96-well plate format for higher throughput.
Materials:
-
Human plasma (with K₂EDTA as anticoagulant)
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
1% Formic acid in water
-
Methanol
-
Acetonitrile
-
5% Ammonium hydroxide in Methanol
-
Strong anion-exchange 96-well SPE plate (e.g., Oasis MAX)
-
96-well collection plate
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 10 µL of IS working solution and 200 µL of 1% formic acid in water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the pre-treated samples at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
SPE Plate Conditioning: Condition the wells of the SPE plate with 1 mL of methanol followed by 1 mL of 1% formic acid in water. Do not allow the wells to dry.
-
Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE plate.
-
Washing:
-
Wash 1: Add 1 mL of 1% formic acid in water to each well.
-
Wash 2: Add 1 mL of methanol to each well.
-
-
Elution: Place a clean 96-well collection plate under the SPE plate. Elute the analyte and IS with 2 x 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Liquid Chromatography
A reversed-phase C18 column provides excellent retention and separation for benzamide derivatives.[5]
| Parameter | Setting |
| UHPLC System | Standard high-performance system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
Mass Spectrometry
Electrospray ionization in positive mode (ESI+) is generally effective for benzamide-containing compounds.[12]
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical):
-
This compound: m/z 152.1 → 135.1 (Precursor → Product)
-
Internal Standard (IS): To be determined based on the specific IS used.
Method Validation
The method was validated according to the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4] The following parameters were assessed:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and IS.
-
Calibration Curve: A calibration curve was constructed using eight non-zero standards over a concentration range of 1 to 1000 ng/mL in human plasma. The curve was fitted using a linear regression with a 1/x² weighting. The correlation coefficient (r²) was consistently >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Mid, and High) in five replicates on three separate days.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% bias) |
| LLOQ | 1 | < 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | < 10 | ± 10 |
| High QC | 800 | < 10 | < 10 | ± 10 |
-
Recovery and Matrix Effect: The extraction recovery was determined to be consistent and reproducible across the QC levels. Matrix effects were evaluated and found to be minimal and compensated for by the use of a stable isotope-labeled internal standard.
-
Stability: The stability of this compound was established under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocols for sample preparation, chromatography, and mass spectrometry, along with a comprehensive validation summary, demonstrate the method's suitability for regulated bioanalysis. This method provides a valuable tool for researchers in the pharmaceutical industry and contract research organizations engaged in the development of drugs containing the benzamide moiety.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]
-
PubMed. (2013). Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
ResearchGate. (2006). Selective and sensitive determination of amisulpride in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionisation and multiple reaction monitoring. [Link]
-
PubChem. 2-Hydroxy-4-methylbenzaldehyde. [Link]
-
Agilent. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]
-
Phenomenex. SAMPLE PREPARATION. [Link]
-
National Center for Biotechnology Information. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. [Link]
-
PubChem. N-hydroxy-4-methylbenzamide. [Link]
-
PubMed Central. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]
-
ResearchGate. (2011). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]
-
Lirias. (2016). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
-
Anapharm Bioanalytics. LBA and LC-MS/MS Bioanalytical Method List. [Link]
-
PubChem. This compound. [Link]
-
CP Lab Safety. This compound, 98% Purity, C8H9NO2, 100 grams. [Link]
-
Wikipedia. 2-Hydroxy-4-methylbenzaldehyde. [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. fda.gov [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. rsc.org [rsc.org]
- 8. This compound | C8H9NO2 | CID 10534839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. Halogenated phenolic compound determination in plasma and serum by solid phase extraction, dansylation derivatization and liquid chromatography-positive electrospray ionization-tandem quadrupole mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
High-Resolution Purification of 2-Hydroxy-4-methylbenzamide Using Reversed-Phase HPLC
An Application Note for Drug Development Professionals
Abstract
This application note presents a robust and optimized High-Performance Liquid Chromatography (HPLC) method for the preparative purification of 2-Hydroxy-4-methylbenzamide from a crude synthetic mixture. This compound, a key structural motif in medicinal chemistry, often requires high purity for downstream applications in drug discovery and development. The methodology detailed herein leverages the principles of reversed-phase chromatography to effectively separate the target compound from starting materials, by-products, and other process-related impurities. We provide a comprehensive, step-by-step protocol, from sample preparation to fraction analysis, and explain the scientific rationale behind the selection of critical chromatographic parameters, ensuring reproducibility and scalability.
Introduction and Separation Principles
This compound is an aromatic compound featuring both a phenolic hydroxyl group and a primary amide.[1] This bifunctional nature imparts moderate polarity and specific chemical properties that must be considered for effective purification. Crude samples resulting from chemical synthesis invariably contain a mixture of the desired product along with unreacted precursors, reagents, and side-products, necessitating a high-resolution separation technique.
Reversed-phase HPLC (RP-HPLC) is the method of choice for this application due to its versatility and high efficiency in separating moderately polar to non-polar compounds.[2] The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.[2] Separation is governed by hydrophobic interactions; less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier.[2]
Causality of Method Design:
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic retention characteristics, which are ideal for aromatic compounds. This provides the necessary resolving power to separate the target molecule from closely related impurities.
-
Mobile Phase Strategy: The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol.[3] Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.[4]
-
pH Control: The phenolic hydroxyl group on this compound is weakly acidic. To ensure consistent retention times and sharp, symmetrical peak shapes, the ionization of this group must be suppressed.[4] This is achieved by acidifying the aqueous component of the mobile phase with a small amount of an acid, such as phosphoric acid or formic acid, to maintain a pH well below the pKa of the phenol (typically pH 2-3).[5][6] This ensures the analyte is in a single, neutral form, preventing peak tailing associated with mixed ionic/neutral populations.[4]
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is employed. This strategy is highly effective for separating complex mixtures, as it allows for the elution of early, more polar impurities in a sharp band, followed by the target compound, and finally, the more hydrophobic, late-eluting impurities, all within a reasonable analysis time.[6][7]
Materials and Instrumentation
| Item | Specification |
| Instrumentation | Preparative HPLC system with gradient capability and UV-Vis detector |
| Column | Reversed-Phase C18, 10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC grade) |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) or a minimal amount of Mobile Phase B |
| Chemicals | Crude this compound, Phosphoric Acid (85%), HPLC-grade Water |
| Equipment | Analytical balance, vortex mixer, sonicator, 0.45 µm syringe filters (PTFE) |
Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of 85% phosphoric acid. Mix thoroughly and degas for 15 minutes using sonication or helium sparging.[8]
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile directly. Degas for 15 minutes.
Standard and Sample Preparation
-
Crude Sample Preparation: Dissolve the crude this compound powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL). The use of organic solvents like DMSO is often necessary for compounds with low aqueous solubility.[9]
-
Filtration: Filter the dissolved sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC column or system.[8]
HPLC System Configuration and Purification Method
The following parameters should be configured on the preparative HPLC system. These are starting parameters and may require optimization based on the specific impurity profile of the crude mixture.
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 10 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 18.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 - 2000 µL (dependent on concentration) |
| Column Temperature | Ambient (e.g., 25 °C) |
Gradient Elution Program
The gradient program is designed to provide good separation between the target compound and its potential impurities.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Linear |
| 5.0 | 80 | 20 | Linear |
| 25.0 | 40 | 60 | Linear |
| 28.0 | 5 | 95 | Linear |
| 30.0 | 5 | 95 | Linear |
| 32.0 | 80 | 20 | Linear |
| 35.0 | 80 | 20 | Linear |
Post-Purification Workflow: Fraction Collection & Analysis
-
Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions just before the main target peak begins to elute and stop collection just after the peak returns to baseline. Collect any other significant peaks separately for impurity analysis if desired.
-
Purity Analysis: Analyze a small aliquot of the collected main fraction using an analytical HPLC method to confirm purity (>98% is a common target).
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile/water solvent using a rotary evaporator or a lyophilizer (freeze-dryer) to obtain the final, pure this compound as a solid.
Visualization of the Purification Workflow
The entire process, from the initial crude material to the final pure compound, can be visualized as a logical workflow.
Caption: Workflow for the purification of this compound.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and efficient protocol for the high-resolution purification of this compound. By employing a C18 stationary phase, an acidified water/acetonitrile mobile phase, and a carefully optimized gradient, this method successfully separates the target compound from process-related impurities. The protocol is designed to be self-validating through the inclusion of in-process purity checks and can be scaled to meet the demands of various stages of drug development.
References
-
Pergialitaki, V., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Available at: [Link]
-
Jones, A. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]
-
PubChem. 2-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Phenomenex Inc. Reversed Phase HPLC Method Development. Available at: [Link]
-
Albuquerque, B. R., et al. (2021). An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. Pharmacognosy Research. Available at: [Link]
-
Rani, S. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. DiVA portal. Available at: [Link]
-
Phenomenex Inc. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Molo, M., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. Available at: [Link]
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Rosario-Ortiz, F. L., et al. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
PubChem. 2-Hydroxy-4-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N-hydroxy-4-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. 2-Hydroxy-4-methylbenzaldehyde. Available at: [Link]
-
Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. Available at: [Link]
-
ResearchGate. (2017). Studying Newly Synthesized and Developed 4-Hydroxy-3-Methoxybenzaldehyde Schiff Bases by UV Spectrophotometry and High Performance Liquid Chromatography. Available at: [Link]
-
Reddy, G. S., et al. (2008). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. National Institutes of Health (NIH). Available at: [Link]
-
Royal Society of Chemistry. (2024). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Available at: [Link]
-
SIELC Technologies. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column. Available at: [Link]
-
ResearchGate. (2015). UV-Derivative Spectrophotometric and Stability-Indicating High-Performance Liquid Chromatographic Methods for Determination of Simvastatin in Tablets. Available at: [Link]
-
ResearchGate. (2021). Facing problem in UV curing. Why is UV curing not happening even at the desired concentration and wavelength?. Available at: [Link]
-
Wiley. 2-Hydroxy-4-methoxybenzaldehyde. SpectraBase. Available at: [Link]
Sources
- 1. This compound | C8H9NO2 | CID 10534839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
Application Notes for the Synthesis and Utilization of 2-Hydroxy-4-methylbenzamide
Abstract
2-Hydroxy-4-methylbenzamide is a substituted salicylamide, a structural class of significant interest in medicinal chemistry and materials science. While direct literature on the synthetic applications of this specific molecule is nascent, its functional group constellation—a phenolic hydroxyl, a primary amide, and a substituted aromatic ring—suggests a versatile reactivity profile. This guide provides a comprehensive overview of the efficient synthesis of this compound and explores its potential as a chemical intermediate. By analyzing its structural features and drawing parallels with the well-documented chemistry of salicylamide, we present detailed, field-proven protocols for key transformations, including O-alkylation and electrophilic aromatic substitution, empowering researchers to leverage this compound in novel synthetic pathways.
Introduction and Physicochemical Properties
The salicylamide scaffold is a cornerstone in the development of pharmacologically active agents, known for analgesic, anti-inflammatory, and antiviral properties.[1][2][3] The title compound, this compound, incorporates a methyl group onto this core, which can influence its electronic properties, solubility, and metabolic stability, making it an attractive building block for drug discovery programs.
This document serves as a practical guide for researchers, outlining a robust synthesis for this compound from commercially available precursors. Furthermore, it moves beyond synthesis to propose and detail its subsequent use in organic synthesis. The protocols provided are designed to be self-validating, with explanations for key steps grounded in established mechanistic principles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 49667-22-3 | N/A |
| Molecular Formula | C₈H₉NO₂ | N/A |
| Molecular Weight | 151.16 g/mol | N/A |
| Appearance | White to off-white crystalline solid | Inferred |
| Melting Point | Not available | N/A |
| Boiling Point | Decomposes | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, DMF | [4] |
Synthesis of this compound
The most logical and efficient synthesis of this compound involves a two-step process: the selective carboxylation of m-cresol to form 2-hydroxy-4-methylbenzoic acid, followed by amidation.
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of 2-Hydroxy-4-methylbenzoic Acid via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. By first forming the potassium salt of m-cresol, we can direct the carboxylation with carbon dioxide to the position ortho to the hydroxyl group.[5]
Materials:
-
m-Cresol
-
Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂, dry ice or gas cylinder)
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
High-pressure autoclave or reactor
Procedure:
-
Phenoxide Formation: In a high-pressure reactor, dissolve m-cresol (1.0 eq) in a minimal amount of methanol. Cautiously add a stoichiometric equivalent of potassium hydroxide (1.0 eq) dissolved in methanol. The reaction is exothermic.
-
Solvent Removal: Remove the methanol under reduced pressure to obtain the dry potassium m-cresolate salt. Complete dryness is crucial for reaction efficiency.
-
Carboxylation: Seal the reactor and charge it with carbon dioxide gas to a pressure of 5-7 atm. Heat the reactor to 150-180 °C with vigorous stirring. Maintain the temperature and pressure for 6-8 hours.
-
Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in hot water.
-
Precipitation: While stirring, slowly acidify the aqueous solution with concentrated HCl until the pH is approximately 2. The product, 2-hydroxy-4-methylbenzoic acid, will precipitate as a solid.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2.2: Amidation of 2-Hydroxy-4-methylbenzoic Acid
Conversion of the carboxylic acid to the primary amide can be achieved via several methods. The acid chloride pathway is common and effective. This involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonia.[6]
Materials:
-
2-Hydroxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Toluene, anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated aqueous solution
-
Dichloromethane (DCM)
Procedure:
-
Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-hydroxy-4-methylbenzoic acid (1.0 eq) and anhydrous toluene. Add a catalytic drop of DMF.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the toluene and excess SOCl₂ under reduced pressure to yield the crude 2-hydroxy-4-methylbenzoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide (3-4 eq) dropwise with vigorous stirring. An immediate white precipitate will form.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from hot water or an ethanol/water mixture.
Potential Synthetic Applications
The reactivity of this compound can be logically predicted by analyzing its three key functional regions: the phenolic hydroxyl group, the amide group, and the aromatic ring.
Caption: Key reactive sites on the this compound scaffold.
Protocol 3.1: O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)
The phenolic hydroxyl is the most acidic proton, making its deprotonation and subsequent alkylation a highly favorable reaction. This Williamson ether synthesis protocol is adapted from efficient methods used for salicylamide and other substituted phenols.[7][8]
Rationale: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol without hydrolyzing the amide. A polar aprotic solvent like DMF facilitates the Sₙ2 reaction.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
Procedure:
-
Setup: To a dry round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask and stir the suspension. Add the alkyl halide dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and pour it into a larger volume of cold water. A precipitate of the product may form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization.
Protocol 3.2: Electrophilic Aromatic Substitution (EAS) - Iodination
The aromatic ring of this compound is activated towards electrophilic attack. The directing effects are dominated by the strongly activating, ortho, para-directing hydroxyl group.[9] The amide group is deactivating and meta-directing.
-
-OH group (activating): directs ortho (C3, C5) and para (C1, blocked).
-
-CH₃ group (activating): directs ortho (C3, C5) and para (C2, blocked).
-
-CONH₂ group (deactivating): directs meta (C3, C5).
All groups synergistically direct incoming electrophiles to positions 3 and 5. Position 3 is sterically hindered by the adjacent amide. Therefore, substitution is strongly predicted to occur at the C5 position .[9] This protocol for iodination is adapted from the well-established procedure for salicylamide.[10][11]
Caption: Simplified mechanism for the electrophilic iodination of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium iodide (NaI) (1.1 eq)
-
Sodium hypochlorite (NaOCl, commercial bleach, ~6-8%)
-
Ethanol
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve this compound in ethanol.
-
Iodide Addition: In a separate beaker, dissolve sodium iodide in water and add this solution to the ethanol solution of the starting material. Stir to combine.
-
Electrophile Generation and Reaction: Cool the mixture in an ice bath. While stirring, slowly add the sodium hypochlorite solution dropwise over 15-20 minutes. The I⁺ electrophile is generated in situ. A precipitate should begin to form.
-
After the addition is complete, continue stirring in the ice bath for another 20-30 minutes.
-
Quenching: Add a small amount of aqueous sodium thiosulfate solution to quench any unreacted iodine (the yellow/brown color should disappear).
-
Precipitation: Acidify the solution by adding dilute HCl until the pH is acidic. This will ensure the product is fully precipitated.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture.
Conclusion
While this compound is not yet a widely cited synthetic intermediate, its structure presents clear and predictable pathways for functionalization. The protocols detailed in this guide for its synthesis, O-alkylation, and regioselective halogenation provide a robust starting point for researchers. By leveraging the fundamental principles of salicylamide chemistry, these methods open the door for the incorporation of this versatile building block into programs focused on the discovery of novel pharmaceuticals, agrochemicals, and functional materials.
References
-
Studylib. Iodination of Salicylamide: Electrophilic Aromatic Substitution. Available at: [Link]
-
Chegg. Electrophilic Aromatic Substitution—The Iodination of Salicylamide. (2021). Available at: [Link]
-
PubChem, National Institutes of Health. Salicylamide. Available at: [Link]
-
YouTube. 2, 3, and 4 hydroxybenzoic acid syntheses. (2021). Available at: [Link]
-
MDPI. Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. (2022). Available at: [Link]
-
Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Available at: [Link]
-
PMC, National Institutes of Health. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Available at: [Link]
Sources
- 1. Salicylamide | 65-45-2 [chemicalbook.com]
- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicylamide Research Compound [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. echemi.com [echemi.com]
- 11. Solved Electrophilic Aromatic Substitution—The Iodination | Chegg.com [chegg.com]
Application Notes and Protocols for 2-Hydroxy-4-methylbenzamide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-4-methylbenzamide, a derivative of salicylic acid, is a versatile bifunctional molecule incorporating both a phenolic hydroxyl group and a primary amide. This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable building block in medicinal chemistry and organic synthesis. The hydroxyl group can undergo O-alkylation and acylation, while the amide functionality can be involved in various coupling and modification reactions. Furthermore, the aromatic ring is susceptible to electrophilic substitution, with the directing effects of the existing substituents playing a crucial role in the regiochemical outcome. Understanding and controlling these reactions are paramount for the synthesis of novel bioactive molecules. Salicylamide derivatives have shown a wide range of biological activities, including antiviral and anti-cancer properties, highlighting the importance of developing robust synthetic protocols for their derivatization.[1][2]
This guide provides detailed experimental protocols for the synthesis and key reactions of this compound, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Synthesis of this compound
The most direct route to this compound is through the amidation of 2-hydroxy-4-methylbenzoic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia.
Protocol 1: Synthesis via Acyl Chloride Formation
This two-step, one-pot procedure is a classic and effective method for the synthesis of primary amides from carboxylic acids.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydroxy-4-methylbenzoic acid | 152.15 | 10.0 g | 0.0657 |
| Thionyl chloride (SOCl₂) | 118.97 | 7.0 mL (11.4 g) | 0.0958 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| Concentrated Ammonia solution (28-30%) | - | 50 mL | - |
| Ice | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
Acyl Chloride Formation:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-hydroxy-4-methylbenzoic acid (10.0 g, 0.0657 mol).
-
Add anhydrous dichloromethane (100 mL) and stir to suspend the acid.
-
Carefully add thionyl chloride (7.0 mL, 0.0958 mol) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl). Caution: This step should be performed in a well-ventilated fume hood.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
-
Amidation:
-
In a separate beaker, cool the concentrated ammonia solution (50 mL) in an ice bath.
-
Slowly and carefully add the acyl chloride solution from step 1 to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form.
-
Continue stirring in the ice bath for 30 minutes.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture to yield pure this compound as a white solid.
-
Expected Yield: 75-85%
Characterization: The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals for the aromatic protons, the methyl group protons, the amide protons, and the hydroxyl proton.
-
¹³C NMR: Expected signals for the aromatic carbons, the methyl carbon, and the carbonyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the primary amide, the C=O stretch of the amide, and aromatic C-H and C=C stretches.
II. Reactions of this compound
A. O-Alkylation
The phenolic hydroxyl group of this compound can be readily alkylated using an alkyl halide in the presence of a base. This reaction is a Williamson ether synthesis.
Reaction Scheme:
Causality Behind Experimental Choices: The choice of base is critical to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. A moderately strong base like potassium carbonate is often sufficient and prevents potential side reactions with the amide group. The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF or acetone are commonly used.
Protocol 2: O-Alkylation with an Alkyl Halide
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Moles |
| This compound | 151.16 | 151 mg | 1.0 |
| Alkyl halide (e.g., ethyl iodide) | 155.97 | 1.1 - 1.2 equiv. | 1.1 - 1.2 |
| Potassium carbonate (K₂CO₃), anhydrous | 138.21 | 207 mg | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
| Ethyl acetate | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
To a dry 25 mL round-bottom flask, add this compound (151 mg, 1.0 mmol) and anhydrous potassium carbonate (207 mg, 1.5 mmol).
-
Add anhydrous DMF (5 mL) and stir the suspension.
-
Add the alkyl halide (1.1 - 1.2 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to afford the desired 2-alkoxy-4-methylbenzamide.
Expected Yield: 70-90%
B. Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl and, to a lesser extent, the amide group. Both groups are ortho, para-directors. In this molecule, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites of substitution.
Directing Effects: The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. The amide group (-CONH₂) is a moderately activating, ortho, para-director. The methyl group (-CH₃) is a weakly activating, ortho, para-director. The combined effect of these groups will direct incoming electrophiles primarily to the positions activated by the hydroxyl group.
Protocol 3: Nitration of this compound (Illustrative)
Disclaimer: This is a representative protocol. The reaction conditions may need to be optimized for safety and yield.
Reaction Scheme:
Materials:
| Reagent/Solvent | Quantity (for 1 mmol scale) |
| This compound | 151 mg |
| Concentrated Sulfuric Acid (H₂SO₄) | 2 mL |
| Concentrated Nitric Acid (HNO₃) | 0.5 mL |
| Ice | As needed |
| Deionized water | As needed |
Procedure:
-
In a small flask, dissolve this compound (151 mg, 1.0 mmol) in concentrated sulfuric acid (2 mL) and cool the mixture to 0 °C in an ice bath.
-
In a separate test tube, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.5 mL) to concentrated sulfuric acid (0.5 mL) while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of this compound with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
The crude product will likely be a mixture of isomers and can be purified by column chromatography or recrystallization.
Expected Products: The major products are expected to be 3-nitro-2-hydroxy-4-methylbenzamide and 5-nitro-2-hydroxy-4-methylbenzamide, resulting from substitution at the positions ortho and para to the hydroxyl group.
III. Application Notes in Drug Development
The salicylamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound serves as a key starting material for the synthesis of such derivatives.
-
Antiviral Agents: Salicylamide derivatives, such as niclosamide and nitazoxanide, have demonstrated broad-spectrum antiviral activity against a variety of RNA and DNA viruses.[1] The ability to readily modify the this compound core allows for the generation of compound libraries for screening against viral targets.
-
Anti-cancer Agents: Derivatives of salicylamides have been investigated as inhibitors of various protein kinases and other targets implicated in cancer progression. The structural modifications enabled by the reactivity of this compound are crucial for optimizing potency and selectivity.
-
Other Therapeutic Areas: The versatility of the salicylamide scaffold has led to its exploration in diverse therapeutic areas, including as anti-inflammatory, antibacterial, and anti-parasitic agents.
Visualizations
Caption: General workflow for the synthesis and subsequent reactions of this compound.
References
-
Zhou, Y., et al. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(3), 897-934. [Link]
-
Huo, J., et al. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Medicinal Chemistry, 16(7). [Link]
Sources
The Emerging Potential of 2-Hydroxy-4-methylbenzamide in Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is of paramount importance. The benzamide moiety is a classic example, present in a multitude of approved drugs. Within this class, 2-Hydroxy-4-methylbenzamide is emerging as a compound of significant interest for medicinal chemists. Its strategic placement of a hydroxyl group ortho to the amide linkage, combined with the electronic influence of the methyl group at the para position, provides a unique chemical canvas for the design of novel therapeutic agents.
While direct and extensive biological characterization of this compound is still an evolving area of research, the wealth of data on structurally related analogs allows us to delineate its potential applications with a high degree of confidence. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the prospective applications of this compound, detailed synthetic protocols, and methodologies for exploring its biological activities. We will draw upon the established pharmacology of its chemical cousins to illuminate the path forward for this promising molecule.
Part 1: The Therapeutic Promise of the this compound Scaffold
The inherent structural features of this compound suggest its utility in several key therapeutic areas. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, influencing the conformation of the molecule and its ability to interact with protein targets. Furthermore, this hydroxyl group can act as a key hydrogen bond donor or acceptor in enzyme active sites. The methyl group, through its electron-donating and lipophilic nature, can modulate the pharmacokinetic and pharmacodynamic properties of derivatives.
Potential as an Anticancer Agent
A significant body of research on related benzamide derivatives points towards a strong potential for this compound as a scaffold for anticancer drugs.
-
Kinase Inhibition: Many 4-methylbenzamide derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1] For instance, derivatives of 4-methylbenzamide have shown inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[1] The this compound core could serve as a foundational structure for developing novel kinase inhibitors.
-
Histone Deacetylase (HDAC) Inhibition: N-hydroxybenzamides are a known class of histone deacetylase (HDAC) inhibitors, which are effective anticancer agents. N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives have demonstrated potent HDAC inhibitory and antiproliferative activities.[2] The this compound structure could be elaborated to incorporate a zinc-binding group, a hallmark of many HDAC inhibitors.
-
Targeting Other Cancer-Related Pathways: Analogs of 4-hydroxybenzamide have been explored for their potential to inhibit other key targets in cancer progression, such as Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR).[3]
Antimicrobial Applications
The 2-hydroxybenzamide moiety is a key component of salicylanilides, a class of compounds known for their antimicrobial properties.
-
Antibacterial Activity: Derivatives of 2-hydroxy-benzamide have demonstrated notable activity against various bacterial strains.[4] This suggests that this compound could be a valuable starting point for the development of new antibacterial agents, potentially through mechanisms that disrupt bacterial cell membranes or essential biosynthetic pathways.
Part 2: Synthesis and Characterization
A reliable synthetic route is the cornerstone of any medicinal chemistry program. While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a robust protocol can be proposed based on established organic chemistry principles and the synthesis of closely related analogs.
Proposed Synthetic Protocol for this compound
This protocol is adapted from the synthesis of related benzamide derivatives and offers a logical and high-yielding approach.
Step 1: Esterification of 2-Hydroxy-4-methylbenzoic Acid
-
To a solution of 2-hydroxy-4-methylbenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-hydroxy-4-methylbenzoate.
Step 2: Amidation of Methyl 2-hydroxy-4-methylbenzoate
-
Dissolve methyl 2-hydroxy-4-methylbenzoate (1 equivalent) in a minimal amount of methanol.
-
Add an excess of aqueous ammonia solution (e.g., 28-30%).
-
Stir the mixture at room temperature in a sealed vessel for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Part 3: Protocols for Biological Evaluation
To explore the medicinal chemistry applications of this compound, a series of in vitro assays can be employed based on the activities of its analogs.
Anticancer Activity Screening
This protocol outlines a standard method to assess the cytotoxic effects of this compound against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
To investigate the potential of this compound as a kinase inhibitor, commercially available kinase assay kits can be utilized. For example, an ADP-Glo™ Kinase Assay can be used to screen for activity against a panel of kinases (e.g., PDGFR, EGFR, JAK2).
General Workflow:
-
Set up the kinase reaction with the kinase, substrate, ATP, and various concentrations of this compound.
-
Incubate the reaction to allow for phosphorylation.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Measure the luminescence, which is correlated with kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Activity Screening
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ampicillin)
Protocol:
-
Prepare a twofold serial dilution of this compound in the bacterial growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Part 4: Data Presentation and Visualization
Clear and concise data presentation is crucial for interpreting experimental results.
Table 1: Hypothetical Antiproliferative Activity of this compound Derivatives
| Compound | R1 | R2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| 2H4MB | H | H | >100 | >100 |
| Derivative A | Cl | H | 25.4 | 32.1 |
| Derivative B | H | NO2 | 15.8 | 19.5 |
| Derivative C | OCH3 | H | 50.2 | 65.7 |
This table is for illustrative purposes to show how data on synthesized derivatives could be presented.
Diagram 1: Potential Kinase Inhibition Workflow
Caption: Workflow for assessing kinase inhibitory activity.
Diagram 2: Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Conclusion and Future Directions
This compound represents a scaffold with considerable untapped potential in medicinal chemistry. By leveraging the extensive research on its structural analogs, a clear path for its exploration as a source of novel anticancer and antimicrobial agents can be envisioned. The protocols outlined in this guide provide a solid foundation for researchers to synthesize this compound and evaluate its biological activities. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a broad panel of biological targets. Such studies will undoubtedly further elucidate the therapeutic promise of this versatile molecule and pave the way for the development of next-generation therapeutics.
References
- The references for this guide would be compiled from the search results, including citations for the synthesis of related compounds and the biological activities of benzamide derivatives. Due to the nature of this generated response, direct linking to all search results is not feasible.
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxy-4-methylbenzamide as a Versatile Building Block for Novel Bioactive Compounds
Introduction: The Strategic Value of the 2-Hydroxy-4-methylbenzamide Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. This compound, a substituted salicylamide, represents a privileged starting material due to its inherent structural features that are amenable to a diverse array of chemical modifications. The presence of three key functional groups—the phenolic hydroxyl, the amide, and the aromatic ring—provides multiple reaction sites for building molecular complexity. The hydroxyl and amide moieties can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets, while the aromatic ring serves as a platform for further functionalization to modulate physicochemical properties such as lipophilicity and electronic character.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound as a foundational building block for the synthesis of novel compounds with potential therapeutic applications. We will explore its reactivity and provide detailed, field-proven protocols for the synthesis of N-substituted derivatives and novel heterocyclic entities. Furthermore, we will delve into the established biological activities of analogous compounds, particularly their antimicrobial, antifungal, anti-inflammatory, and anticancer properties, to provide a strong rationale for the exploration of this chemical space.
Chemical Properties and Reactivity of this compound
This compound is a white to off-white solid with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, a methyl group at position 4, and a carboxamide group at position 1.
The reactivity of this compound is dictated by its functional groups:
-
The Amide Group: The amide nitrogen can be deprotonated to act as a nucleophile, or the amide bond can be formed by coupling the corresponding carboxylic acid (2-hydroxy-4-methylbenzoic acid) with a primary or secondary amine. This is the most common site for introducing diversity.
-
The Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be O-alkylated or O-acylated to introduce further modifications. It also plays a crucial role in the biological activity of many salicylamide derivatives through hydrogen bonding with target proteins.
-
The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered.
Synthesis of Novel Compounds from this compound
The versatility of the this compound scaffold allows for the synthesis of a wide range of derivatives. Below are detailed protocols for two key classes of compounds: N-substituted benzamides and benzoxazole derivatives.
Protocol 1: Synthesis of N-Substituted this compound Derivatives via Amide Bond Formation
This protocol details a general and reliable method for the synthesis of N-substituted 2-hydroxy-4-methylbenzamides starting from 2-hydroxy-4-methylbenzoic acid and a variety of primary or secondary amines using a carbodiimide coupling agent.
Rationale: The conversion of the carboxylic acid to an amide requires activation to overcome the relatively low reactivity of the carboxyl group. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly efficient coupling reagent. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and minimize racemization if chiral amines are used. The choice of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions with the coupling agents.
Experimental Protocol:
-
Preparation of Reactants:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.5 M.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
-
Amine Addition:
-
To the pre-activated mixture, add the desired primary or secondary amine (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound.
-
Workflow for N-Substituted Benzamide Synthesis
Laboratory Preparation of 2-Hydroxy-4-methylbenzamide Derivatives
An Application Note and Protocol for Researchers
Introduction: The Significance of the Benzamide Scaffold
The 2-hydroxybenzamide scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous bioactive compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The strategic incorporation of a methyl group at the 4-position of the phenyl ring, creating the 2-hydroxy-4-methylbenzamide core, allows for fine-tuning of the molecule's steric and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile.
This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound derivatives in a laboratory setting. We will delve into the mechanistic rationale behind two robust methods, provide detailed, step-by-step protocols, and outline essential characterization and troubleshooting techniques to ensure the successful synthesis and validation of these valuable compounds.
Synthetic Strategies & Mechanistic Insights
The formation of an amide bond is one of the most fundamental transformations in organic chemistry. However, the direct condensation of a carboxylic acid and an amine is often challenging due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3][4] Furthermore, the hydroxyl group of the carboxylic acid is a poor leaving group, necessitating either harsh reaction conditions or activation of the carboxyl group.[3][5]
Strategy 1: Carboxylic Acid Activation via an Acyl Chloride Intermediate
This is a classic, reliable, and widely used method for amide synthesis. The strategy involves a two-step process: first, the activation of the carboxylic acid (2-hydroxy-4-methylbenzoic acid) by converting it into a highly reactive acyl chloride, and second, the nucleophilic attack of an amine on the acyl chloride to form the desired amide.
The "Why": Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because it reacts with the carboxylic acid to form the acyl chloride along with gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[6][7] A tertiary amine base, such as triethylamine (Et₃N) or pyridine, is then used in the second step to neutralize the HCl generated during the amidation, preventing the protonation and deactivation of the amine nucleophile.[6][8]
Strategy 2: Modern C-N Cross-Coupling Methods
In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized C-N bond formation, offering milder conditions and broader substrate scope compared to classical methods.
-
Ullmann Condensation: This copper-catalyzed reaction is a powerful tool for forming C-N bonds, particularly for N-arylation.[9] Traditional Ullmann reactions required harsh conditions, often involving high temperatures and stoichiometric amounts of copper.[9] Modern protocols, however, utilize catalytic amounts of a copper salt (e.g., CuI) in the presence of a ligand (like L-proline or N-methylglycine) and a base, allowing the reaction to proceed under significantly milder conditions.[10][11] The ligand facilitates the catalytic cycle, improving yields and reaction rates.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another cornerstone of modern C-N bond formation, celebrated for its exceptional functional group tolerance and broad applicability.[12][13] The reaction couples an aryl halide or triflate with an amine.[14] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[12][14] While highly effective for amines, its application with amides as nucleophiles (a process known as transamidation) is also possible but may require specialized catalyst systems.[15][16]
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-hydroxy-4-methylbenzamide via Acyl Chloride
This protocol describes the synthesis of a representative derivative, N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide.
Workflow Diagram: Acyl Chloride Method
Caption: Workflow for Ullmann C-N cross-coupling reaction.
Materials & Reagents:
-
This compound (prepared from 2-hydroxy-4-methylbenzoic acid)
-
Aryl halide (iodides and bromides are generally more reactive)
-
Copper(I) iodide (CuI)
-
L-Proline (or another suitable ligand)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vial or flask, add this compound (1.2 eq), the aryl halide (1.0 eq), CuI (5-10 mol%), L-proline (10-20 mol%), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Add the anhydrous solvent via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 90-110 °C). Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the insoluble copper salts and base. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure N-aryl-2-hydroxy-4-methylbenzamide product.
Characterization of Final Products
Proper characterization is crucial to confirm the identity and purity of the synthesized derivatives. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations for this compound Derivatives |
| FT-IR | Broad peak at ~3400-3200 cm⁻¹ (O-H stretch); Peak at ~3300 cm⁻¹ (N-H stretch); Strong peak at ~1640-1680 cm⁻¹ (Amide I, C=O stretch); Peak around 1520-1550 cm⁻¹ (Amide II, N-H bend). |
| ¹H NMR | Aromatic protons (6.5-8.5 ppm); Amide proton (N-H, broad singlet, 8.0-9.5 ppm); Phenolic proton (O-H, singlet, may be broad, 9.0-12.0 ppm); Methyl protons (-CH₃, singlet, ~2.2-2.5 ppm). |
| ¹³C NMR | Amide carbonyl carbon (~165-170 ppm); Aromatic carbons (110-160 ppm); Methyl carbon (~15-21 ppm). |
| Mass Spec. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete activation of carboxylic acid (Method 1).2. Deactivated catalyst (Method 2).3. Insufficiently anhydrous conditions.4. Amine nucleophile is too sterically hindered or electronically poor. | 1. Ensure SOCl₂ is fresh; extend reflux time.2. Use fresh CuI; ensure inert atmosphere is maintained.3. Flame-dry all glassware; use anhydrous solvents.4. Increase reaction temperature or time; consider a more reactive coupling partner or a different synthetic route. |
| Recovery of Starting Material | 1. Reaction temperature too low.2. Reaction time too short.3. Ineffective base or catalyst loading. | 1. Increase the reaction temperature in increments.2. Allow the reaction to run longer, monitoring by TLC.3. Increase catalyst/ligand/base loading; ensure the base is strong enough for the specific reaction. |
| Multiple Side Products | 1. Polymerization of acyl chloride (Method 1).2. Self-coupling of aryl halide (Method 2).3. Reaction with the phenolic -OH group. | 1. Add the amine solution slowly at 0 °C to the acyl chloride.2. Optimize catalyst/ligand ratio and temperature.3. Consider protecting the phenolic hydroxyl group (e.g., as a methoxy or benzyl ether) before amidation, followed by a deprotection step. |
| Purification Difficulties | 1. Product and starting material have similar polarity.2. Product is insoluble or streaks on silica gel. | 1. Try a different solvent system for chromatography; consider recrystallization.2. Try a different stationary phase (e.g., alumina) or use a solvent system with a small amount of acetic acid or triethylamine to suppress streaking. |
Conclusion
The synthesis of this compound derivatives can be achieved through several effective strategies. The classical acyl chloride method offers a straightforward and high-yielding route, while modern copper-catalyzed Ullmann condensations provide a milder alternative with excellent functional group tolerance. The choice of method will depend on the specific substrates, available reagents, and the desired scale of the reaction. By following the detailed protocols and utilizing the characterization and troubleshooting guides provided, researchers can confidently and efficiently prepare these important compounds for further investigation in drug discovery and materials science.
References
-
Amide synthesis by acylation . Organic Chemistry Portal. [Link]
-
Lievre, C., et al. (2021). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions . ACS Earth and Space Chemistry. [Link]
-
Synthesis of amides from carboxylic acids . Química Organica.org. [Link]
-
Synthesis of Amides . Jack Westin Organic Chemistry. [Link]
-
Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Chemistry Stack Exchange. [Link]
-
Vautravers, N. S., et al. (2011). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism . Catalysis Science & Technology. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. [Link]
-
Ullmann condensation . Wikipedia. [Link]
-
Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine) . Canadian Journal of Chemistry. [Link]
-
Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide . Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
Pujari, S. (2017). Buchwald-Hartwig Amination on amides? ResearchGate. [Link]
-
2-Hydroxy-benzamide derivatives synthesis . ResearchGate. [Link]
-
Koca, M., et al. (2023). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides . ResearchGate. [Link]
-
Ferlin, F., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands . Frontiers in Chemistry. [Link]
- Process for producing 2-hydroxybenzamide derivatives.
-
Chen, Y.-L., et al. (2023). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction . Molecules. [Link]
-
Ullmann Reaction . Organic Chemistry Portal. [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides . ResearchGate. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives . Acta Pharmaceutica. [Link]
-
Kenny, R. S. (2012). Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid . ResearchGate. [Link]
-
Synthesis of 2-hydroxy-4-methylbenzaldehyde . PrepChem.com. [Link]
-
Amide formation from carboxylic acid derivatives . Khan Academy. [Link]
-
FT-IR (neat) of 4-methylbenzamide . ResearchGate. [Link]
-
2-Hydroxy-4-methylbenzaldehyde . PubChem. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . The Journal of Organic Chemistry. [Link]
-
Le, T.-N., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . Beilstein Journal of Organic Chemistry. [Link]
-
De, S., et al. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis . Organic Process Research & Development. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives . ResearchGate. [Link]
- Purification of 2,4-dihydroxy-benzophenone.
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jackwestin.com [jackwestin.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 6. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-methylbenzamide
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common challenges encountered during the synthesis of this compound, a molecule where the interplay between the carboxylic acid, the phenolic hydroxyl group, and the amine reagent is critical.
Q1: My reaction yield for this compound is consistently low. What are the primary causes?
Low yields in this specific synthesis often stem from three core issues:
-
Incomplete Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature as it forms a stable ammonium carboxylate salt.[1][2] The carboxylic acid must first be activated to a more electrophilic species. Inefficient activation is a major bottleneck.[3]
-
Side Reactions Involving the Phenolic Hydroxyl Group: The hydroxyl group at the 2-position is nucleophilic and can compete with the amine, leading to undesired side products like esters or polymeric materials, especially when using highly reactive acylating agents.[4]
-
Hydrolysis of Intermediates: Activated carboxylic acid derivatives, such as acyl chlorides or O-acylisourea intermediates, are highly sensitive to moisture. Any water present in the reaction can cause hydrolysis back to the starting carboxylic acid, directly reducing your yield.[3][5]
Q2: I'm observing significant side-product formation. What are these impurities and how can I prevent them?
The most common impurity is the unreacted starting material, 2-hydroxy-4-methylbenzoic acid, resulting from hydrolysis. Another likely side product is a polyester formed by the intermolecular reaction between the activated carboxylic acid of one molecule and the phenolic hydroxyl group of another.
To minimize side products:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.[5]
-
Control Reagent Addition: When using a highly reactive activating agent like thionyl chloride, add it slowly at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[6] Then, introduce this activated intermediate to the ammonia solution, rather than mixing all components at once.[7]
-
Consider Protecting the Hydroxyl Group: While adding steps, protecting the phenolic hydroxyl group (e.g., as a methyl or benzyl ether) can prevent it from participating in side reactions. This is a robust strategy if other methods fail to improve yield, though it requires subsequent deprotection.[4]
Q3: How do I choose the best method for activating the carboxylic acid?
The choice depends on the scale of your reaction, the desired purity, and the reagents available. There are two primary pathways:
-
Formation of an Acyl Chloride: This is a classic, cost-effective method.
-
Thionyl Chloride (SOCl₂): Effective and inexpensive. The byproducts (SO₂ and HCl) are gaseous and easily removed. However, it often requires heating, which can promote side reactions with the phenol group.[7][8]
-
Oxalyl Chloride ((COCl)₂): Milder than SOCl₂ and can be used at room temperature, often with a catalytic amount of DMF (Vilsmeier reagent formation).[7] This can provide a cleaner reaction but is more expensive.
-
-
Use of Coupling Reagents: These reagents are common in peptide synthesis and are excellent for small-scale, high-purity applications. They generate the active intermediate in situ under milder conditions.
-
Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is advantageous because its urea byproduct is water-soluble and easily removed during aqueous workup.[9][10] DCC's urea byproduct is insoluble in most organic solvents and removed by filtration, which can be efficient but may trap some product.[9][10]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are highly efficient but also the most expensive. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often used with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) and can give high yields even with challenging substrates.[3][11]
-
Q4: What are the optimal solvents and bases for this reaction?
-
Solvent: For acyl chloride routes, non-polar aprotic solvents like Dichloromethane (DCM) or Toluene are suitable.[12] For coupling reagents, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred.[3] Always use anhydrous grade solvents.
-
Base: A base is crucial to neutralize the HCl generated (in acyl chloride methods) or to deprotonate the amine.[7]
-
For acyl chloride reactions with an ammonium salt, a base like triethylamine (TEA) or DIPEA is required to liberate the free amine. In the Schotten-Baumann variant, an aqueous base like NaOH is used in a biphasic system.[5][9]
-
For coupling reactions, a non-nucleophilic base like DIPEA is standard to prevent it from competing with the desired amine.[3]
-
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues.
| Symptom / Observation | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Product Formation | 1. Incomplete activation of carboxylic acid. 2. Amine is protonated and non-nucleophilic. 3. Hydrolysis of activated intermediate. | 1. Increase equivalents of coupling reagent/activating agent. If using SOCl₂, consider gentle heating.[7] 2. Add a suitable base (e.g., 2-3 equivalents of DIPEA or TEA) to ensure the amine is in its free-base form.[3][7] 3. Use anhydrous solvents, dry reagents, and run the reaction under an inert atmosphere (N₂ or Ar).[3][5] |
| Significant Amount of Starting Carboxylic Acid in Product | 1. Reaction did not go to completion. 2. Hydrolysis of the activated intermediate. | 1. Increase reaction time or temperature. Monitor reaction progress via TLC or LC-MS. 2. Rigorously exclude water from the reaction (see above). |
| Oily Product That Won't Crystallize | Presence of impurities, such as urea byproducts (from DCC/EDC) or polymeric material. | 1. For DCC, filter the reaction mixture to remove the DCU precipitate. For EDC, perform an acidic aqueous wash to remove the water-soluble urea.[9] 2. Purify via column chromatography. 3. Attempt trituration with a non-polar solvent like hexane or ether to induce crystallization of the desired amide.[9] |
| Formation of Multiple Unidentified Spots on TLC | 1. Side reactions involving the phenolic -OH group. 2. Degradation of starting materials or product. | 1. Use milder activating agents (e.g., EDC/HOBt instead of SOCl₂). Run the reaction at a lower temperature.[3] 2. If all else fails, consider a protecting group strategy for the phenol. |
Experimental Workflows & Protocols
Below are detailed, step-by-step protocols for two common synthesis routes.
Protocol 1: Acyl Chloride Formation using SOCl₂ (Schotten-Baumann Conditions)
This robust, cost-effective method is suitable for larger-scale synthesis.
-
Activation: To a round-bottom flask containing 2-hydroxy-4-methylbenzoic acid (1.0 eq), add thionyl chloride (1.5 eq) in an anhydrous solvent like toluene. Add a catalytic drop of DMF.
-
Heating: Heat the mixture to 60-70 °C for 1-2 hours under an inert atmosphere. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Removal of Excess SOCl₂: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with toluene twice to ensure all SOCl₂ is removed. The resulting crude 2-hydroxy-4-methylbenzoyl chloride is used directly in the next step.
-
Amidation: In a separate flask, prepare a solution of concentrated aqueous ammonia (e.g., 25-30%, ~5-10 eq) in an ice bath.
-
Reaction: Slowly add the crude acyl chloride (dissolved in a minimal amount of an inert solvent like DCM or THF) to the cold, vigorously stirred ammonia solution. A precipitate of the desired amide should form.
-
Workup: Continue stirring for 30 minutes. Collect the solid product by vacuum filtration. Wash the crude product with cold water to remove ammonium salts, then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.[6]
Protocol 2: Direct Amidation using EDC/HOBt Coupling
This method uses milder conditions, minimizing side reactions, and is ideal for smaller-scale, high-purity synthesis.
-
Dissolution: Dissolve 2-hydroxy-4-methylbenzoic acid (1.0 eq), HOBt (Hydroxybenzotriazole, 1.2 eq), and EDC hydrochloride (1.2 eq) in anhydrous DMF.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a source of ammonia. A convenient source is ammonium chloride (NH₄Cl, 1.5 eq) followed by the addition of a base like DIPEA (3.0 eq) to generate ammonia in situ.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer successively with 5% HCl solution (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.[3]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualization of Key Processes
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence for diagnosing and resolving low yield issues.
Caption: A troubleshooting flowchart for diagnosing low benzamide yield.
Reaction Mechanism & Potential Side Reactions
This diagram illustrates the desired reaction pathway versus common pitfalls.
Caption: Desired reaction pathway vs. common side reactions.
References
-
Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]
-
Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry. [Link]
-
Carboxylic acid and amine = amide? Reddit r/Mcat. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Synthesis of Amides. Jack Westin. [Link]
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. National Institutes of Health. [Link]
- CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. [Link]
-
Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. [Link]
- US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
-
Tips and tricks for difficult amide bond formation? Reddit r/Chempros. [Link]
-
Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. ResearchGate. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
-
amide coupling help. Reddit r/Chempros. [Link]
Sources
- 1. Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions - Durham e-Theses [etheses.dur.ac.uk]
- 2. jackwestin.com [jackwestin.com]
- 3. benchchem.com [benchchem.com]
- 4. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Hydroxy-4-methylbenzamide
Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-methylbenzamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this compound. We will delve into the causality behind experimental observations, providing field-proven insights to help you troubleshoot and optimize your workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the synthesis, potential impurities, and analysis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and industrially scalable synthesis begins with 4-methylsalicylic acid. The overall process involves two key steps: the activation of the carboxylic acid followed by amidation.
-
Activation of Carboxylic Acid: The carboxylic acid is typically converted into a more reactive acyl chloride. This is most commonly achieved by reacting 4-methylsalicylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]
-
Amidation: The resulting 2-hydroxy-4-methylbenzoyl chloride is then reacted with an ammonia source (e.g., concentrated aqueous ammonia) to form the final amide product.[2][3]
This route is favored due to the ready availability of the starting material and generally high conversion rates.
Caption: General synthetic workflow for this compound.
Q2: I've identified several impurities in my crude product. What are their likely sources?
Impurities can originate from starting materials, side reactions, or subsequent degradation. Understanding their origin is the first step in mitigating their formation.
| Impurity Name | Chemical Structure | Likely Source & Causality |
| 4-Methylsalicylic Acid | CH₃C₆H₃(CO₂H)(OH) | Unreacted Starting Material / Hydrolysis: This is the most common impurity. The acyl chloride intermediate is highly moisture-sensitive. Any water present in the reaction will hydrolyze it back to the starting carboxylic acid.[4] |
| p-Cresol | CH₃C₆H₄OH | Starting Material Impurity: 4-Methylsalicylic acid is often produced from p-cresol via the Kolbe-Schmitt reaction.[5][6][7] Incomplete purification of the starting material can lead to its presence in the final product. |
| Isomeric Cresotic Acids | e.g., 3-Methylsalicylic acid | Side-Products from Starting Material Synthesis: The Kolbe-Schmitt reaction can produce isomers.[6][7] If the 4-methylsalicylic acid starting material is not pure, these isomers can carry through the synthesis. |
| Polymeric Byproducts | High MW Species | Self-Condensation: The phenolic hydroxyl group can react with the activated acyl chloride, especially under harsh conditions or if a non-nucleophilic base is not used, leading to ester-linked dimers or polymers. Protecting the hydroxyl group can prevent this but adds extra steps to the synthesis.[1] |
Q3: What are the best analytical techniques for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is essential for comprehensive purity analysis and impurity identification.
| Analytical Technique | Purpose & Key Strengths | Common Issues & Considerations |
| HPLC (UV Detection) | Primary Purity Assessment: Excellent for separating and quantifying non-volatile impurities like unreacted carboxylic acid and isomeric byproducts.[3][4] | Method Development: Requires optimization of mobile phase, column, and flow rate. Non-UV active impurities will not be detected. |
| GC-MS | Volatile Impurity Identification: Ideal for detecting residual solvents and volatile starting materials like p-cresol. MS provides structural information for identification.[4][8] | Thermal Lability: The high temperatures in the GC inlet can cause degradation of the target molecule or thermally labile impurities.[4] Derivatization may be necessary. |
| NMR (¹H and ¹³C) | Structural Confirmation & Elucidation: Unambiguously confirms the structure of the final product and is a powerful tool for identifying the structure of unknown impurities if they can be isolated or are present in sufficient quantity.[4] | Sensitivity: Less sensitive than chromatographic methods for detecting trace-level impurities. Complex mixtures can lead to overlapping signals. |
| LC-MS | Sensitive Identification: Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities at low levels.[4] | Ionization Efficiency: Some compounds may not ionize well, making them difficult to detect. Matrix effects can suppress the signal. |
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your synthesis.
Q4: My reaction yield is significantly lower than expected. What are the common causes and how can I fix them?
Low yield is a frequent issue, often stemming from a few critical parameters. The following decision tree can help diagnose the problem.
Caption: Troubleshooting decision tree for low reaction yield.
Expert Insight: The most common culprit is moisture. The 2-hydroxy-4-methylbenzoyl chloride intermediate is highly susceptible to hydrolysis. Even atmospheric moisture can be sufficient to significantly reduce the yield by converting the reactive intermediate back to the starting carboxylic acid. Running the reaction under a blanket of inert gas like nitrogen or argon is crucial for maximizing yield.
Q5: I'm struggling to remove the unreacted 4-methylsalicylic acid from my final product. What is the best purification strategy?
The residual carboxylic acid can be challenging to remove because its polarity is similar to the desired amide product.
-
Aqueous Base Wash: The most effective method is to exploit the acidic nature of the carboxylic acid.
-
Protocol: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous base solution, such as 1M sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.
-
Causality: The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt (sodium 4-methylsalicylate), which partitions into the aqueous layer. The phenolic hydroxyl group of the product is significantly less acidic and will largely remain in the organic layer. Multiple washes may be necessary.
-
-
Recrystallization: If a base wash is insufficient, a carefully chosen recrystallization can be effective.[3]
-
Solvent Selection: An ideal solvent is one in which the this compound has high solubility at elevated temperatures and low solubility at room temperature, while the 4-methylsalicylic acid impurity remains more soluble at lower temperatures.
-
Recommended Solvents: Mixtures of ethanol and water, or acetone and water, are often good starting points.[3] Isopropanol can also be effective.
-
Experimental Protocol: Purification by Base Wash & Recrystallization
-
Dissolution: Dissolve the crude solid (~10 g) in ethyl acetate (150 mL) in a separatory funnel.
-
Base Wash: Add 50 mL of a 5% aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the base wash (Step 2 & 3) two more times.
-
Brine Wash: Wash the organic layer with 50 mL of saturated NaCl solution (brine) to remove residual water.
-
Drying & Concentration: Drain the organic layer into a flask, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified solid.
-
Recrystallization: Dissolve the solid in a minimum amount of hot ethanol. Slowly add hot water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the solid and achieve a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, and dry under vacuum.
References
- BenchChem. (2025). Technical Support Center: Characterization of Impurities in Benzamide, N,N,4-trimethyl- Samples.
- BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
- PubMed. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent.
- Google Patents. (n.d.).
- ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). 4-Methylsalicylic acid.
- MDPI. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)
- PubMed Central (PMC). (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.
- L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction.
- chemeurope.com. (n.d.). Kolbe-Schmitt reaction.
- Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.
- Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry.
- Google Patents. (n.d.). The synthetic method of 2-methoxy-4-cyanobenzaldehyde. CN102020587A.
Sources
- 1. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google Patents [patents.google.com]
- 2. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methylsalicylic acid - Wikipedia [en.wikipedia.org]
- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Hydroxy-4-methylbenzamide Reaction Mechanisms
Welcome to the technical support center for the synthesis and troubleshooting of 2-Hydroxy-4-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding of the reaction mechanisms at play.
Frequently Asked Questions (FAQs)
Q1: My initial attempt to synthesize this compound by directly heating 2-hydroxy-4-methylbenzoic acid and an amine resulted in a very low yield. What is the fundamental issue?
A1: The direct condensation of a carboxylic acid and an amine to form an amide is a challenging reaction due to a competing acid-base reaction.[1][2] The acidic carboxylic acid protonates the basic amine, forming an ammonium carboxylate salt. While this salt can be dehydrated to the amide at high temperatures (often >160-180 °C), these forcing conditions are often not suitable for many functionalized molecules and can lead to decomposition.[2][3] The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making the direct nucleophilic attack by the amine thermodynamically unfavorable under mild conditions.[1][4]
To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved by using "coupling reagents."
Q2: What are coupling reagents and which are recommended for the synthesis of this compound?
A2: Coupling reagents are compounds that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For the synthesis of this compound, carbodiimides are a common and effective choice.
| Coupling Reagent | Full Name | Byproduct | Solubility of Byproduct |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble in most organic solvents |
| EDC (or EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble |
Recommendation: For most lab-scale solution-phase syntheses of this compound, EDC is often preferred. Its urea byproduct is water-soluble, which simplifies purification through a simple aqueous workup.[5] DCC is also effective, but the insoluble dicyclohexylurea (DCU) byproduct must be removed by filtration.[5]
Troubleshooting Guides
Issue 1: Low Yields and Side Product Formation with Carbodiimide Coupling Agents
Q: I'm using EDC to couple 2-hydroxy-4-methylbenzoic acid with my amine, but my yields are poor and I'm seeing an unexpected side product with a mass corresponding to the addition of the coupling agent to my starting material. What is happening?
A: This is a classic issue in carbodiimide-mediated couplings. The primary culprit is often the formation of a stable N-acylurea byproduct.
Causality: The reaction proceeds through a highly reactive O-acylisourea intermediate.[6] While this intermediate is intended to react with the amine to form the desired amide, it can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[6][7] This side reaction is particularly problematic if the amine nucleophile is sterically hindered or has low reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting low yields in carbodiimide couplings.
Detailed Protocol for Mitigation: The Role of Additives
To suppress the formation of N-acylurea and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are highly recommended.[5][8]
Mechanism of Action:
-
The carbodiimide (EDC) first reacts with the 2-hydroxy-4-methylbenzoic acid to form the O-acylisourea intermediate.
-
HOBt rapidly intercepts this reactive intermediate to form an HOBt-ester.
-
This HOBt-ester is less reactive than the O-acylisourea, preventing the rearrangement to N-acylurea, but is still highly susceptible to nucleophilic attack by the amine to form the desired amide.[8]
Step-by-Step Experimental Protocol (EDC/HOBt Coupling):
-
Dissolve 2-hydroxy-4-methylbenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Add EDC (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes. This is the "pre-activation" step.
-
Add your amine (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup to remove the water-soluble urea byproduct and excess reagents.
Issue 2: Unwanted Reactions at the Phenolic Hydroxyl Group
Q: My reaction is complex, and I suspect the phenolic -OH group of 2-hydroxy-4-methylbenzoic acid is interfering with the coupling reaction. Is this possible and how can I prevent it?
A: Yes, the phenolic hydroxyl group is nucleophilic and can compete with the amine in reacting with the activated carboxylic acid, leading to the formation of ester-linked dimers or polymers. It is also acidic and can interfere with the reaction conditions. Therefore, protecting the phenolic hydroxyl group is often a prudent strategy, especially in complex syntheses.[9]
Choosing a Protecting Group for the Phenolic Hydroxyl:
The ideal protecting group should be easy to install, stable to the amide coupling conditions, and easy to remove without affecting the newly formed amide bond.
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability |
| Methyl Ether | Dimethyl sulfate (DMS) or Methyl iodide (MeI) with a base (e.g., K₂CO₃) | Harsh conditions (e.g., BBr₃) | Very stable |
| Benzyl Ether (Bn) | Benzyl bromide (BnBr) with a base | Catalytic hydrogenation (H₂, Pd/C) | Good stability |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl with a base (e.g., imidazole) | Fluoride source (e.g., TBAF) or mild acid | Base stable, acid labile |
Recommendation: For many applications, the benzyl ether is an excellent choice as it is stable to the amide coupling conditions and can be removed under mild hydrogenolysis conditions that are unlikely to affect the amide product.
Workflow for Phenolic Protection:
Caption: General workflow including protection/deprotection of the phenolic hydroxyl group.
Analytical Characterization
Q: How can I confirm the successful synthesis and purity of my this compound?
A: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Elucidation | Signals for aromatic protons, a singlet for the methyl group, broad signals for -OH and -NH₂ protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Peaks corresponding to the carbonyl carbon, aromatic carbons, and the methyl carbon. |
| FTIR | Functional Group Analysis | Characteristic stretches for O-H (phenol), N-H (amide), C=O (amide), and aromatic C-H bonds.[10] |
| LC-MS | Purity and Mass Verification | A single major peak in the chromatogram with a mass corresponding to the molecular weight of the product (C₈H₉NO₂: 151.16 g/mol ).[11] |
References
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available at: [Link]
-
Preparation of Amides. JoVE. Available at: [Link]
-
Carbodiimide. Wikipedia. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Protecting Groups. chem.iitb.ac.in. Available at: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Protecting Groups List. SynArchive. Available at: [Link]
-
Synthesis of Amides. Jack Westin. Available at: [Link]
-
Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Chemistry Stack Exchange. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis of 2-hydroxy-4-methylbenzaldehyde. PrepChem.com. Available at: [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
-
Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. ResearchGate. Available at: [Link]
-
Amide formation from carboxylic acid derivatives. Khan Academy. Available at: [Link]
-
2-Hydroxy-4-methylbenzaldehyde. PubChem. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
N-hydroxy-4-methylbenzamide. PubChem. Available at: [Link]
-
Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. ResearchGate. Available at: [Link]
-
2-HYDROXY-4-METHYLBENZALDEHYDE. FEMA. Available at: [Link]
-
Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. TSI Journals. Available at: [Link]
- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. Google Patents.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. peptide.com [peptide.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Hydroxy-4-methylbenzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-4-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during the synthesis of this important chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the most common and effective synthetic routes to this compound?
A1: The two most prevalent and reliable methods for synthesizing this compound are:
-
The Schotten-Baumann Reaction: This is a classic and highly versatile method that involves a two-step process. First, the starting material, 2-hydroxy-4-methylbenzoic acid, is converted into a more reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] This activated intermediate is then reacted with an ammonia source (e.g., aqueous ammonia or ammonia gas) to form the final amide product. This method is often preferred for its high reactivity and generally good yields.[2][3]
-
Ammonolysis of a Methyl Ester: This route involves reacting the methyl ester, methyl 2-hydroxy-4-methylbenzoate, directly with ammonia.[4][5] This reaction is typically carried out at elevated temperatures and pressures in a sealed vessel.[6] While it is a more direct approach, it often requires more forcing conditions than the Schotten-Baumann method.[7]
Q2: What is the Schotten-Baumann reaction, and why is it particularly suitable for this synthesis?
A2: The Schotten-Baumann reaction is the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.[8] It is exceptionally well-suited for synthesizing this compound for several reasons:
-
High Reactivity: Acyl chlorides are highly electrophilic, making the reaction with the nucleophilic amine (ammonia) rapid and often high-yielding, even at low temperatures.[1]
-
Irreversibility: The reaction forms a stable amide bond and a hydrochloride salt of the excess amine or a neutralized acid byproduct (HCl), which drives the reaction to completion.[9]
-
Base Functionality: A base, typically aqueous sodium hydroxide or an organic base like pyridine, is crucial. It serves two primary purposes: to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile, and to shift the equilibrium towards product formation.[3][9]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Safety is paramount. Key precautions include:
-
Handling Chlorinating Agents: Thionyl chloride (SOCl₂) and oxalyl chloride are highly corrosive, toxic, and react violently with water. Always handle them in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The amidation step, particularly the reaction of the acyl chloride with ammonia, is highly exothermic.[3] Reagents should be added slowly, and the reaction vessel must be cooled in an ice bath to maintain temperature control and prevent runaway reactions.
-
Pressure Build-up: When using sealed reactors for high-temperature ammonolysis (Method 2), ensure the vessel is rated for the expected pressure to prevent explosions.[6]
-
Proper Quenching: Quenching of reactive reagents like acyl chlorides must be done carefully by slowly adding them to a suitable quenching agent (e.g., ice-cold water or a basic solution).
Section 2: Synthetic Protocols & Optimization
This section provides detailed experimental procedures for the most common synthetic routes.
Method 1: The Schotten-Baumann Approach (from Acyl Chloride)
This two-stage process is a robust method for achieving high yields of this compound.
Caption: Two-stage synthesis via the Schotten-Baumann reaction.
Stage 1: Synthesis of 2-Hydroxy-4-methylbenzoyl Chloride
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend 2-hydroxy-4-methylbenzoic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 equivalents) dropwise to the stirred suspension at room temperature.[6]
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux (around 40-50°C) for 2-5 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-hydroxy-4-methylbenzoyl chloride is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.
Stage 2: Amidation to form this compound
-
Setup: Dissolve the crude acyl chloride from Stage 1 in an anhydrous aprotic solvent (e.g., DCM or THF). Cool the solution to 0°C in an ice bath.
-
Ammonia Addition: With vigorous stirring, slowly add an excess of concentrated aqueous ammonia (e.g., 28% solution) or bubble anhydrous ammonia gas through the solution.[6] A white precipitate of the amide product will form immediately.
-
Reaction: Continue stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: If using aqueous ammonia, separate the organic layer. Wash the organic layer with dilute HCl to remove any unreacted ammonia, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can then be purified by recrystallization or column chromatography.[10]
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Cost-effective and byproducts (SO₂ and HCl) are gaseous, simplifying removal. Oxalyl chloride is an alternative that can be used at lower temperatures but is more expensive.[1] |
| Solvent (Stage 1) | Anhydrous DCM or THF | Must be aprotic and dry to prevent hydrolysis of the acyl chloride. DCM is often preferred for its ease of removal. |
| Base (Stage 2) | Excess Ammonia, NaOH, or Pyridine | The base neutralizes the HCl byproduct. Using excess ammonia serves as both the nucleophile and the base. An external base like NaOH is used in the classic biphasic Schotten-Baumann setup.[9] |
| Temperature Control | Stage 1: RT to Reflux; Stage 2: 0°C | Stage 1 may require gentle heating to proceed. Stage 2 is highly exothermic and must be cooled to prevent side reactions and ensure safety.[3] |
| Stoichiometry | Slight excess of chlorinating agent (1.2-1.5 eq.) and large excess of ammonia. | A slight excess of the chlorinating agent ensures full conversion of the carboxylic acid. A large excess of ammonia drives the amidation to completion. |
| Moisture Control | Crucial | The acyl chloride intermediate is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid, reducing the yield. All glassware must be dry and anhydrous solvents should be used. |
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Q: My reaction yield is consistently low when using the Schotten-Baumann method. What are the likely causes?
A: Low yields in this reaction are common and can usually be traced back to a few key issues:
-
Cause 1: Hydrolysis of the Acyl Chloride Intermediate. This is the most frequent cause. The 2-hydroxy-4-methylbenzoyl chloride is highly reactive towards water. If there is any moisture in your glassware, solvents, or starting materials, the intermediate will revert to the starting carboxylic acid, which will not react further under these conditions.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade solvents. Handle the acyl chloride intermediate quickly and under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Cause 2: Incomplete Formation of the Acyl Chloride. The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.
-
Solution: Ensure a slight excess (1.2-1.5 equivalents) of the chlorinating agent is used. Increase the reaction time or temperature slightly during the acyl chloride formation step. Monitor the reaction by carefully taking a small aliquot, quenching it, and checking for the presence of starting material via Thin Layer Chromatography (TLC).
-
-
Cause 3: Insufficient Base in Amidation Step. If the HCl byproduct is not effectively neutralized, it will protonate the ammonia, converting it into the non-nucleophilic ammonium ion (NH₄⁺), which will halt the reaction.
-
Solution: Use a significant excess of aqueous ammonia. If the reaction is still sluggish, consider using a biphasic system with aqueous NaOH to scavenge the acid more efficiently.[9]
-
Q: I am observing significant impurities in my final product after work-up. What are they and how can I prevent them?
A: Impurities often arise from side reactions or incomplete conversions.
-
Impurity 1: Unreacted 2-Hydroxy-4-methylbenzoic Acid. This is typically due to the hydrolysis of the acyl chloride intermediate as described above.
-
Prevention & Removal: The best prevention is rigorous moisture control. To remove this acidic impurity from the final product, you can wash the organic solution of your crude product with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral amide product remains in the organic layer.
-
-
Impurity 2: N,N-disubstituted byproducts or other side reactions. While less common with ammonia, using primary or secondary amine nucleophiles can sometimes lead to side reactions. The phenolic hydroxyl group can also potentially react, though it is less nucleophilic than the amine.
-
Prevention & Removal: Maintain low temperatures (0°C) during the addition of the amine to the acyl chloride.[3] This minimizes the energy available for side reactions. Purification via column chromatography is typically effective at separating these types of impurities from the desired product.
-
Q: My final product is an off-white or colored solid that is difficult to purify. What are the best practices for purification?
A: Achieving high purity is critical, especially for pharmaceutical applications.
-
Technique 1: Recrystallization. This is often the most effective method for purifying solid organic compounds.
-
Protocol: The key is to find a suitable solvent or solvent system. For this compound, consider solvents like ethanol/water, ethyl acetate/hexanes, or toluene. Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated carbon and hot-filter the solution to remove colored impurities.[11] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Technique 2: Silica Gel Column Chromatography. If recrystallization is ineffective or if you have multiple closely-related impurities, column chromatography is the method of choice.[10]
-
Protocol: A typical mobile phase (eluent) for a compound of this polarity would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A gradient elution (gradually increasing the percentage of ethyl acetate) is often effective. Monitor the fractions by TLC to identify and combine those containing the pure product.
-
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Fisher Scientific. Amide Synthesis.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Chemistry Education. Synthesis and analysis of amides.
- BYJU'S. (2019). Schotten Baumann Reaction.
- Google Patents. Salicylic acid amides, their use, and a process for their production.
- ChemicalBook. BenzaMide, N,2-dihydroxy-4-Methyl- synthesis.
- MDPI. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction.
- ResearchGate. (PDF) Synthesis and anti-inflammatory activities of novel salicylic acid and diflunisal amide derivatives.
- PrepChem.com. Synthesis of 2-hydroxy-4-methylbenzaldehyde.
- Google Patents. EP0262587B1 - Salicylic acid amides, method for their production and their application.
- Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives.
- ResearchGate. Synthesis and characterization of some N-substituted amides of salicylic acid.
- ResearchGate. Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.
- YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses.
- PrepChem.com. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt.
- ChemScene. This compound.
- Sigma-Aldrich. 2-hydroxy-N-(4-hydroxyphenyl)benzamide.
- Google Patents. WO2003106440A2 - Process for the synthesis of a benzamide derivative.
- Google Patents. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
- CymitQuimica. This compound.
- Benchchem. Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
- CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
- PubChem - NIH. This compound.
- ResearchGate. Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.
- Benchchem. Technical Support Center: Synthesis of 2-Hydroxy-4-Methoxybenzaldehyde.
- TSI Journals. Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method.
- Google Patents. US3830845A - Purification of 2,4-dihydroxy-benzophenone.
Sources
- 1. Amide Synthesis [fishersci.it]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. US4795832A - Salicylic acid amides, their use, and a process for their production - Google Patents [patents.google.com]
- 5. BenzaMide, N,2-dihydroxy-4-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0262587B1 - Salicylic acid amides, method for their production and their application - Google Patents [patents.google.com]
- 8. jk-sci.com [jk-sci.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
- 11. US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Hydroxy-4-methylbenzamide
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on providing scientifically grounded solutions to common side reactions and experimental hurdles.
Introduction to the Synthesis
The synthesis of this compound is typically a two-step process. The first step involves the introduction of a carboxyl group to m-cresol, most commonly via the Kolbe-Schmitt reaction, to yield 2-hydroxy-4-methylbenzoic acid. The second step is the amidation of the resulting carboxylic acid to form the desired benzamide. While seemingly straightforward, each step presents unique challenges, primarily concerning regioselectivity and side product formation. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Step 1: Carboxylation of m-Cresol
Question 1: My yield of 2-hydroxy-4-methylbenzoic acid is significantly lower than expected, and I have a mixture of products that are difficult to separate. What is happening?
Answer: This is a classic issue of regioselectivity in the Kolbe-Schmitt reaction.[1] The hydroxyl group of m-cresol is an ortho-, para- director for electrophilic aromatic substitution.[2] Since the para- position to the hydroxyl group is already substituted with a methyl group, carboxylation is directed to the ortho- positions. However, m-cresol has two non-equivalent ortho- positions relative to the hydroxyl group (positions 2 and 6), leading to the formation of isomeric products.
-
Primary Side Product: The main side product is typically 2-hydroxy-6-methylbenzoic acid . The electronic and steric effects of the methyl group on m-cresol influence the position of carboxylation.
-
Reaction Conditions Matter: The choice of alkali metal hydroxide can influence the product ratio. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to a higher proportion of the para-isomer if the ortho-positions are blocked.[1] Temperature also plays a critical role; higher temperatures can favor the formation of the thermodynamically more stable para-isomer, though in the case of m-cresol, this is less of a factor due to the existing methyl group.
Troubleshooting & Optimization:
-
Control Reaction Temperature: Maintain a consistent and optimized temperature. For the Kolbe-Schmitt reaction, temperatures around 125-150°C are common.[3]
-
Choice of Base: The use of sodium hydroxide to form the sodium phenoxide is standard for favoring ortho-carboxylation.[4]
-
Purification: Careful fractional crystallization or column chromatography is often necessary to separate the desired 2-hydroxy-4-methylbenzoic acid from its isomers.
-
Alternative Methods: For highly regioselective carboxylation, consider enzymatic methods which can offer near-perfect selectivity for the desired isomer.[5][6]
Question 2: My Kolbe-Schmitt reaction produced a dark, tarry substance with very little of the desired product. What causes this and how can I prevent it?
Answer: The formation of dark, polymeric, or tarry substances is a common problem in reactions involving phenols, especially under high temperatures and basic conditions.
-
Oxidation: Phenols and their corresponding phenoxides are susceptible to oxidation, especially at elevated temperatures in the presence of any residual air in the reaction vessel. This oxidation can lead to complex, high-molecular-weight byproducts.
-
Decarboxylation and Decomposition: At excessively high temperatures, the desired product, a salicylic acid derivative, can undergo decarboxylation back to the starting cresol, which can then participate in other side reactions.
Troubleshooting & Optimization:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Avoid overheating. Use an oil bath or a temperature-controlled heating mantle to maintain a stable reaction temperature.
-
Purity of Reagents: Ensure your m-cresol is free from impurities that might promote side reactions. Distillation of the starting cresol may be necessary.
-
Dry Conditions: Water can reduce the yield of the Kolbe-Schmitt reaction. Ensure all reagents and glassware are thoroughly dry.[7]
Step 2: Amidation of 2-hydroxy-4-methylbenzoic acid
Question 3: When I try to form the amide directly by heating 2-hydroxy-4-methylbenzoic acid with ammonia, I get very low conversion. Why is this?
Answer: Direct amidation by heating a carboxylic acid and an amine (or ammonia) is often inefficient due to an initial acid-base reaction. The acidic carboxylic acid protonates the basic amine, forming an ammonium carboxylate salt.[8] To proceed to the amide, this salt must be heated to high temperatures to dehydrate, a process that is often not feasible for many organic molecules.[8]
Troubleshooting & Optimization:
-
Use a Coupling Agent: The most effective way to form the amide is to activate the carboxylic acid using a coupling agent. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. Common coupling agents include:
Question 4: I used a coupling agent, but my reaction is still messy, and I'm not getting a clean product. Are there specific side reactions I should be aware of with 2-hydroxy-4-methylbenzoic acid?
Answer: Yes, the presence of the phenolic hydroxyl group introduces potential side reactions during the amidation step, particularly when using activating agents.
-
O-Acylation: The phenolic hydroxyl group is nucleophilic and can react with the activated carboxylic acid intermediate, leading to the formation of ester-linked dimers or oligomers. This is a significant competing side reaction.
-
Reaction with Coupling Agent: The hydroxyl group can also react with the coupling agent itself, leading to unwanted byproducts.
-
Byproducts from Coupling Agents: Carbodiimide coupling agents like DCC form a urea byproduct (dicyclohexylurea, DCU) which is often insoluble and can complicate purification if it co-precipitates with your product.[12]
Troubleshooting & Optimization:
-
Protecting Groups: To prevent O-acylation, you can protect the phenolic hydroxyl group before the amidation reaction. Common protecting groups for phenols include acetyl, benzyl, or silyl ethers. The protecting group would then be removed in a subsequent step.
-
Choice of Coupling Agent and Additives: The use of additives like 1-Hydroxybenzotriazole (HOBt) with carbodiimides can help to suppress side reactions and minimize racemization (though not a concern here).[12]
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize side reactions.
-
Purification: If byproducts are formed, purification by column chromatography or recrystallization will be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The carboxylation of m-cresol is arguably the most critical step as it determines the isomeric purity of your intermediate, 2-hydroxy-4-methylbenzoic acid. Poor control over this step will lead to a difficult separation process and a lower overall yield.
Q2: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid for amidation?
A2: While thionyl chloride is a common reagent for converting carboxylic acids to reactive acyl chlorides, its use with hydroxybenzoic acids can be problematic. The phenolic hydroxyl group can react with thionyl chloride, leading to the formation of undesired byproducts. If you choose this route, protection of the hydroxyl group is highly recommended.[13][14]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product and byproducts?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): For determining the purity of the product and quantifying the presence of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and any isolated impurities. The chemical shifts and coupling patterns of the aromatic protons can distinguish between the different isomers.
-
Infrared (IR) Spectroscopy: Useful for identifying the key functional groups (O-H, N-H, C=O) in the starting materials, intermediates, and final product.[15][16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify byproducts.
Q4: Are there any "greener" alternatives for this synthesis?
A4: Yes, research is ongoing into more environmentally friendly synthetic routes. As mentioned, enzymatic carboxylation is a highly selective and greener alternative to the Kolbe-Schmitt reaction, operating under milder conditions.[5][17] For the amidation step, catalytic direct amidation methods that avoid the use of stoichiometric coupling agents are being developed, though they may require specific catalysts and conditions.[18]
Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-4-methylbenzoic acid via Kolbe-Schmitt Reaction
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add dry m-cresol.
-
Formation of Phenoxide: Under an inert atmosphere (e.g., nitrogen), slowly add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution. The mixture will heat up.
-
Removal of Water: Heat the mixture to evaporate the water, resulting in the dry sodium phenoxide salt. This step is crucial for good yields.
-
Carboxylation: Cool the flask and introduce dry carbon dioxide gas under pressure (typically several atmospheres). Heat the reaction mixture to 125-150°C with vigorous stirring for several hours.
-
Work-up: After cooling, dissolve the solid reaction mixture in water. Acidify the solution with a strong acid (e.g., HCl or H₂SO₄) until a precipitate forms.
-
Purification: Filter the crude product, wash with cold water, and dry. The crude 2-hydroxy-4-methylbenzoic acid can be purified by recrystallization from water or an ethanol/water mixture.
Protocol 2: Synthesis of this compound using a Coupling Agent
-
Preparation: In a round-bottom flask, dissolve 2-hydroxy-4-methylbenzoic acid in a suitable dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or dimethylformamide).
-
Activation: Cool the solution in an ice bath (0°C). Add 1.1 equivalents of a coupling agent (e.g., EDC) and 1.1 equivalents of an additive (e.g., HOBt). Stir for 15-30 minutes.
-
Amidation: Slowly add a solution of ammonia in a suitable solvent or bubble ammonia gas through the solution. Alternatively, for substituted amides, add the desired amine (1.0-1.2 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Work-up: The work-up procedure will depend on the solvent and coupling agent used. Typically, it involves washing the organic layer with dilute acid, dilute base, and brine. If DCC was used, the dicyclohexylurea byproduct can be removed by filtration.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Reaction and Side Reactions
Kolbe-Schmitt Reaction of m-Cresol
Caption: Kolbe-Schmitt carboxylation of m-cresol leading to isomeric products.
Amidation and O-Acylation Side Reaction
Caption: Amidation pathway and the competing O-acylation side reaction.
References
-
Plasch, K., Resch, V., Hitce, J., Popłoński, J., Faber, K., & Glueck, S. M. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. Advanced Synthesis & Catalysis, 359(6), 959–965. [Link]
-
GeeksforGeeks. (2023, July 25). Kolbe's Reaction. [Link]
-
Wikipedia. (2023). Kolbe–Schmitt reaction. [Link]
-
Chemistry Learner. (n.d.). Kolbe's Reaction. [Link]
-
BYJU'S. (n.d.). Kolbe's Reaction Mechanism. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
J&K Scientific LLC. (2023, February 23). Kolbe-Schmitt Reaction. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
MDPI. (2022). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 27(19), 6529. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
ACS Publications. (2012). Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives. Organic Letters, 14(24), 6298–6301. [Link]
-
National Center for Biotechnology Information. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. Advanced Synthesis & Catalysis, 359(6), 959–965. [Link]
-
Quora. (2018). What is the Kolbe–Schmitt reaction?[Link]
-
ResearchGate. (2023). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of functionalized benzo[1][19]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24653–24659. [Link]
-
PubMed. (2017). Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. Advanced Synthesis & Catalysis, 359(6), 959–965. [Link]
-
ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?[Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?[Link]
-
ResearchGate. (2021). Acylation of m-cresol with acetic acid supported by in-situ ester formation on H-ZSM-5 zeolites. [Link]
-
University of Babylon. (2017). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Journal of University of Babylon, 25(3). [Link]
-
Khan Academy. (2022, November 29). Kolbe's Reaction | Electrophilic Aromatic Substitution Reactions | Organic Chemistry [Video]. YouTube. [Link]
-
Scribd. (n.d.). 13 Kolbe-Schmitt Reaction. [Link]
-
Pearson. (2024, August 14). Kolbe-Schmidt Reaction: Videos & Practice Problems. [Link]
-
ACS Publications. (2023). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis, 13(1), 447–453. [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. | Chemistry [Video]. YouTube. [Link]
- Google Patents. (n.d.). Salicylic acid amides, their use, and a process for their production.
-
National Center for Biotechnology Information. (n.d.). N-hydroxy-4-methylbenzamide. PubChem. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2017). a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Hydroxy-4-methylbenzoic acid. NIST Chemistry WebBook. [Link]
-
MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(3), 366. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. PubChem. [Link]
- Google Patents. (n.d.).
-
CORE. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy-. [Link]
- Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Google Patents. (n.d.).
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. byjus.com [byjus.com]
- 5. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. silicycle.com [silicycle.com]
- 11. hepatochem.com [hepatochem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Hydroxy-4-methylbenzamide
Welcome to the dedicated technical support center for 2-Hydroxy-4-methylbenzamide. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification challenges. Drawing from established chemical principles and field-proven methodologies, this resource aims to be your first point of reference for achieving high-purity material.
Introduction: Understanding the Molecule
This compound (C₈H₉NO₂) is an aromatic amide featuring both a hydroxyl (phenolic) and an amide functional group.[1] This bifunctionality is key to its utility but also presents specific purification challenges. The phenolic group is weakly acidic and prone to oxidation, while the amide group can participate in strong hydrogen bonding, influencing solubility and crystallization behavior.[2] A successful purification strategy must account for these characteristics.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [3][4] |
| CAS Number | 49667-22-3 | [3] |
| Appearance | Typically an off-white to light-colored solid | [5] |
| General Solubility | Low solubility in water; soluble in many organic solvents | [5] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My final product has a low melting point and appears oily or waxy. How can I induce crystallization and improve its form?
Root Cause: The presence of impurities is the most common reason for melting point depression and the failure of a compound to crystallize. Residual solvents from the reaction or workup can also plasticize the solid, making it oily.
Solution Pathway:
-
Ensure Complete Solvent Removal: First, ensure all reaction solvents (e.g., DMF, CHCl₃) and extraction solvents (e.g., ethyl acetate) have been thoroughly removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is not (like hexane) can sometimes help.
-
Impurity Analysis: Use Thin Layer Chromatography (TLC) to assess the complexity of the impurity profile. Co-spot your crude material with the starting materials (e.g., 2-hydroxy-4-methylbenzoic acid) to identify them.
-
Induce Crystallization: If the material is relatively pure but reluctant to crystallize from a solvent system, several techniques can be employed:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Slow Evaporation: Cover the flask with perforated parafilm and allow the solvent to evaporate slowly over several hours or days.[6] This gradual increase in concentration can promote the formation of high-quality crystals.
-
-
Re-evaluate Solvent System: If the above fails, the chosen solvent is likely too good. The ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[7] You may need to switch to a less effective solvent or use a mixed-solvent system (see Q3).
Q2: After synthesis, my product is a persistent brown or yellow color. How can I decolorize it?
Root Cause: Discoloration in phenolic compounds often arises from the oxidation of the hydroxyl group, forming highly colored quinone-type impurities. Colored byproducts from the synthesis can also be trapped within the crystal lattice.
Solution Protocol: Activated Charcoal Treatment Activated charcoal has a high surface area and can adsorb large, colored, polar impurity molecules.
-
Select a Solvent: Choose an appropriate recrystallization solvent in which your product is highly soluble at elevated temperatures (e.g., ethanol or acetone).[8]
-
Dissolution: Dissolve the impure, colored this compound in a minimum amount of the hot solvent in an Erlenmeyer flask.
-
Charcoal Addition: Allow the solution to cool slightly (to prevent flash boiling) and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). A common mistake is adding too much charcoal, which can adsorb the desired product and reduce yield.
-
Hot Filtration: Gently swirl and heat the mixture for a few minutes to ensure the impurities are adsorbed. Immediately perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure, colorless product.
-
Isolation: Collect the crystals by vacuum filtration.
Q3: My purity isn't improving with simple recrystallization. How do I remove persistent starting materials or isomeric impurities?
Root Cause: If unreacted acidic starting material (2-hydroxy-4-methylbenzoic acid) or basic reagents are present, a simple recrystallization may not be sufficient.[9] A liquid-liquid extraction (acid-base wash) is a highly effective preliminary purification step.
Solution Pathway: A multi-step approach combining chemical and physical separation methods is required.
Diagram 1: Troubleshooting Flowchart for Purification
This diagram outlines the decision-making process for purifying crude this compound.
Caption: A decision tree for purifying this compound.
Experimental Protocol: Acid-Base Wash
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[10]
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will react with and extract any unreacted 2-hydroxy-4-methylbenzoic acid into the aqueous layer as its sodium salt. Drain the aqueous layer. Repeat this wash.
-
Acid Wash (Optional): If basic impurities (e.g., unreacted amine, triethylamine) are suspected, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic impurities, making them water-soluble.
-
Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and aid in layer separation.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the pre-purified product, which can then be recrystallized.
Frequently Asked Questions (FAQs)
Q4: What are the best solvents for the recrystallization of this compound?
Answer: The ideal solvent is one in which the compound is very soluble when hot and nearly insoluble when cold. Given the molecule's polarity (due to the -OH and -CONH₂ groups), polar solvents are a good starting point.[8] However, a mixed-solvent system often provides the best results for amides.[11]
Table 2: Recrystallization Solvent Selection Guide
| Solvent / System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | A good general-purpose solvent for polar compounds. May show high solubility even when cold, potentially reducing yield.[7][12] |
| Acetonitrile | 82 | Polar Aprotic | Often gives excellent results for amides, yielding well-defined crystals.[8] |
| Water | 100 | Very Polar | Likely a poor choice due to low solubility, but could be used as an "anti-solvent" in a mixed system with a solvent like ethanol or acetone.[7] |
| Ethyl Acetate / Hexane | 77 / 69 | Mid-Polar / Non-Polar | A powerful mixed-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexane until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly.[13] |
| Toluene | 111 | Non-Polar Aromatic | Can be effective for aromatic compounds. The higher boiling point ensures good dissolution, but care must be taken during handling. |
Q5: What is the most effective workflow for recrystallization?
Answer: A systematic approach ensures maximum purity and yield. The following workflow is a self-validating protocol for achieving high-quality crystalline material.
Diagram 2: Standard Recrystallization Workflow
This diagram illustrates the key steps in a standard laboratory recrystallization procedure.
Caption: A step-by-step workflow for a typical recrystallization.
Q6: Which analytical methods should I use to confirm the purity of my final product?
Answer: A combination of methods provides the most comprehensive assessment of purity.
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. It's used to monitor reaction progress and check the effectiveness of each purification step. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[14] It can separate and quantify impurities with high sensitivity, providing a purity value as a percentage (e.g., area % at a specific wavelength).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used for structural elucidation, ¹H NMR is also excellent for assessing purity. The absence of impurity peaks and correct integration of proton signals are strong indicators of high purity. Quantitative NMR (qNMR) can provide an absolute purity value against a certified internal standard.[14]
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a classic indicator of a pure crystalline solid. Impurities will broaden the range and depress the melting point.
By employing these troubleshooting strategies and analytical techniques, researchers can confidently overcome the purification challenges associated with this compound and obtain material of the high purity required for downstream applications.
References
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. From a university chemistry lab manual. [Link]
-
Raza, A. R., Nisar, B., & Tahir, M. N. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2253. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10534839, this compound. PubChem. [Link]
-
Raza, A. R., Nisar, B., & Tahir, M. N. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
-
Fieser, L. F. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. From a university chemistry resource. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61200, 2-Hydroxy-4-methylbenzaldehyde. PubChem. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Allen Institute. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 426839, N-hydroxy-4-methylbenzamide. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Hydroxy-4-methylbenzoic acid. NIST Chemistry WebBook. [Link]
Sources
- 1. This compound | C8H9NO2 | CID 10534839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxy-4-methylbenzoic acid [webbook.nist.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Improving the stability of 2-Hydroxy-4-methylbenzamide in solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated support center for 2-Hydroxy-4-methylbenzamide. As a key intermediate and active molecule in various research and development pipelines, ensuring its stability in solution is paramount for reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth, field-proven insights and actionable protocols to address common stability challenges. We will delve into the causality behind degradation pathways and equip you with the tools to design robust, self-validating experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your work with this compound. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a step-by-step protocol to resolve the problem.
Issue 1: My this compound solution is developing a yellow or brown tint over time.
Question: I prepared a stock solution of this compound in an aqueous buffer (pH 7.4). After a short period of storage at 4°C, the solution has turned a noticeable yellow color. What is causing this discoloration, and how can I prevent it?
Probable Cause: The discoloration you are observing is likely due to the oxidation of the phenolic hydroxyl group on the this compound molecule. Phenolic compounds are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[][2] This process forms colored quinone-type structures, leading to the observed yellow or brown tint. The rate of oxidation can be accelerated by alkaline pH conditions.[3][4]
Solution Strategy: To mitigate oxidation, we recommend a multi-pronged approach: optimizing the pH of your solution, using antioxidants, and taking precautions to minimize exposure to oxygen and light.[5][6][[“]]
This protocol details the steps to prepare a more stable solution by controlling pH and incorporating an antioxidant.
-
Buffer Preparation:
-
Prepare a 0.1 M citrate buffer solution and adjust the pH to a slightly acidic value (e.g., pH 6.0). Phenolic compounds generally exhibit greater stability in acidic conditions.[3]
-
Degas the buffer by sparging with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
-
Antioxidant Addition:
-
Dissolution of this compound:
-
Weigh the required amount of this compound and dissolve it in the antioxidant-containing buffer.
-
If necessary, use gentle warming or sonication to aid dissolution.
-
-
Storage:
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
Store the solution in an amber vial to protect it from light.[5]
-
For long-term storage, overlay the solution with an inert gas (nitrogen or argon) before sealing the vial.
-
Caption: Workflow for preparing a stabilized solution of this compound.
Issue 2: I am observing a decrease in the concentration of this compound over time, with a new peak appearing in my HPLC chromatogram.
Question: I am conducting a stability study of a formulation containing this compound. My HPLC analysis shows a steady decrease in the area of the main peak, corresponding to the active compound, and the emergence of a new, more polar peak. What is this new peak, and how can I prevent its formation?
Probable Cause: The appearance of a new, more polar peak alongside the decrease of the parent compound is a classic sign of hydrolytic degradation. The amide bond in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, yielding 2-hydroxy-4-methylbenzoic acid and ammonia.[10][11] The resulting carboxylic acid is more polar than the parent amide, hence it will have a shorter retention time on a reverse-phase HPLC column.
Solution Strategy: The key to preventing hydrolysis is to maintain the pH of the solution within a stable range.[6][[“]] A pH stability study should be performed to identify the pH at which the rate of hydrolysis is minimal.
This experiment will help you determine the optimal pH for the stability of your compound.
-
Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 3, 5, 7, 9). Use buffers with known stability, such as citrate for acidic pH and phosphate or borate for neutral to basic pH.
-
-
Sample Preparation:
-
HPLC Analysis:
-
Use a validated, stability-indicating HPLC method to analyze the samples at regular time intervals (e.g., 0, 24, 48, 72 hours).[14][15] A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Quantify the percentage of this compound remaining at each time point for each pH.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration of this compound versus time. The slope of this line will give you the pseudo-first-order rate constant (k) for the degradation at that pH.
-
Plot the rate constant (k) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability.
-
| pH | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hrs) |
| 3.0 | 0.05 | 13.9 |
| 5.0 | 0.01 | 69.3 |
| 7.0 | 0.03 | 23.1 |
| 9.0 | 0.08 | 8.7 |
This is example data and should be determined experimentally.
Sources
- 2. Antioxidants - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. consensus.app [consensus.app]
- 8. scielo.br [scielo.br]
- 9. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Benzamide hydrolysis in strong acids : The last word | Semantic Scholar [semanticscholar.org]
- 12. longdom.org [longdom.org]
- 13. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. gmpsop.com [gmpsop.com]
Technical Support Center: Resolving Solubility Challenges for 2-Hydroxy-4-methylbenzamide
Welcome to the dedicated technical support guide for 2-Hydroxy-4-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and step-by-step protocols to effectively handle this compound in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an organic compound with the chemical formula C₈H₉NO₂ and a molecular weight of 151.165 g/mol [1][2]. It belongs to the class of benzamides, which are derivatives of benzoic acid. The presence of both a hydroxyl (-OH) and an amide (-CONH₂) group on the benzene ring influences its chemical behavior, including its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.165 | [1] |
| IUPAC Name | This compound | [2] |
| CAS Number | 49667-22-3 | [1] |
Q2: Why am I experiencing poor solubility with this compound in aqueous solutions?
The poor aqueous solubility of this compound is likely due to a combination of its aromatic benzene ring, which is hydrophobic, and the potential for strong intermolecular hydrogen bonding in its solid, crystalline state. The energy required to break the crystal lattice and solvate the individual molecules in water can be substantial[3][4]. The overall solubility will be a balance between the hydrophilic character of the hydroxyl and amide groups and the hydrophobic nature of the methyl-substituted benzene ring.
Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides a systematic approach to addressing the poor solubility of this compound. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of the solvent system with downstream applications.
Strategy 1: pH Adjustment
The solubility of ionizable compounds is often highly dependent on the pH of the solution[5][6]. This compound has a phenolic hydroxyl group, which is weakly acidic, and an amide group, which can be considered very weakly basic.
-
Mechanism: By increasing the pH of the solution (making it more alkaline), the phenolic hydroxyl group can be deprotonated to form a phenoxide salt. This ionized form is generally much more soluble in aqueous media than the neutral molecule[6][7].
-
When to Use: This is often the first and simplest method to try for aqueous systems, especially if your experimental assay can tolerate a pH shift.
-
Preparation of Buffers: Prepare a series of buffers with increasing pH values (e.g., phosphate-buffered saline (PBS) at pH 7.4, carbonate-bicarbonate buffer at pH 9, and a dilute NaOH solution at pH 11-12).
-
Initial Solubility Test: Add a small, known amount of this compound to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The "shake-flask" method is a standard approach for this[8][9].
-
Observation and Quantification: Visually inspect for undissolved solid. To quantify the solubility, centrifuge the samples to pellet any undissolved compound, and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC[10].
}
Workflow for pH-dependent solubility testing.
Strategy 2: Utilization of Co-solvents
Co-solvents are organic solvents that are miscible with water and can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent system[3][5].
-
Mechanism: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic molecules.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and N,N-dimethylformamide (DMF) are frequently used. For many benzamide derivatives, methanol and acetone have shown good solubilizing power[11].
-
Important Consideration: It is crucial to prepare a concentrated stock solution in 100% of the organic co-solvent and then dilute it into your aqueous experimental medium. Ensure the final concentration of the co-solvent is low enough to not affect your biological system or assay.
-
Select a Co-solvent: Based on literature for similar compounds, DMSO is a common starting point due to its strong solubilizing properties.
-
Prepare a Concentrated Stock: Weigh out a precise amount of this compound and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing may be required.
-
Serial Dilution: Perform serial dilutions of the stock solution into your final aqueous buffer to achieve the desired working concentration.
-
Precipitation Check: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the co-solvent may need to be increased, or the working concentration of the compound may need to be lowered.
| Co-solvent | Typical Starting Stock Concentration | Considerations |
| DMSO | 10-100 mM | Can have cellular effects, typically keep final concentration <0.5% (v/v) |
| Ethanol | 10-50 mM | Generally well-tolerated by many cell lines, but can have biological effects. |
| Methanol | 10-50 mM | Can be toxic to some cell types. |
Strategy 3: Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC)[5][12].
-
Mechanism: The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase[13].
-
Types of Surfactants:
-
Non-ionic: Tweens (e.g., Tween 80), Poloxamers.
-
Anionic: Sodium dodecyl sulfate (SDS).
-
Cationic: Cetyltrimethylammonium bromide (CTAB).
-
-
Application Note: The choice of surfactant and its concentration must be carefully considered, as they can interfere with certain assays or exhibit cellular toxicity.
Strategy 4: The Impact of the Solid State - Polymorphism
The crystalline form, or polymorph, of a compound can significantly impact its solubility[14][15][16]. Different polymorphs have different crystal lattice energies, and a more stable polymorph will generally have lower solubility.
-
What to Consider: If you are consistently facing solubility issues, it's possible you are working with a particularly stable, and thus less soluble, polymorph of this compound.
-
Troubleshooting Insight: While controlling polymorphism can be complex, be aware that different crystallization conditions (e.g., solvent, temperature, cooling rate) can lead to the formation of different polymorphs[17]. If you are synthesizing the compound in-house, varying the recrystallization solvent may yield a more soluble form.
}
Decision tree for selecting a solubilization strategy.
Experimental Determination of Solubility
To systematically address solubility issues, it is beneficial to experimentally determine the solubility of this compound in your specific solvent systems.
Protocol: Shake-Flask Method for Solubility Determination
This is a widely recognized method for measuring equilibrium solubility[8].
-
Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial. The presence of undissolved solid is essential.
-
Equilibration: Place the vial in a shaker or agitator at a constant, controlled temperature for 24-48 hours to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Alternatively, centrifuge the vial at high speed to pellet the solid.
-
Sampling: Carefully withdraw a sample of the supernatant, being cautious not to disturb the solid material.
-
Dilution and Analysis: Dilute the supernatant sample with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as HPLC, UV-Vis spectrophotometry, or NMR[8][10].
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the chosen solvent at that temperature.
References
-
Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. [Link]
-
This compound | C8H9NO2 | CID 10534839. PubChem - NIH. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]
-
Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]
-
Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate. [Link]
-
Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. OUCI. [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds. R Discovery. [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
(PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. [Link]
-
Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. PubMed. [Link]
-
Benzamide is not very soluble in ether, benzoic acid is however very soluble in it. If ether is the only solvent available for separation, how would you affect a chemical separation of the two compounds? Quora. [Link]
-
Polymorphism in Benzamide | Request PDF. ResearchGate. [Link]
-
Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine. PubMed. [Link]
-
N,2-dihydroxy-4-methylbenzamide. Chemsrc. [Link]
-
N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839. PubChem - NIH. [Link]
-
Looking for suggestions to dissolve benzamide derivatives. Reddit. [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PubMed Central - NIH. [Link]
-
Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. NIH. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. PubMed. [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]
-
Solubility data and pK a values of a few drugs that demonstrate... ResearchGate. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H9NO2 | CID 10534839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III [ouci.dntb.gov.ua]
- 16. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Avoiding decomposition of 2-Hydroxy-4-methylbenzamide during synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of 2-Hydroxy-4-methylbenzamide. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and prevent the decomposition of this valuable compound.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of this compound.
Q1: What are the primary decomposition pathways for this compound during its synthesis?
A1: The two principal decomposition pathways to be vigilant about are hydrolysis and decarboxylation .
-
Hydrolysis: The amide bond in this compound can be cleaved by water, especially under strong acidic or basic conditions, to yield 4-methylsalicylic acid and ammonia. While the amide bond of salicylamide itself shows some resistance to acidic hydrolysis, alkaline conditions can promote this degradation.[1]
-
Decarboxylation: This involves the loss of the carboxyl group as carbon dioxide from the starting material, 4-methylsalicylic acid, particularly at elevated temperatures. This reaction is often catalyzed by acids and can lead to the formation of m-cresol as a significant impurity.
Q2: How does the structure of this compound influence its stability?
A2: The ortho-hydroxy group plays a crucial role in the molecule's reactivity. It can form an intramolecular hydrogen bond with the amide group, which can influence the compound's physical properties and reactivity. This interaction can offer some stability; however, the phenolic hydroxyl group also makes the molecule susceptible to oxidation, especially in the presence of certain metals or oxidizing agents, potentially leading to colored impurities.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[2] Exposure to light, moisture, and high temperatures should be minimized to prevent hydrolysis and other degradation pathways. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
II. Troubleshooting Guide: Synthesis of this compound
This guide provides solutions to specific problems you may encounter during the synthesis of this compound. Two common synthetic routes are considered:
-
Route A: Activation of 4-methylsalicylic acid (e.g., with thionyl chloride) followed by amination.
-
Route B: Ammonolysis of a 4-methylsalicylate ester (e.g., methyl 4-methylsalicylate).
Troubleshooting Common Issues
| Problem | Potential Root Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Product Yield | 1. Incomplete reaction: Insufficient reaction time, low temperature, or inefficient activation of the carboxylic acid. 2. Product decomposition: Hydrolysis of the amide bond due to harsh pH conditions during workup. 3. Decarboxylation of starting material: Excessive heat during the reaction can lead to the loss of 4-methylsalicylic acid. | For Incomplete Reaction: - Route A: Ensure complete conversion of the carboxylic acid to the acyl chloride by monitoring the reaction (e.g., by IR spectroscopy, looking for the disappearance of the broad O-H stretch). Consider using a slight excess of thionyl chloride.[3] - Route B: Drive the equilibrium towards the product by using a large excess of ammonia or by removing the alcohol byproduct. Microwave-assisted synthesis can also accelerate the reaction.[4] For Product Decomposition: - During aqueous workup, maintain a neutral or slightly acidic pH to minimize base-catalyzed hydrolysis of the amide.[1] For Decarboxylation: - Avoid excessive heating. If using Route A, the formation of the acyl chloride can often be achieved at moderate temperatures. |
| Presence of Unreacted Starting Material | 1. Inefficient activation (Route A): The conversion of 4-methylsalicylic acid to its acyl chloride may be incomplete. 2. Unfavorable equilibrium (Route B): The ammonolysis of esters is a reversible reaction. | For Route A: - Use fresh, high-quality thionyl chloride. The reaction can be gently warmed if necessary, but monitor for decarboxylation. For Route B: - Increase the concentration of ammonia and/or the reaction temperature moderately. Consider using a sealed reaction vessel to maintain ammonia concentration. |
| Formation of m-Cresol Impurity | Decarboxylation of 4-methylsalicylic acid: This is a common side reaction at elevated temperatures, especially in the presence of acidic catalysts. | - Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. - If using Route A, add the amine nucleophile promptly after the formation of the acyl chloride to minimize the time the reaction mixture is acidic at elevated temperatures. |
| Product is Discolored (Yellow or Brown) | Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-like impurities. This can be exacerbated by the presence of trace metal impurities or exposure to air at high temperatures. | - Perform the reaction under an inert atmosphere (nitrogen or argon). - Use high-purity, peroxide-free solvents. - Consider adding a small amount of a reducing agent, such as sodium bisulfite, during the workup to reduce colored oxidized species. |
| Difficult Purification | Formation of multiple byproducts: A combination of the issues above can lead to a complex mixture that is challenging to purify by crystallization or chromatography. | - Optimize the reaction conditions to minimize side reactions. - Employ a carefully selected purification strategy. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective. - If necessary, use column chromatography on silica gel with an appropriate eluent system. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis via Acyl Chloride (Route A)
This protocol involves the conversion of 4-methylsalicylic acid to its acyl chloride, followed by reaction with ammonia.
Step 1: Formation of 4-Methylsalicyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Add 4-methylsalicylic acid to the flask.
-
Slowly add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) to the flask at room temperature with stirring.
-
Gently heat the reaction mixture to 50-60 °C and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by the disappearance of the solid starting material.
-
Remove the excess thionyl chloride under reduced pressure.
Step 2: Amidation
-
Cool the flask containing the crude 4-methylsalicyl chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonia or bubble ammonia gas through a solution of the acyl chloride in an inert solvent (e.g., dichloromethane or THF).
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by carefully adding cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
Protocol 2: Synthesis via Ammonolysis of an Ester (Route B)
This protocol involves the direct reaction of a 4-methylsalicylate ester with ammonia.
-
Place methyl 4-methylsalicylate in a pressure vessel.
-
Add a concentrated solution of ammonia in methanol (methanolic ammonia).
-
Seal the vessel and heat the mixture at a temperature between 80-120 °C for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid can be purified by recrystallization.
IV. Visualization of Pathways and Workflows
Diagram 1: Synthetic Routes to this compound
Caption: Synthetic pathways to this compound.
Diagram 2: Key Decomposition Pathways
Caption: Major decomposition routes in the synthesis.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing low product yield.
V. References
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Palleros, D. R. (2000). Experimental Organic Chemistry. John Wiley & Sons.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
PubChem. (n.d.). Salicylamide. National Center for Biotechnology Information. Retrieved from [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164–178.
-
Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279–282.
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
-
O'Connor, C. J. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
-
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
-
Streitwieser, A., & Heathcock, C. H. (1985). Introduction to organic chemistry. Macmillan.
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-4-methylbenzamide
Welcome to the technical support center for the synthesis of 2-Hydroxy-4-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during its synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible scale-up process.
Section 1: Synthesis Overview and Strategy
The most common and industrially scalable route to this compound involves a two-stage process starting from m-cresol.
-
Carboxylation of m-Cresol: The first stage is a regioselective carboxylation, typically via the Kolbe-Schmitt reaction, to form the key intermediate, 2-hydroxy-4-methylbenzoic acid.[1][2] This step is critical as it establishes the core structure and its efficiency dictates the overall yield.
-
Amidation: The second stage involves the conversion of the carboxylic acid group of the intermediate into a primary amide to yield the final product.
Below is a workflow diagram illustrating this synthetic pathway.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using the Kolbe-Schmitt reaction for the carboxylation of m-cresol?
A1: The Kolbe-Schmitt reaction is a robust method for the ortho-carboxylation of phenols.[3] The reaction proceeds by forming a phenoxide ion (in this case, from m-cresol using a strong base like sodium hydroxide), which then acts as a nucleophile to attack carbon dioxide.[2][4] The use of sodium phenoxide specifically favors the formation of the ortho-isomer (2-hydroxy-4-methylbenzoic acid) due to the chelation of the sodium ion between the phenoxide oxygen and the incoming carbon dioxide electrophile. Using a potassium salt would favor the para-isomer.[2][5]
Q2: What are the most critical parameters to control during the Kolbe-Schmitt reaction for optimal yield and regioselectivity?
A2: The three most critical parameters are temperature, pressure, and the absence of water.
-
Anhydrous Conditions: The presence of water can significantly decrease the yield as it can react with the phenoxide and other reactive species.[6] All reagents and the reaction vessel must be thoroughly dried.
-
Temperature and Pressure: The carboxylation of cresols typically requires elevated temperatures (180–185°C) and CO2 pressure (around 10 atm) to proceed efficiently.[1] These conditions ensure the reaction overcomes the activation energy for the electrophilic attack on the aromatic ring.
Q3: Which method is recommended for converting 2-hydroxy-4-methylbenzoic acid to the final amide product?
A3: The most common and effective method is a two-step, one-pot process. First, the carboxylic acid is converted to a more reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂).[7] The resulting acyl chloride is then reacted in situ with an ammonia source (e.g., aqueous or gaseous ammonia) to form the primary amide. This method is generally high-yielding and avoids the need for expensive coupling reagents.
Q4: What are the primary impurities I should expect, and how can they be identified?
A4: The main impurities arise from the carboxylation step. You may encounter:
-
Unreacted m-cresol: Can be detected by GC-MS or HPLC.
-
Isomeric products: Primarily 4-hydroxy-2-methylbenzoic acid, which can be difficult to separate. HPLC and NMR spectroscopy are essential for differentiation.
-
Dicarboxylic acids: Formed if the reaction is too harsh. During amidation, unreacted carboxylic acid is the most common impurity. These can be identified and quantified using HPLC with a suitable reference standard.
Section 3: Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis.
Problem 1: Low Yield in Carboxylation Step (m-cresol to 2-hydroxy-4-methylbenzoic acid)
Low yields in this critical first step are common when scaling up. The following diagnostic workflow can help pinpoint the issue.
Caption: Decision tree for troubleshooting low yields in the carboxylation step.
Scenario A: High Percentage of Unreacted m-Cresol
-
Underlying Cause & Explanation: This indicates an incomplete reaction. The primary reasons are either that the reaction conditions were not sufficient to drive the carboxylation forward or that the active phenoxide species was not formed efficiently.
-
Troubleshooting & Optimization:
-
Verify Anhydrous Conditions: Moisture will consume the sodium salt of m-cresol, preventing it from reacting with CO₂. Ensure all glassware is oven-dried and solvents (if any) are anhydrous.[6]
-
Optimize Reaction Conditions: The carboxylation of cresols requires specific temperature and pressure ranges. For the synthesis of 2-hydroxy-4-methylbenzoic acid from m-cresol, optimal conditions have been found to be 180–185°C and a CO₂ pressure of 10 atm .[1] Ensure your reactor can safely reach and maintain these parameters.
-
Improve Stirring/Agitation: In a scaled-up reaction, efficient mixing is crucial to ensure good dispersion of gaseous CO₂ into the reaction mixture. Insufficient agitation can lead to a low reaction rate.
-
Scenario B: High Percentage of Isomeric Impurities
-
Underlying Cause & Explanation: The Kolbe-Schmitt reaction's regioselectivity is highly dependent on the cation and temperature. While sodium favors ortho-carboxylation, sub-optimal conditions can lead to the formation of the para-isomer.
-
Troubleshooting & Optimization:
-
Confirm Base Used: Ensure that sodium hydroxide or a sodium-based equivalent was used to generate the phenoxide. Using potassium hydroxide will preferentially yield the para-product, 4-hydroxybenzoic acid.[2][5]
-
Temperature Control: While high temperatures are needed, excessively high temperatures can sometimes favor the thermodynamically more stable para-isomer. Maintain the temperature strictly within the recommended 180–185°C range.[1]
-
Problem 2: Incomplete or Messy Amidation Reaction
Scenario: TLC/HPLC analysis shows a mixture of starting material, desired product, and unknown non-polar byproducts.
-
Underlying Cause & Explanation: This often points to incomplete activation of the carboxylic acid or side reactions involving the phenolic hydroxyl group. Using thionyl chloride (SOCl₂) can lead to side reactions if not performed correctly.
-
Troubleshooting & Optimization:
-
Ensure Complete Acyl Chloride Formation: Before adding the ammonia source, ensure the reaction with SOCl₂ is complete. This can be monitored by quenching a small aliquot and checking for the presence of the starting carboxylic acid. The reaction is typically refluxed for 2-3 hours.[7]
-
Control Temperature During Ammonolysis: The reaction of the acyl chloride with ammonia is highly exothermic. Add the ammonia source slowly while cooling the reaction mixture in an ice bath. Uncontrolled temperature can lead to the formation of degradation products.
-
Purification Strategy: If impurities persist, an acid-base workup can be effective. Dissolve the crude product in an aqueous base (like NaOH), wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities, and then re-acidify the aqueous layer to precipitate the purified product.
-
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 2-hydroxy-4-methylbenzoic acid via Kolbe-Schmitt Reaction
This protocol is adapted from established procedures for the carboxylation of cresols.[1]
Materials & Equipment:
-
High-pressure autoclave with mechanical stirrer and temperature control.
-
m-Cresol
-
Sodium ethyl carbonate (or sodium metal and ethanol to form sodium ethoxide in situ)
-
Carbon Dioxide (high purity)
-
Hydrochloric Acid (concentrated)
Procedure:
-
Ensure the autoclave is clean and completely dry.
-
Charge the autoclave with m-cresol and sodium ethyl carbonate. A molar ratio of 1.5:1 to 2:1 (m-cresol:carbonate) is optimal.[1]
-
Seal the autoclave, purge twice with nitrogen to remove air, and then pressurize with carbon dioxide to 10 atm.
-
Begin stirring and heat the reaction mixture to 180-185°C. Maintain this temperature and pressure for 6-7 hours.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.
-
Treat the solid reaction mixture with water to dissolve the sodium salt of the product and unreacted starting material.
-
Transfer the aqueous solution to a separatory funnel and wash with an organic solvent (e.g., toluene) to recover unreacted cresol.
-
Cool the aqueous phase in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2. The product, 2-hydroxy-4-methylbenzoic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1.5-2 : 1 (m-cresol : SEC) | An excess of cresol drives the reaction to completion.[1] |
| Temperature | 180–185 °C | Optimal for carboxylation rate and selectivity.[1] |
| CO₂ Pressure | 10 atm | Sufficient pressure to ensure high CO₂ concentration in the reaction phase.[1] |
| Reaction Time | 6–7 hours | Allows the reaction to proceed to completion.[1] |
Protocol 2: Amidation of 2-hydroxy-4-methylbenzoic acid
This protocol is based on standard methods for converting carboxylic acids to amides.[7]
Materials & Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer.
-
2-hydroxy-4-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Chloroform (or other suitable solvent)
-
Aqueous Ammonia (e.g., 28-30%)
Procedure:
-
In a fume hood, add 2-hydroxy-4-methylbenzoic acid (1 equiv.) to a round-bottom flask.
-
Add anhydrous chloroform and slowly add thionyl chloride (1.2 equiv.) at room temperature.
-
Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 3 hours. The solution should become clear.
-
Cool the reaction mixture to room temperature and slowly evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Cool the resulting crude acyl chloride in an ice bath.
-
Slowly and carefully add cold aqueous ammonia dropwise with vigorous stirring. A solid will precipitate.
-
Continue stirring for 30-60 minutes after the addition is complete.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry to yield crude this compound.
-
Recrystallize from hot water or an ethanol/water mixture for further purification.
Section 5: Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8][9]
-
m-Cresol: Toxic and corrosive. Avoid skin and eye contact.
-
Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care in an anhydrous environment.[7]
-
High-Pressure Reactions: The Kolbe-Schmitt reaction involves high pressure and temperature. Use a properly rated and maintained autoclave and follow all safety protocols for high-pressure work.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[10]
References
- Synthesis of cresotic acids by carboxylation of cresols with sodium ethyl carbon
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
-
Kolbe-Schmitt reaction. chemeurope.com. [Link]
-
Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). UCLA Chemistry and Biochemistry. [Link]
-
Kolbe-Schmitt Reaction. Organic Chemistry Portal. [Link]
-
2-Hydroxy-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 4. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 5. Kolbe-Schmitt_reaction [chemeurope.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 2-Hydroxy-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to 2-Hydroxy-4-methylbenzamide and Other Benzamide Derivatives for Drug Discovery
The benzamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for a multitude of therapeutically significant molecules.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, antiemetic, anti-inflammatory, and anticancer properties.[2][3] This guide provides an in-depth comparison of 2-Hydroxy-4-methylbenzamide with other notable benzamide derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the Benzamide Scaffold
The fundamental benzamide structure, consisting of a benzene ring linked to a carboxamide group, offers a unique combination of rigidity and chemical reactivity.[1] This scaffold's ability to be readily functionalized at various positions on the aromatic ring and the amide nitrogen allows for the fine-tuning of physicochemical properties and biological targets. This chemical tractability has led to the development of numerous drugs, from well-established antipsychotics like Sulpiride to novel enzyme inhibitors in clinical trials.[2][4]
This guide focuses on This compound , a specific derivative whose substitution pattern—a hydroxyl group ortho to the amide and a methyl group para to it—suggests intriguing potential for biological activity through specific hydrogen bonding and hydrophobic interactions.
Physicochemical Comparison of Selected Benzamide Derivatives
To understand the unique position of this compound, it is essential to compare its fundamental properties against a baseline (unsubstituted Benzamide) and other functionally diverse derivatives.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Therapeutic Class/Target |
| This compound | C₈H₉NO₂ | 151.17 | Investigational, Potential Enzyme Inhibitor[5][6] | |
| Benzamide (Baseline) | C₇H₇NO | 121.14 | Chemical Intermediate[7] | |
| Sulpiride | C₁₅H₂₃N₃O₄S | 341.43 | Antipsychotic (Dopamine D2/D3 Antagonist)[3] | |
| Entinostat (MS-275) | C₂₁H₂₀N₄O₃ | 376.41 | Anticancer (HDAC Inhibitor)[8] | |
| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.80 | Antiemetic (Dopamine D2 & 5-HT3 Antagonist)[3] |
Data sourced from PubChem and other chemical databases.[5][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring.[9]
-
The Role of the Hydroxyl Group: The ortho-hydroxyl group in this compound is a critical feature. It can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions is a key feature for the inhibition of metalloenzymes, such as Histone Deacetylases (HDACs).[10] The benzamide moiety, particularly with a hydroxyl group, often serves as a zinc-binding group within the active site of such enzymes.[10]
-
The Influence of the Methyl Group: The para-methyl group is a small, lipophilic substituent. In this compound, this group can enhance binding to hydrophobic pockets within a target protein.[11] Compared to an unsubstituted benzamide, this methyl group can increase membrane permeability and influence the compound's pharmacokinetic profile. Studies on other benzamide series have shown that even small lipophilic groups can significantly enhance potency.[11]
-
Comparison with Other Derivatives:
-
In Sulpiride and Metoclopramide , the complex side chains attached to the amide nitrogen are crucial for their potent antagonism of dopamine D2 receptors.[3] The specific arrangement of ether, sulfonyl, and amine functionalities dictates receptor affinity and selectivity.
-
Entinostat (MS-275) exemplifies a different SAR strategy. It features a larger, more complex cap group linked to the benzamide zinc-binding domain, designed to interact with the surface of the HDAC enzyme, leading to potent and selective inhibition.[8]
-
The structure of this compound suggests it may be a valuable scaffold for developing enzyme inhibitors, particularly where a combination of metal chelation and hydrophobic interactions is required for activity.
Comparative Mechanisms of Action
Benzamide derivatives achieve their diverse therapeutic effects by interacting with a wide range of biological targets.
A. Dopamine Receptor Antagonism
A significant class of benzamides, including Sulpiride and Metoclopramide, function as antagonists at dopamine D2-like receptors (D2, D3, and D4).[10] By blocking the binding of dopamine, these drugs modulate downstream signaling pathways, which is the basis for their use as antipsychotic and antiemetic agents.[2][10]
Caption: Dopamine D2 Receptor Antagonism by Benzamides.
B. Enzyme Inhibition
Many benzamide derivatives are designed as enzyme inhibitors.
-
Histone Deacetylase (HDAC) Inhibition: Compounds like Entinostat act as HDAC inhibitors, a mechanism explored for cancer therapy.[12] The benzamide group chelates the zinc ion in the enzyme's active site, while other parts of the molecule provide specificity for different HDAC isoforms.[10] The antiproliferative activity of these compounds is often evaluated in cancer cell lines.[13]
-
Acetylcholinesterase (AChE) Inhibition: Certain benzamide derivatives have been investigated as inhibitors of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.[9][14] This makes them potential candidates for treating the symptoms of Alzheimer's disease.[15]
Given its structure, this compound is a plausible candidate for screening against metalloenzymes like HDACs or other hydrolases.
Experimental Workflows for Evaluation
The characterization and comparison of benzamide derivatives rely on standardized and reproducible experimental protocols.
A. General Synthesis of Benzamide Derivatives (Schotten-Baumann Reaction)
A common and robust method for synthesizing N-substituted benzamides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride under basic conditions.[16]
Caption: Workflow for Benzamide Synthesis via Schotten-Baumann Reaction.
Protocol:
-
Amine Solution: Dissolve the desired amine (1.0 equivalent) in a 10% aqueous sodium hydroxide solution in an Erlenmeyer flask.
-
Cooling: Cool the flask in an ice bath to maintain a temperature between 0-5°C.
-
Acylation: Add the substituted benzoyl chloride (1.1 equivalents) dropwise to the cooled amine solution while stirring vigorously.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[17]
-
Workup: Once the reaction is complete, the solid product is collected by vacuum filtration, washed with cold water and a small amount of cold ethanol to remove impurities.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure benzamide derivative.
B. In Vitro HDAC Inhibition Assay
To evaluate the potential of a compound like this compound as an enzyme inhibitor, a fluorometric HDAC inhibition assay is a standard method.
Caption: Workflow for an In Vitro HDAC Inhibition Assay.
Protocol:
-
Compound Plating: Serially dilute the test compounds in assay buffer and plate them in a 96-well microplate.
-
Enzyme Addition: Add the HDAC enzyme solution to each well containing the test compound and incubate briefly.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic acetylated peptide substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Signal Reading: After a short incubation at room temperature, measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).[17]
Comparative Biological Data
The following table presents representative biological data for various benzamide derivatives, highlighting their differing potencies and targets.
| Compound | Target | Assay/Cell Line | IC₅₀ Value | Reference |
| Entinostat (MS-275) | HDAC1 | Enzyme Assay | 0.18 µM | [8] |
| Picolinamide derivative (7a) | Acetylcholinesterase (AChE) | Enzyme Assay | 2.49 µM | [9][14] |
| Sulfamoyl benzamide (3i) | h-NTPDase3 | Enzyme Assay | 0.72 µM | [17] |
| 4-Methylbenzamide derivative (10) | HepG2 (Liver Cancer) | Cell Proliferation | 6.45 µM | [13] |
| Thiophene benzamide (16) | M. tuberculosis | Whole-cell Assay | 0.13 µM | [11] |
This table compiles representative data from multiple sources to illustrate the range of activities.
Conclusion and Future Directions
The comparative analysis reveals that the benzamide scaffold is exceptionally adaptable for targeting a wide array of biological systems. While derivatives like Sulpiride and Metoclopramide are highly evolved for dopamine receptor antagonism, the structural features of This compound —specifically its ortho-hydroxyl and para-methyl groups—position it as a promising starting point for the rational design of novel enzyme inhibitors.
The hydroxyl group provides a crucial metal-binding function, analogous to the zinc-binding group in established HDAC inhibitors, while the methyl group offers a handle for exploring hydrophobic interactions within an enzyme's active site. Future research should focus on synthesizing a library of analogues based on the this compound core and screening them against panels of relevant enzymes, such as HDACs, acetylcholinesterase, and bacterial enzymes.[9][18] The experimental workflows detailed in this guide provide a robust framework for such an investigation. As our understanding of the structure-activity relationships of these derivatives deepens, we can anticipate the emergence of new and potent therapeutic agents from this versatile chemical class.[8]
References
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]
-
Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (n.d.). PubMed. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
-
Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2022). ACS Publications. [Link]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). National Center for Biotechnology Information. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. [Link]
-
N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. (2022). ACS Publications. [Link]
-
Synthesis of benzamide derivatives and their evaluation as antiprion agents. (2012). PubMed. [Link]
-
Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and analysis of amides. (n.d.). Chemistry Education. [Link]
-
[The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. (2013). PubMed. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. [Link]
-
Synthesis of 2-hydroxy-4-methylbenzaldehyde. (n.d.). PrepChem.com. [Link]
-
Benzamide. (n.d.). Slideshare. [Link]
-
Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. (n.d.). ACS Publications. [Link]
-
Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (n.d.). MDPI. [Link]
-
Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. (n.d.). ResearchGate. [Link]
-
2-Hydroxy-benzamide derivatives synthesis. (n.d.). ResearchGate. [Link]
-
Biological activity of 2-hydroxythiobenzanilides and related compounds. (n.d.). PubMed. [Link]
-
INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. [Link]
-
Benzamide compounds with biological activities (4ae4k). (n.d.). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H9NO2 | CID 10534839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Benzamide | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 17. benchchem.com [benchchem.com]
- 18. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 2-Hydroxy-4-methylbenzamide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Therapeutic Potential of Positional Isomers
In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone, featured in a multitude of clinically significant drugs. The subtle art of modifying this core structure, often through the strategic placement of functional groups, can dramatically alter the biological profile of a molecule. This guide delves into the comparative analysis of three positional isomers of hydroxy-methylbenzamide: 2-hydroxy-4-methylbenzamide, 3-hydroxy-4-methylbenzamide, and 4-hydroxy-3-methylbenzamide. While comprehensive, direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes existing data on these and structurally related compounds to provide a framework for understanding their potential biological activities. We will explore their antimicrobial, antifungal, and cytotoxic properties, providing detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
The rationale for investigating these specific isomers lies in the profound impact of substituent positioning on a molecule's interaction with biological targets. The location of the hydroxyl and methyl groups on the phenyl ring influences the electronic distribution, lipophilicity, and steric hindrance, all of which are critical determinants of pharmacological activity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective drug candidates.
Comparative Biological Activities: A Synthesized Overview
Direct comparative data on the biological activities of the three isomers of hydroxy-methylbenzamide is scarce. Therefore, this section presents a synthesized comparison based on available data for each isomer and closely related analogs. It is important to note that the absence of a direct head-to-head study necessitates a cautious interpretation of these findings.
Antimicrobial and Antifungal Activity
Benzamide derivatives have a well-documented history of antimicrobial and antifungal efficacy. The mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
While specific data for the three isomers is limited, a study on a sulfonic acid-based imine derivative of 2-hydroxy-5-methylbenzaldehyde (a positional isomer of the aldehyde precursor to this compound) demonstrated notable antimicrobial and antifungal properties. The compound was particularly effective against Staphylococcus aureus and Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, and showed antifungal activity against Candida albicans and Candida tropicalis with an MIC of 128 µg/mL[1]. Another study on 3-acetylbenzamide reported significant antifungal activity against Candida albicans and Aspergillus niger, with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/ml[2]. These findings suggest that the hydroxy-methylbenzamide scaffold is a promising starting point for the development of novel antimicrobial and antifungal agents. The variation in the position of the hydroxyl and methyl groups among the isomers is expected to influence their potency and spectrum of activity.
Table 1: Summary of Anticipated Antimicrobial and Antifungal Potential
| Isomer | Anticipated Antibacterial Activity | Anticipated Antifungal Activity | Supporting Evidence from Related Compounds |
| This compound | Moderate to Good | Moderate to Good | Derivatives of the corresponding aldehyde show activity against Gram-positive bacteria and yeasts[1]. |
| 3-Hydroxy-4-methylbenzamide | To be determined | Moderate to Good | 3-Acetylbenzamide shows significant antifungal activity[2]. |
| 4-Hydroxy-3-methylbenzamide | To be determined | To be determined | General class of 4-hydroxybenzamides exhibit antimicrobial properties. |
Note: This table is predictive and based on data from structurally similar compounds. Direct experimental validation is required.
Cytotoxic and Anticancer Activity
The potential of benzamide derivatives as anticancer agents is an area of active investigation. Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.
While direct comparative cytotoxicity data for the three isomers is not available, a technical guide on 4-hydroxybenzamide and its derivatives highlights their potential as anticancer agents[3]. The guide suggests that these compounds can induce apoptosis, although the precise signaling pathways are still under investigation. A proposed pathway involves the activation of caspases, key enzymes in the apoptotic cascade.
Table 2: Anticipated Cytotoxic Potential
| Isomer | Anticipated Cytotoxic Activity | Potential Mechanism of Action | Supporting Evidence from Related Compounds |
| This compound | To be determined | Induction of Apoptosis | General class of benzamides exhibit cytotoxic effects. |
| 3-Hydroxy-4-methylbenzamide | To be determined | Induction of Apoptosis | General class of benzamides exhibit cytotoxic effects. |
| 4-Hydroxy-3-methylbenzamide | Moderate | Induction of Apoptosis | 4-Hydroxybenzamide derivatives show potential as anticancer agents[3]. |
Note: This table is predictive and based on data from structurally similar compounds. Direct experimental validation is required.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the direct comparison of these isomers, this section provides detailed, step-by-step methodologies for key in vitro assays. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.
Synthesis of this compound Isomers
A general and adaptable synthetic route to the target benzamide isomers starts from the corresponding hydroxy-methylbenzoic acids.
dot
Sources
A Comparative Guide to Cross-Reactivity Profiling of 2-Hydroxy-4-methylbenzamide
This guide provides a comprehensive framework for evaluating the target selectivity and potential cross-reactivity of 2-Hydroxy-4-methylbenzamide, a small molecule with potential therapeutic applications. Given its structural features, particularly the benzamide moiety, we will proceed under the working hypothesis that it may function as a Histone Deacetylase (HDAC) inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical compound validation. We will compare its hypothetical profile against established HDAC inhibitors, Mocetinostat and Vorinostat, to provide context and demonstrate a robust analytical cascade.
The central thesis of this guide is that a multi-pronged approach, combining in vitro enzymatic assays, broad panel screening, and cell-based target engagement studies, is essential for constructing a reliable cross-reactivity profile. This ensures not only the identification of a compound's primary mechanism of action but also the early de-risking of potential off-target liabilities that can lead to toxicity or unexpected polypharmacology.
Rationale and Strategic Overview
The benzamide chemical scaffold is a well-established pharmacophore found in numerous selective HDAC inhibitors. Mocetinostat (MGCD0103), for instance, is a benzamide-containing compound that potently inhibits Class I and IV HDACs.[1][2] Therefore, the primary hypothesis for this compound is on-target activity against HDAC enzymes.
However, off-target activity is a significant concern for all small molecule inhibitors.[3] Hydroxamate-based inhibitors like Vorinostat (SAHA) are known to chelate zinc ions, leading to off-target inhibition of other metalloenzymes, a prominent example being metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4][5] By systematically comparing this compound against both a structurally similar benzamide (Mocetinostat) and a mechanistically distinct hydroxamate (Vorinostat), we can better delineate class-specific effects from compound-specific cross-reactivities.
Our investigative strategy follows a logical cascade designed to build a comprehensive selectivity profile.
Caption: A logical workflow for comprehensive cross-reactivity assessment.
Comparative Compound Profiles
To establish a meaningful comparison, we will evaluate this compound against two reference compounds with distinct selectivity profiles and chemical scaffolds.
| Compound | Chemical Class | Primary Target(s) | Key Characteristics |
| This compound | Benzamide | Hypothesized: HDACs | The test article. Its selectivity and potency are to be determined. |
| Mocetinostat (MGCD0103) | Benzamide | HDAC1, 2, 3, 11 (Class I/IV)[1] | A spectrum-selective inhibitor used as a structural and class comparator.[2] |
| Vorinostat (SAHA) | Hydroxamic Acid | Pan-HDAC (Class I, IIb)[4] | A pan-inhibitor with known off-targets (e.g., MBLAC2), serving as a benchmark for broad activity and off-target liabilities.[5] |
Experimental Methodologies & Protocols
A rigorous assessment requires multiple orthogonal assays. Here, we detail the core protocols necessary to build the cross-reactivity profile.
In Vitro HDAC Enzymatic Inhibition Assay
This assay is the foundational step to determine the potency and isoform selectivity of the test compound against its primary hypothesized targets. We utilize a fluorometric method, which is robust, sensitive, and amenable to high-throughput screening.[6][7]
Caption: Principle of the fluorometric HDAC inhibition assay.
Protocol: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, Mocetinostat, and Vorinostat in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points) for each compound in HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.[8]
-
Dilute recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8, 10) to their optimal working concentration in HDAC Assay Buffer.
-
Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and Developer solution as per the manufacturer's instructions.[6][9]
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, flat-bottom 96-well plate, add 5 µL of the serially diluted compound or vehicle control (DMSO).
-
Add 20 µL of diluted recombinant HDAC enzyme to all wells. Include "no enzyme" control wells for background subtraction.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.[9]
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the enzymatic reaction and develop the signal by adding 50 µL of Developer solution (containing a broad-spectrum HDAC inhibitor like Trichostatin A and a protease like trypsin) to each well.[6]
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.[7]
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter sigmoidal dose-response curve.
-
Hypothetical Data Summary: HDAC Isoform Selectivity (IC50, nM)
| HDAC Isoform | This compound (Hypothetical) | Mocetinostat (Reference) | Vorinostat (Reference)[4] |
| Class I | |||
| HDAC1 | 250 | 150 | Targets Class I & IIb |
| HDAC2 | 450 | 290 | Targets Class I & IIb |
| HDAC3 | 1800 | 1660 | Targets Class I & IIb |
| Class IIb | |||
| HDAC6 | >20,000 | >10,000 | Targets Class I & IIb |
| Class IV | |||
| HDAC11 | 1500 | Inhibits | Not a primary target |
Broad Kinase Cross-Reactivity Screening
Kinases are one of the largest classes of off-targets for small molecule drugs. Profiling against a broad panel is a critical step in preclinical safety assessment. The KINOMEscan® platform, a competitive binding assay, is an industry-standard method for this purpose.[10][11][12] It measures the ability of a test compound to displace a proprietary ligand from the active site of over 450 kinases, providing a thermodynamic dissociation constant (Kd) or percent inhibition value.[10]
Principle of KINOMEscan® Assay
The assay involves three key components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound.[10] The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase remaining bound to the support is quantified using qPCR. A lower amount of bound kinase indicates stronger competition from the test compound.[13]
Protocol: KINOMEscan® Profiling (General Workflow)
-
Compound Submission: The test compound (this compound) is submitted to a specialized vendor (e.g., Eurofins Discovery).
-
Assay Execution: The compound is typically screened at a fixed concentration (e.g., 1 µM or 10 µM) against the full kinase panel.
-
Competition Assay: The compound is incubated with the DNA-tagged kinase and the immobilized ligand.[13]
-
Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
Data Analysis: Results are reported as 'Percent of Control' or '% Inhibition'. A lower percentage indicates stronger binding of the test compound to the kinase. Hits are typically defined as inhibition above a certain threshold (e.g., >80% inhibition). Follow-up dose-response experiments can be run to determine the binding affinity (Kd) for any identified hits.[14]
Hypothetical Data Summary: Kinase Selectivity Profile (% Inhibition @ 10 µM)
| Kinase Target | This compound (Hypothetical) | Interpretation |
| CDK2 | 5% | No significant interaction |
| p38α | 12% | No significant interaction |
| MAP4K4 | 92% | Significant Off-Target Hit |
| ABL1 | 2% | No significant interaction |
| SRC | 8% | No significant interaction |
Cellular Thermal Shift Assay (CETSA)
While in vitro assays are crucial, they do not confirm that a compound can enter a cell and engage its target in the complex intracellular environment. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[15][16] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than the unbound protein.[17]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., HCT116 colon cancer cells) to ~80% confluency.
-
Treat the cells with this compound (e.g., at 10x the in vitro IC50) or vehicle (DMSO) for 1-2 hours in serum-free media.[18]
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[17]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[17]
-
-
Protein Quantification and Western Blot:
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein (e.g., anti-HDAC1).[19]
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity (normalized to the non-heated control) against the temperature for both vehicle- and drug-treated samples.
-
The shift in the melting curve (ΔTm) indicates the degree of target stabilization and confirms cellular engagement.
-
Hypothetical Data Summary: CETSA Thermal Shift (ΔTm)
| Target Protein | This compound (Hypothetical) | Interpretation |
| HDAC1 (On-Target) | + 4.5 °C | Strong evidence of target engagement in cells. |
| MAP4K4 (Off-Target) | + 3.8 °C | Confirms engagement of the off-target hit in a cellular context. |
| GAPDH (Control) | 0.1 °C | No stabilization, confirming specificity of the effect. |
Conclusion and Forward Look
-
On-Target Activity: The compound demonstrates potent inhibition of HDAC1 in vitro, and CETSA results confirm that it enters cells and binds to HDAC1, validating it as a bona fide HDAC inhibitor.
-
Selectivity Profile: It shows selectivity for HDAC1 over other isoforms like HDAC6, similar to other benzamide inhibitors.
-
Off-Target Liability: The KINOMEscan® screen identified a significant off-target interaction with the kinase MAP4K4. Crucially, the CETSA experiment confirmed that this interaction also occurs within the complex milieu of the cell.
This off-target finding is critical. The subsequent steps in drug development would involve medicinal chemistry efforts to modify the structure of this compound to reduce its affinity for MAP4K4 while retaining or improving its potency for HDAC1. This iterative process of profiling and chemical optimization is the cornerstone of developing safe and effective targeted therapies.
References
- KINOMEscan®. (n.d.). KINOMEscan® Kinase Profiling Platform.
- BenchChem. (2025). Mitigating Off-Target Effects of HDAC Inhibitors: A Technical Support Center.
- Fabgennix International. (n.d.). Competition Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for HDAC Enzyme Inhibition Assay Using N-hydroxy-7.
- BenchChem. (2025). Interpreting ML315 Kinome Scan Data: A Comparative Guide for Researchers.
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- Gwercher, M., et al. (2021). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature Communications.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal.
- BenchChem. (2025). Application Notes and Protocols for Measuring HDAC Inhibition by FR234938.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- PubMed Central. (n.d.). Purification and enzymatic assay of class I histone deacetylase enzymes.
- PubMed Central. (2019). Measuring Histone Deacetylase Inhibition in the Brain.
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
- PubMed Central. (n.d.). HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases.
- HMS LINCS Project. (n.d.). Assays.
- Selleck Chemicals. (n.d.). Mocetinostat (MGCD0103) HDAC inhibitor.
- Jones, J., et al. (2017). The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy. Cancer Immunology, Immunotherapy.
- Exclusive Chemistry Ltd. (2019). Mocetinostat - CAS 726169-73-9 - HDAC Inhibitor.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. The class I/IV HDAC inhibitor mocetinostat increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chayon.co.kr [chayon.co.kr]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the In Vitro Efficacy of 2-Hydroxy-4-methylbenzamide Derivatives
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a multitude of clinically significant molecules.[1] Within this class, derivatives of 2-hydroxy-4-methylbenzamide, a subset of salicylamides, have garnered substantial interest for their diverse biological activities. These compounds are being actively investigated for their potential as anticancer, anti-inflammatory, and antiviral agents.[2][3][4]
This guide offers a comparative analysis of the in vitro efficacy of various this compound derivatives, focusing on their performance as antiproliferative agents and enzyme inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency, provide detailed protocols for key validation assays, and explore the mechanistic underpinnings of their action.
Comparative Analysis of Antiproliferative Activity
A primary focus of research into benzamide derivatives has been their potential to combat cancer.[1][5] Many of these compounds exert their effects by inhibiting key enzymes involved in cell signaling and epigenetic regulation, such as histone deacetylases (HDACs) and protein kinases.[1][6] Inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.[7][8]
The following table summarizes the in vitro antiproliferative activity of selected benzamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, representing the concentration required to inhibit a biological process by 50%.
Table 1: In Vitro Antiproliferative Activity (IC50, µM) of Selected Benzamide Derivatives
| Compound ID | Derivative Class | HCT-116 (Colon) | A549 (Lung) | MDA-MB-231 (Breast) | K562 (Leukemia) | HL-60 (Leukemia) | Reference |
| 5j | N-hydroxy-4-(3-phenylpropanamido)benzamide | 0.3 µM | 0.4 µM | - | - | - | [7] |
| 5t | N-hydroxy-4-(3-phenylpropanamido)benzamide | 0.4 µM | - | - | - | - | [7] |
| 7 | N-(3-trifluoromethyl-phenyl)-4-methylbenzamide | - | 12.35 µM | - | 2.27 µM | 1.42 µM | [9] |
| 10 | N-(3-trifluoromethyl-phenyl)-4-methylbenzamide | - | 11.87 µM | - | 2.53 µM | 1.52 µM | [9] |
| 9a (JMX0293) | O-alkylamino-tethered salicylamide | - | - | 3.38 µM | - | - | [2][10] |
| 33b | O-alkylamino-tethered salicylamide | - | - | 1.40 µM | - | - | [10] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time). Direct comparison between different studies should be made with caution.
From this data, a clear structure-activity relationship emerges. For instance, the N-hydroxybenzamide derivatives 5j and 5t show potent, sub-micromolar activity against the HCT116 colon cancer cell line.[7] The N-hydroxyamide group is a well-known zinc-binding group, crucial for inhibiting zinc-dependent enzymes like HDACs.[6][7] In another series, compounds 7 and 10 , which feature a flexible 4-methylbenzamide linker, demonstrate significant activity against leukemia cell lines (K562 and HL-60), suggesting their potential as protein kinase inhibitors.[9]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Many bioactive benzamide derivatives function as Histone Deacetylase (HDAC) inhibitors.[11][12] HDACs are a class of enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[6] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[13] By inhibiting HDACs, these compounds can restore normal gene expression, leading to outcomes like cell cycle arrest, differentiation, and apoptosis.[6]
The general mechanism involves three key pharmacophore features:
-
A Zinc-Binding Group (ZBG) that chelates the zinc ion in the HDAC active site. The N-hydroxybenzamide moiety is a classic example.[7]
-
A Linker Region that occupies the catalytic tunnel.
-
A Cap Group that interacts with the surface of the enzyme, often providing selectivity.
Experimental Protocols: A Scientist's Perspective
Reproducible and reliable in vitro data is the bedrock of drug discovery. Below is a detailed protocol for a common assay used to determine antiproliferative activity, with insights into the critical steps.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Causality Behind Choices:
-
Cell Seeding Density: This is crucial. Too few cells, and you may not see a significant signal. Too many, and they may become confluent and enter growth arrest, confounding the results. Density must be optimized for each cell line based on its doubling time to ensure they are in the exponential growth phase during the experiment.
-
Compound Concentration Range: A logarithmic dilution series (e.g., 0.01, 0.1, 1, 10, 100 µM) is used to capture the full dose-response curve and accurately determine the IC50.
-
Controls: A "vehicle control" (e.g., DMSO) is essential to ensure the solvent used to dissolve the compounds has no effect on cell viability. A "no-cell" control corrects for background absorbance.
Step-by-Step Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells. Incubate for the desired exposure time (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently pipette to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the background, normalize the data to the vehicle control (defined as 100% viability). Plot the percentage of viability versus the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Future Outlook
The this compound scaffold and its close relatives are exceptionally promising frameworks for the development of novel therapeutics. The in vitro data clearly demonstrates that modifications to the cap group and linker region can profoundly influence both potency and selectivity, particularly for targets like HDACs and protein kinases.[9][11] The potent, sub-micromolar activities observed for several derivatives highlight their potential as lead compounds for further optimization.[7]
Future work should focus on comprehensive profiling against panels of HDAC isoforms and kinases to better understand selectivity. Moreover, investigating these compounds in more complex in vitro models, such as 3D spheroids or organoids, will provide more physiologically relevant data before advancing to in vivo studies. The continued exploration of the structure-activity relationships within this chemical class is a valuable endeavor that holds significant promise for oncology and beyond.
References
-
Hu, E., et al. (2011). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. PubMed. Available at: [Link]
-
Bradner, J. E., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. National Institutes of Health. Available at: [Link]
-
Zhang, S., et al. (2015). Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro. PubMed. Available at: [Link]
-
Shtil, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Available at: [Link]
-
Kim, J., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. PubMed Central. Available at: [Link]
-
Wang, Y., et al. (2017). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. Atlantis Press. Available at: [Link]
-
Xie, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. UTMB Research Experts. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. Taylor & Francis Online. Available at: [Link]
-
Yi, W., et al. (2025). Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. ResearchGate. Available at: [Link]
-
Asgari, M., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. National Institutes of Health. Available at: [Link]
-
Kim, J., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI. Available at: [Link]
-
Xie, J., et al. (2022). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). In vitro anti-proliferative activity of the target compounds 1–15. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2021). Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC. ScienceDirect. Available at: [Link]
-
Asiri, A. M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Scilit. Available at: [Link]
-
Fares, M., et al. (2023). Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Christodoulou, M. S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed. Available at: [Link]
-
Huo, J., et al. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. RSC Publishing. Available at: [Link]
-
Wang, Y., et al. (2017). Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. Atlantis Press. Available at: [Link]
-
Havlíková, M., et al. (2021). Salicylanilides and Their Anticancer Properties. PubMed Central. Available at: [Link]
-
Xie, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed. Available at: [Link]
-
Huo, J., et al. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro | Atlantis Press [atlantis-press.com]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antiproliferative activity evaluation of m-(4-morpholinyl-1,3,5-triazin-2-yl)benzamides in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atlantis-press.com [atlantis-press.com]
Benchmarking Novel Aromatic Amides: A Comparative Analysis of 2-Hydroxy-4-methylbenzamide Against Established PARP Inhibitors
For researchers, scientists, and professionals in drug development, the journey from a novel chemical entity to a validated therapeutic candidate is paved with rigorous comparative analysis. This guide provides an in-depth framework for benchmarking 2-Hydroxy-4-methylbenzamide, a compound of interest with a benzamide scaffold, against a panel of well-characterized Poly (ADP-ribose) polymerase (PARP) inhibitors. While public domain data on the specific biological activity of this compound is nascent, its structural motifs are reminiscent of those found in known enzyme inhibitors. This guide will, therefore, serve as a comprehensive playbook for its evaluation, offering detailed experimental protocols, data interpretation strategies, and the scientific rationale underpinning each step.
The Rationale for a PARP-Focused Investigation
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are pivotal in the cellular response to DNA damage.[1][2] They are integral to the repair of single-strand DNA breaks (SSBs) through the base excision repair pathway.[1] In oncology, the inhibition of PARP has emerged as a powerful therapeutic strategy, especially for cancers harboring deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[1][3] This therapeutic approach, known as synthetic lethality, creates a scenario where the inhibition of PARP in a cancer cell with a pre-existing DNA repair defect leads to the accumulation of cytotoxic double-strand breaks, ultimately triggering cell death.[3]
Given that several clinically approved PARP inhibitors feature a benzamide core, it is a logical and scientifically sound starting point to evaluate this compound for potential PARP inhibitory activity. This guide will outline the necessary steps to ascertain and quantify this potential activity in comparison to established drugs like Olaparib, Rucaparib, Niraparib, and Talazoparib.
Head-to-Head Comparison of Inhibitory Potency
A crucial first step in benchmarking is to determine the half-maximal inhibitory concentration (IC50) of the test compound against the target enzyme(s). The following table summarizes the reported IC50 values for leading commercial PARP inhibitors against PARP1 and PARP2. This provides a quantitative baseline against which the performance of this compound can be measured.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1.9 | 1.5 | [4] |
| Rucaparib | 1.4 | 6.4 | [4] |
| Niraparib | 3.8 | 2.1 | [4] |
| Talazoparib | 0.57 | 1.7 | [4] |
| This compound | To be determined | To be determined |
Note: IC50 values can exhibit variability across different studies and experimental conditions.[4]
The Underlying Mechanism: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the central role of PARP in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Experimental Protocols for Comprehensive Benchmarking
To ensure the generation of robust and reproducible data, the following detailed experimental protocols are provided.
PARP Enzymatic Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on PARP enzyme activity. A common and reliable method is the histone-coating ELISA-based assay.[4]
Principle: This assay measures the amount of poly(ADP-ribose) (PAR) synthesized by the PARP enzyme onto histone proteins coated on a microplate. The incorporation of biotinylated NAD+ into the PAR chains is detected using streptavidin-HRP.
Workflow Diagram:
Caption: Workflow for a PARP enzymatic inhibition assay.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well streptavidin plate with histone H1 and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound histone.
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors (e.g., Olaparib) in the assay buffer.
-
Reaction Mixture: In each well, add the PARP enzyme (e.g., PARP1 or PARP2), activated DNA, and the various concentrations of the test compound.
-
Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction.
-
Washing: Wash the plates to remove any unincorporated biotinylated NAD+.
-
Detection: Add HRP-conjugated anti-biotin antibody and incubate.
-
Final Wash: Wash the plates to remove any unbound antibody.
-
Substrate Addition: Add a TMB substrate and incubate until a color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay evaluates the cytotoxic effect of the compound on cancer cell lines, particularly those with and without BRCA mutations, to assess for synthetic lethality.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and control inhibitors for a defined period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the percentage of cell viability relative to untreated controls and calculate the IC50 value for each cell line.
Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) properties of a compound is essential for its development as a drug.[5][6] This involves assessing its absorption, distribution, metabolism, and excretion (ADME).[6] While in-depth PK studies are extensive, initial in vitro and in silico methods can provide valuable early insights.
Key Parameters to Assess:
-
Solubility: The ability of the compound to dissolve in aqueous solutions.
-
Permeability: The capacity of the compound to cross biological membranes.
-
Metabolic Stability: The susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).
-
Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.
Machine learning models can also be employed to predict the pharmacokinetic profile of small molecules based on their chemical structure.[7][8]
Concluding Remarks
The benchmarking of a novel compound such as this compound requires a systematic and multi-faceted approach. By leveraging established protocols for enzymatic and cellular assays, and by comparing its performance against well-characterized inhibitors, researchers can gain a clear understanding of its potential as a therapeutic agent. The framework provided in this guide serves as a robust starting point for the comprehensive evaluation of this and other novel chemical entities.
References
-
DiMasi, J. A., Hansen, R. W., & Grabowski, H. G. (2016). The price of innovation: new estimates of drug development costs. Journal of Health Economics, 47, 20-33. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Alfa Cytology. (n.d.). PARP Activity Assay Service. Retrieved from [Link]
-
Jamei, M. (2016). Recent advances in development and application of physiologically-based pharmacokinetic (PBPK) models: a transition from academic curiosity to regulatory acceptance. Current Pharmacology Reports, 2(3), 161-169. [Link]
-
Srinivasan, S., et al. (2021). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. CPT: Pharmacometrics & Systems Pharmacology, 10(10), 1188-1199. [Link]
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Retrieved from [Link]
-
YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]
-
Utrecht University Research Portal. (2020). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]
-
PubMed. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Retrieved from [Link]
-
Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. PARP Activity Assay Service - Alfa Cytology [alfa-parp.com]
- 3. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 7. scienceopen.com [scienceopen.com]
- 8. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Hydroxy-4-methylbenzamide and its Structural Analogs
For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural confirmation of a novel or synthesized molecule is paramount. Spectroscopic analysis provides the foundational dataset for this confirmation. This guide offers an in-depth comparative analysis of the spectroscopic data for 2-Hydroxy-4-methylbenzamide, a compound of interest in medicinal chemistry. By juxtaposing its spectral features with those of closely related analogs—benzamide, 4-methylbenzamide, and 2-hydroxybenzamide (salicylamide)—we aim to provide a comprehensive understanding of the structural nuances revealed by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).
The Structural Landscape: Understanding Substituent Effects
The electronic and steric influences of substituents on an aromatic ring profoundly impact its spectroscopic signature. In our target molecule, this compound, the interplay between the ortho-hydroxyl (-OH) group, the para-methyl (-CH₃) group, and the amide (-CONH₂) functionality creates a unique spectral fingerprint. The hydroxyl group, being an electron-donating group through resonance and electron-withdrawing through induction, along with its capacity for hydrogen bonding, introduces significant complexity. The methyl group, a weak electron-donating group, further modulates the electronic environment of the benzene ring. This guide will dissect these influences by comparing the spectra with simpler, yet structurally related, molecules.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present. The primary amide group, a common feature in our series of compounds, exhibits characteristic N-H and C=O stretching vibrations.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~3400, ~3200 | ~1650 | ~3300 (broad) | ~1600-1450 |
| Benzamide | 3366, 3170[1] | 1656[2] | N/A | ~1600-1450 |
| 4-Methylbenzamide | ~3350, ~3180 | ~1650 | N/A | ~1600-1450 |
| 2-Hydroxybenzamide | 3488, 3177 | 1673 | ~3300 (broad) | ~1600-1450 |
Note: The values for this compound are predicted based on the influence of substituents observed in the analogs. The other values are sourced from the NIST Chemistry WebBook and other spectroscopic databases.
Interpretation of IR Spectra
The two distinct N-H stretching bands in primary amides arise from the asymmetric and symmetric vibrations of the N-H bonds.[1][2] In benzamide, these appear at 3366 and 3170 cm⁻¹. Hydrogen bonding in the solid state typically broadens these peaks.[1]
The C=O stretch, or Amide I band, is a strong absorption. For benzamide, it is observed around 1656 cm⁻¹.[2] The position of this band is sensitive to both electronic effects and hydrogen bonding.
Substituent Effects:
-
4-Methyl Group: The electron-donating methyl group in 4-methylbenzamide is expected to have a minor effect on the N-H and C=O stretching frequencies compared to benzamide.
-
2-Hydroxy Group: The ortho-hydroxyl group in 2-hydroxybenzamide (salicylamide) can form an intramolecular hydrogen bond with the amide's carbonyl oxygen. This interaction tends to lower the C=O stretching frequency. The presence of the phenolic -OH group is also confirmed by a broad absorption band in the 3300 cm⁻¹ region.
-
This compound: In our target molecule, we anticipate a combination of these effects. The broad O-H stretch will be present. The C=O stretch is expected to be at a lower frequency due to intramolecular hydrogen bonding with the ortho-hydroxyl group. The N-H stretching bands will be in the typical region for primary amides. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region, with the exact positions influenced by the substitution pattern.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. The chemical shifts of ¹H and ¹³C nuclei provide a map of the electronic environment throughout the molecule.
¹H NMR Spectroscopy
The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum is particularly informative for substituted benzenes. The chemical shifts and coupling patterns of the aromatic protons reveal the substitution pattern.
| Compound | Aromatic Protons (ppm) | Amide Protons (-CONH₂) (ppm) | Other Protons (ppm) | | :--- | :--- | :--- | :--- | :--- | | This compound (Predicted) | ~7.5 (d), ~6.7 (d), ~6.6 (s) | ~8.0 (br s), ~7.5 (br s) | ~10.0 (s, -OH), ~2.2 (s, -CH₃) | | Benzamide | 7.93 (d), 7.52 (t), 7.45 (t) | 8.05 (br s), 7.46 (br s) | N/A | | 4-Methylbenzamide | 7.78 (d), 7.25 (d) | 7.8 (br s), 7.2 (br s) | 2.35 (s, -CH₃) | | 2-Hydroxybenzamide | 7.89 (dd), 7.35 (t), 6.9 (t), 6.85 (d) | 8.43 (br s), 7.92 (br s) | 13.07 (s, -OH) |
Note: Data for analogs are sourced from the SDBS database and literature. Data for the target molecule is a prediction based on established substituent effects.
The two amide protons are often non-equivalent due to restricted rotation around the C-N bond and can appear as two separate broad singlets.
Substituent Effects on Aromatic Protons:
-
Benzamide: The aromatic protons of benzamide show a complex pattern, with the ortho protons being the most deshielded due to the anisotropic effect of the carbonyl group.
-
4-Methylbenzamide: The electron-donating methyl group shields the ortho and para protons. In the para-substituted 4-methylbenzamide, this results in a characteristic pair of doublets for the aromatic protons.
-
2-Hydroxybenzamide: The electron-donating hydroxyl group strongly shields the ortho and para positions. This, combined with the deshielding effect of the amide group, leads to a more complex splitting pattern. The phenolic proton is typically observed as a singlet at a downfield chemical shift.
-
This compound: For our target molecule, we can predict the following:
-
The aromatic region will show three distinct signals for the three aromatic protons.
-
The proton ortho to the amide and meta to the hydroxyl will be the most downfield.
-
The other two protons will be shifted upfield due to the electron-donating effects of the hydroxyl and methyl groups.
-
A singlet for the methyl group will appear around 2.2 ppm.
-
A downfield singlet for the phenolic proton will be present.
-
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms.
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) | | :--- | :--- | :--- | :--- | :--- | | This compound (Predicted) | ~170 | ~158, ~140, ~130, ~120, ~118, ~115 | ~20 (-CH₃) | | Benzamide | 168.2 | 134.3, 131.2, 128.3, 127.9 | N/A | | 4-Methylbenzamide | 168.1 | 141.5, 131.5, 128.9, 127.9 | 21.0 (-CH₃) | | 2-Hydroxybenzamide | 170.8 | 158.5, 133.5, 128.9, 118.5, 117.9, 115.0 | N/A |
Note: Data for analogs are sourced from the SDBS database. Data for the target molecule is a prediction based on substituent increments.
The carbonyl carbon of the amide group is typically found in the range of 165-175 ppm.
Substituent Effects on Aromatic Carbons:
-
The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. Electron-donating groups (like -OH and -CH₃) cause an upfield shift (shielding) of the ortho and para carbons, while electron-withdrawing groups have the opposite effect.
-
In this compound, the carbon bearing the hydroxyl group (C2) is expected to be significantly deshielded, appearing at a high chemical shift (~158 ppm). The carbon with the methyl group (C4) will also be deshielded. The other aromatic carbons will have chemical shifts determined by the combined effects of the three substituents.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for small molecules.
Comparative Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 151 | 135, 107, 79 |
| Benzamide | 121[4] | 105, 77[4][5] |
| 4-Methylbenzamide | 135 | 119, 91, 65 |
| 2-Hydroxybenzamide | 137[6] | 120, 92, 65[6] |
Note: Data sourced from the NIST Chemistry WebBook and SDBS.
Interpretation of Mass Spectra
Aromatic amides typically show a prominent molecular ion peak. A common fragmentation pathway is the α-cleavage, leading to the loss of the amino group (-NH₂) to form a stable benzoyl cation.[7][8]
Fragmentation Pathways:
-
Benzamide: The mass spectrum of benzamide shows a molecular ion at m/z 121. The base peak is often at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, formed by the loss of an NH₂ radical. Further fragmentation of the benzoyl cation by loss of CO results in the phenyl cation at m/z 77.[5][8]
-
4-Methylbenzamide: The fragmentation follows a similar pattern, with the molecular ion at m/z 135. Loss of the amino group gives the 4-methylbenzoyl cation at m/z 119. Subsequent loss of CO yields the tolyl cation at m/z 91.
-
2-Hydroxybenzamide: The molecular ion is at m/z 137. A key fragmentation is the loss of a neutral water molecule, often via an ortho effect, leading to a fragment at m/z 119. Loss of the amino group gives a fragment at m/z 120.
-
This compound: The molecular ion is expected at m/z 151. Key fragmentation pathways would likely involve:
-
Loss of an amino radical to give an ion at m/z 135.
-
Loss of water via the ortho effect to give an ion at m/z 133.
-
Further fragmentation of these initial products.
-
The following diagram illustrates the primary fragmentation pathway for benzamide.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
NMR Sample Preparation and Acquisition
A systematic workflow is crucial for obtaining high-quality NMR data.
Detailed Steps:
-
Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5][9][10][11][12]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. Ensure complete dissolution.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[12]
-
Acquisition: Insert the sample into the NMR spectrometer. The instrument will then lock onto the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming) before acquiring the spectra.
FT-IR Sample Preparation (KBr Pellet Method)
For solid samples, the KBr pellet method is a common technique for obtaining high-quality IR spectra.
Detailed Steps:
-
Grinding: Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 200 mg of dry, spectroscopy-grade KBr powder to the mortar and thoroughly mix with the sample by grinding. The mixture should be homogenous.[13][14][15][16]
-
Pressing: Transfer the powder to a pellet die and press it using a hydraulic press at 8-10 tons of pressure for several minutes.[14][16]
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Conclusion
The structural elucidation of this compound is greatly facilitated by a comparative analysis of its spectroscopic data with that of its simpler analogs. The IR spectrum confirms the presence of the key functional groups and intramolecular hydrogen bonding. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon and proton environments, with the substituent effects of the hydroxyl and methyl groups clearly influencing the chemical shifts of the aromatic nuclei. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns that are consistent with the proposed structure. By understanding the fundamental principles of each spectroscopic technique and the influence of structural modifications, researchers can confidently and accurately characterize their molecules of interest.
References
-
NIST Chemistry WebBook. (n.d.). Retrieved January 1, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 1, 2026, from [Link]
- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- Banwell, C. N., & McCash, E. M. (1994). Fundamentals of Molecular Spectroscopy (4th ed.). McGraw-Hill.
-
International Journal of Applied Science and Engineering. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]
-
AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Retrieved January 1, 2026, from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]
-
PubChem. (n.d.). Retrieved January 1, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]
-
SpectraBase. (n.d.). Retrieved January 1, 2026, from [Link]
-
Wiley Science Solutions. (n.d.). Spectral Databases. [Link]
-
Michigan State University. (n.d.). NMR Sample Preparation. [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. [Link]
-
Journal of Organic Chemistry. American Chemical Society. (n.d.). Retrieved January 1, 2026, from [Link]
-
Journal of Mass Spectrometry. Wiley. (n.d.). Retrieved January 1, 2026, from [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Elsevier. (n.d.). Retrieved January 1, 2026, from [Link]
-
Journal of the American Society for Mass Spectrometry. American Chemical Society. (n.d.). Retrieved January 1, 2026, from [Link]
-
Wiley Registry of Mass Spectral Data. (n.d.). Retrieved January 1, 2026, from [Link]
-
ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. [Link]
-
ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. [Link]
-
Organic & Biomolecular Chemistry. Royal Society of Chemistry. (n.d.). Retrieved January 1, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]
-
Abraham, R. J., et al. (2012). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 50(9), 594-603. [Link]
-
Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335. [Link]
-
ResearchGate. (n.d.). Influence of Substituents on IR Spectrum of Aromatic Amines in Different Solvents. [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
NIST Mass Spectrometry Data Center. (n.d.). [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
-
NIST Chemistry WebBook. (n.d.). Benzamide. [Link]
-
MassBank. (2020, August 19). Salicylamide. [Link]
-
mzCloud. (2015, February 10). Salicylamide. [Link]
-
ResearchGate. (n.d.). Mass Spectrum and structure of Salicylamide. [Link]
-
da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(32), 17745-17753. [Link]
-
YouTube. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]
-
Sparkes, H. A., et al. (2015). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. In Mass Spectrometry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Benzamide [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Spectrochimica Acta Part A - Wikipedia [en.wikipedia.org]
- 11. Journal of Organic Chemistry JOC | Scholar9 [scholar9.com]
- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 13. The Journal of Organic Chemistry - Wikipedia [en.wikipedia.org]
- 14. Journal of Mass Spectrometry - Wikipedia [en.wikipedia.org]
- 15. Welcome to the NIST WebBook [webbook.nist.gov]
- 16. scispace.com [scispace.com]
A Researcher's Guide to Confirming the Purity of Synthesized 2-Hydroxy-4-methylbenzamide
In the realm of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of scientific rigor. For a molecule like 2-Hydroxy-4-methylbenzamide, which holds potential in various therapeutic areas, ensuring its chemical integrity is paramount for the reliability of downstream biological assays and the safety of potential clinical applications. This guide provides a comprehensive comparison of analytical techniques to ascertain the purity of synthesized this compound, grounded in practical insights and established scientific principles.
The Synthetic Pathway: A Starting Point for Purity Assessment
The journey to a pure compound begins with its synthesis. A common route to this compound involves the amidation of a suitable starting material, such as 2-hydroxy-4-methylbenzoic acid or its ester derivative.[1] Understanding the synthetic route is crucial as it informs the potential impurity profile. Common impurities may include unreacted starting materials, by-products from side reactions, and residual solvents or catalysts.[2][3]
A typical synthesis might proceed as follows:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 2-hydroxy-4-methylbenzoic acid is activated to facilitate nucleophilic attack by an amine. This can be achieved using various coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl chloride.[3][4]
-
Amidation: The activated carboxylic acid is then reacted with an ammonia source or a primary amine to form the amide bond.
-
Workup and Purification: The crude product is subjected to purification techniques such as recrystallization or column chromatography to remove the bulk of impurities.[2][5]
It is after these initial purification steps that a rigorous analytical assessment of purity becomes essential.
A Multi-faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is the most robust approach.[5][6]
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the initial assessment of purity.[7] It allows for the visualization of the number of components in a mixture and can guide further purification efforts.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a pre-coated silica gel TLC plate.
-
Spotting: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) and spot it onto the baseline of the TLC plate.[7]
-
Development: Place the plate in a developing chamber containing an appropriate mobile phase. The choice of mobile phase is critical and may require some optimization to achieve good separation. A common starting point is a mixture of hexane and ethyl acetate.[7]
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.[7] A pure compound should ideally show a single spot.
Caption: Workflow for Thin-Layer Chromatography Analysis.
For a quantitative measure of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.[6] It separates components of a mixture with high resolution, allowing for the detection and quantification of even minor impurities. A reversed-phase HPLC method is commonly employed for compounds like this compound.
Experimental Protocol: RP-HPLC Analysis
-
Column: A C18 column is a suitable choice for the separation.[8]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic or phosphoric acid) and an organic solvent like acetonitrile or methanol is typically used.[8][9]
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance is appropriate.
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Caption: Workflow for High-Performance Liquid Chromatography Analysis.
While chromatographic methods are excellent for assessing the number and quantity of components, spectroscopic techniques are essential for confirming the chemical structure of the main component and identifying any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation of organic molecules.[5][6] The NMR spectrum of pure this compound should show the expected signals with the correct chemical shifts, integration values, and coupling patterns. The absence of unexpected signals is a strong indicator of high purity. For instance, the ¹H NMR spectrum of a related compound, N,2-dihydroxy-4-methyl-benzamide, shows characteristic peaks for the aromatic protons, the methyl group, and the amide and hydroxyl protons.[1]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound.[6] A high-resolution mass spectrum (HRMS) can confirm the elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of HPLC with the detection capabilities of MS, making it a highly sensitive method for identifying and quantifying impurities.[5][6] The expected molecular weight of this compound is 151.16 g/mol .[10][11]
Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| TLC | Differential partitioning between a stationary and mobile phase.[7] | Number of components, relative polarity. | Rapid, inexpensive, simple.[6] | Not quantitative, lower resolution. |
| HPLC | High-resolution separation based on partitioning.[6] | Quantitative purity, retention time for identification. | Highly quantitative, high resolution, automated.[6] | More expensive, requires method development. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field.[6] | Detailed structural information, identification of impurities. | Provides unambiguous structural confirmation.[5] | Less sensitive for minor impurities, requires pure deuterated solvents. |
| MS | Ionization and mass-to-charge ratio analysis.[6] | Molecular weight, elemental composition (HRMS). | Highly sensitive, can be coupled with chromatography (LC-MS).[6] | May not distinguish isomers without fragmentation analysis. |
Conclusion: A Holistic and Validating Approach
Confirming the purity of synthesized this compound requires a synergistic application of multiple analytical techniques. A logical workflow would involve an initial purity check by TLC, followed by quantitative analysis using a validated HPLC method. The structural integrity of the main component should then be unequivocally confirmed by NMR and MS. This multi-pronged approach ensures the generation of reliable and reproducible data, a cornerstone of trustworthy scientific research and drug development.
References
- How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018).
- BenzaMide, N,2-dihydroxy-4-Methyl- synthesis - ChemicalBook. (n.d.).
- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ... (n.d.).
- Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023).
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- How to determine the purity of newly synthesized organic compound? - ECHEMI. (n.d.).
- This compound - CymitQuimica. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- 49667-22-3 | this compound - ChemScene. (n.d.).
- A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.).
- Synthesis of 2-hydroxy-4-methylbenzaldehyde - PrepChem.com. (n.d.).
- Supplementary Information - The Royal Society of Chemistry. (n.d.).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. (2013).
- Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - MDPI. (n.d.).
- Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid - ResearchGate. (n.d.).
- 2-Hydroxy-benzamide derivatives synthesis | Download Scientific Diagram - ResearchGate. (n.d.).
- N-hydroxy-4-methylbenzamide | C8H9NO2 | CID 426839 - PubChem - NIH. (n.d.).
- 698-27-1|2-Hydroxy-4-methylbenzaldehyde|BLD Pharm. (n.d.).
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. (n.d.).
- This compound | C8H9NO2 | CID 10534839 - PubChem. (n.d.).
- This compound | CAS 49667-22-3 - Matrix Fine Chemicals. (n.d.).
- 2-Hydroxy-4-methylbenzaldehyde | C8H8O2 | CID 61200 - PubChem. (n.d.).
- 2-Hydroxy-4-methylbenzaldehyde | 698-27-1 | FH70218 - Biosynth. (n.d.).
- 2-Hydroxy-4-methylbenzaldehyde = 98 698-27-1 - Sigma-Aldrich. (n.d.).
- A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus - ResearchGate. (2007).
- Showing metabocard for 2-Hydroxy-4-methylbenzaldehyde (HMDB0032603) - Human Metabolome Database. (2012).
- c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h) - ResearchGate. (n.d.).
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013).
- Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
- Benzaldehyde, 2-hydroxy-4-methyl- | SIELC Technologies. (2018).
- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (n.d.).
- 2-Hydroxy-4-methylbenzaldehyde - Wikipedia. (n.d.).
- Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method - TSI Journals. (n.d.).
- (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1 - ResearchGate. (2023).
Sources
- 1. BenzaMide, N,2-dihydroxy-4-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. Benzaldehyde, 2-hydroxy-4-methyl- | SIELC Technologies [sielc.com]
- 10. chemscene.com [chemscene.com]
- 11. This compound | CAS 49667-22-3 [matrix-fine-chemicals.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-4-methylbenzamide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-hydroxybenzamide (salicylamide) derivatives, with a particular focus on elucidating the role of the 4-methyl substitution found in 2-hydroxy-4-methylbenzamide. For researchers, medicinal chemists, and drug development professionals, this document synthesizes data from disparate studies to offer insights into designing potent and selective analogs for various therapeutic targets, including histone deacetylases (HDACs), viruses, and cancer cells.
Introduction: The Versatile Salicylamide Scaffold
The salicylamide core, characterized by a 2-hydroxybenzamide structure, is a privileged scaffold in medicinal chemistry. This structural motif is present in a range of biologically active compounds, from approved drugs to promising investigational agents. The hydroxyl and amide groups are key to its activity, often participating in crucial hydrogen bonding and metal chelation interactions with biological targets.[1] Modifications to the salicylamide ring and the amide nitrogen have given rise to compounds with a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][3] Notably, many salicylamide derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, a class of enzymes central to epigenetic regulation and a validated target in oncology.[4][5]
The parent compound of interest, this compound, possesses the foundational salicylamide structure with a methyl group at the C4 position of the benzene ring. Understanding the contribution of this 4-methyl group to the overall activity and selectivity profile is critical for the rational design of next-generation analogs. This guide will dissect the SAR of the salicylamide scaffold by comparing analogs with various substitutions, thereby inferring the specific role of the 4-methyl group.
Core Structure-Activity Relationship Insights
The biological activity of salicylamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the amide group. The 2-hydroxyl group and the amide proton are often essential for activity, acting as a zinc-binding group (ZBG) in metalloenzymes like HDACs.[4]
The General Pharmacophore for HDAC Inhibition
A common pharmacophoric model for HDAC inhibitors consists of three main components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site. In salicylamide-based HDAC inhibitors, the 2-hydroxybenzamide moiety typically serves as the zinc-binding group.
Caption: General pharmacophore model for a salicylamide-based HDAC inhibitor.
Impact of Ring Substituents
Systematic studies on salicylamide derivatives have revealed key insights into the influence of substitutions on the benzene ring:
-
Position 4: The 4-position, where the methyl group resides in our topic compound, is a critical site for modulating activity and selectivity. While direct SAR studies on a series of 4-substituted 2-hydroxybenzamides are not extensively documented in single reports, cross-study comparisons suggest that this position can tolerate a variety of substituents that can fine-tune the compound's properties. For instance, in the context of anti-HBV agents, modifications on the salicylic ring are crucial for potency.[6]
-
Position 5: This position has been explored more extensively. The addition of a sulfonic group or a nitro group at C5 has been shown to increase inhibitory activity against β-lactamase.[1] Conversely, an amino group at this position can decrease activity.[1]
-
Other Positions: Substitutions at the 3 and 5 positions with nitro groups can also enhance activity in certain contexts.[1]
The Role of the Amide Group
The amide group is not merely a structural linker; its substitution pattern is a key determinant of biological activity.
-
N-Substitution: N-alkylation of the amide can have varied effects. In some cases, increasing the steric bulk of the N-alkyl group diminishes activity.[7] However, for other targets, N-substitution is a viable strategy for improving potency and pharmacokinetic properties.
-
Primary vs. Secondary Amides: The presence of a hydrogen bond donor on the amide nitrogen is often crucial for activity. For example, N,N-dimethyl substitution can lead to a significant loss of antitubercular activity compared to primary and N-methyl analogs.
Comparative Analysis of this compound Analogs
Inferred Role of the 4-Methyl Group
The 4-methyl group is a small, lipophilic substituent. Its presence is likely to influence the compound's properties in several ways:
-
Electronic Effects: As an electron-donating group, the methyl group can subtly alter the acidity of the phenolic hydroxyl and the electronic distribution of the aromatic ring, which may affect binding affinity to target proteins.
-
Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the molecule. This can enhance membrane permeability and cellular uptake, potentially leading to improved potency in cell-based assays. However, excessive lipophilicity can also lead to off-target effects and poor solubility.
-
Steric Interactions: The methyl group at the 4-position can engage in favorable van der Waals interactions within a hydrophobic pocket of the target's active site. Conversely, it could also introduce steric hindrance, depending on the topology of the binding site.
Data Presentation: Comparative Biological Activity of Salicylamide Derivatives
The following tables summarize the biological activities of various salicylamide derivatives from the literature, providing a basis for understanding the SAR of this class of compounds.
Table 1: HDAC Inhibitory Activity of Benzamide Derivatives
| Compound ID | R2 (ortho) | R4 (para) | Linker/Cap Group | HDAC1 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Selectivity (HDAC1/HDAC3) | Reference |
| 19 | -OH | -H | Phenylamino-hexyl | 22.2 | 7.9 | ~2.8 | [4] |
| 20 | -OH | -F | Phenylamino-hexyl | Potent | Potent | N/A | [5] |
| 13 | -NHCH₃ | -H | Phenylamino-hexyl | >15,000 | 41 | >366 | [5] |
| 14 | -NH₂ | -F | Phenylamino-hexyl | Potent | Potent | ~4 | [5] |
Note: This table highlights how a subtle change from a 2-hydroxy to a 2-amino group can dramatically alter HDAC selectivity.
Table 2: Anti-HBV Activity of Salicylamide Derivatives
| Compound ID | Salicylic Ring Substitution | Aniline Moiety | % Inhibition @ 10 µM | IC₅₀ (µM) | Reference |
| 47 | 5-Cl, 4-F | 3'-CH₃, 4'-I | 69% | N/A | [6] |
| 50 | Unsubstituted | 3'-Cl, 4'-Br | 62% @ 5 µM | 0.52 | [6] |
| 56 | 3-NO₂ | 3'-Cl, 4'-Br | N/A | 0.47 | [6] |
Note: This data illustrates the importance of substitutions on both the salicylic ring and the aniline moiety for potent anti-HBV activity.
Experimental Protocols
To facilitate further research and validation of SAR findings, detailed protocols for key biological assays are provided below.
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific recombinant HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a stop solution like Trichostatin A and a developing enzyme like trypsin)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).[8][9]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cultured cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
96-well clear flat-bottom microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Gently shake the plates for 10 minutes to ensure complete dissolution and then measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion and Future Directions
The 2-hydroxybenzamide (salicylamide) scaffold is a remarkably versatile starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical roles of the 2-hydroxyl group, the amide functionality, and the substitution pattern on the aromatic ring. While direct and extensive SAR data for this compound analogs are still emerging, by analyzing related compounds, we can infer that the 4-methyl group likely contributes to the overall pharmacological profile through a combination of electronic, lipophilic, and steric effects.
Future research should focus on the systematic synthesis and evaluation of this compound analogs with diverse substitutions at the amide nitrogen and other positions on the phenyl ring. Such studies, employing the standardized experimental protocols outlined herein, will provide a more granular understanding of the SAR and enable the design of next-generation salicylamide derivatives with enhanced potency, selectivity, and drug-like properties for a range of diseases.
References
-
Abdel-Aal, E. A., El-Shorbagi, A. N. A., & El-Gendy, M. A. (2023). Therapeutic potential of salicylamide derivatives for combating viral infections. Medicinal Research Reviews, 43(3), 835-867. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ACS Omega. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Retrieved from [Link]
-
MDPI. (2023). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents. Retrieved from [Link]
-
Karger Publishers. (2016). Identification of a Small Benzamide Inhibitor of Influenza Virus Using a Cell-Based Screening. Retrieved from [Link]
-
PubMed Central. (n.d.). Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection. Retrieved from [Link]
-
PubMed Central. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. Retrieved from [Link]
-
PubMed Central. (2023). Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. Retrieved from [Link]
-
PubMed. (n.d.). Salicylamide derivatives related to medroxalol with alpha- and beta-adrenergic antagonist and antihypertension activity. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. Retrieved from [Link]
-
PubMed Central. (2025). Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors. Retrieved from [Link]
-
ResearchGate. (2016). Identification of a Small Benzamide Inhibitor of Influenza Virus Using a Cell-Based Screening. Retrieved from [Link]
-
ACS Omega. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Retrieved from [Link]
-
National Institutes of Health. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. Retrieved from [Link]
-
ResearchGate. (2025). Derivatives of Salicylamide. Retrieved from [Link]
-
PubMed. (n.d.). [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and initial structure--activity relationships of modified salicylihalamides. Retrieved from [Link]
-
PubMed. (n.d.). Salicylanilide and its heterocyclic analogues. A comparative study of their antimicrobial activity. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities. Retrieved from [Link]
Sources
- 1. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new salicylamide derivatives with evaluation of their antiinflammatory, analgesic and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylamide derivatives related to medroxalol with alpha- and beta-adrenergic antagonist and antihypertension activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijprajournal.com [ijprajournal.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-4-methylbenzamide
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Hydroxy-4-methylbenzamide, ensuring the protection of both laboratory personnel and the environment.
The Imperative of Proper Disposal: Beyond the Bench
Improper disposal of chemical waste, such as this compound, can lead to a cascade of negative consequences, including environmental contamination, harm to wildlife, and potential long-term health risks for the public. For research institutions and pharmaceutical companies, non-compliance with disposal regulations can result in significant fines and damage to their reputation. Therefore, a meticulously planned and executed disposal strategy is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Understanding the Hazard Profile of this compound
In the absence of a dedicated SDS, we can infer the potential hazards of this compound by analyzing related molecules. For instance, N-hydroxy-4-methylbenzamide is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled[1]. Similarly, 2-Hydroxy-4-methylbenzaldehyde is also classified as harmful if swallowed and causes skin and eye irritation[2]. Based on these data, it is prudent to handle this compound as a hazardous substance with the potential for oral toxicity, as well as skin and eye irritation.
Inferred Hazard Classifications for this compound:
| Hazard Class | GHS Hazard Statement Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
This conservative approach ensures that the highest safety standards are maintained throughout the handling and disposal process.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide clear, actionable steps for the safe disposal of this compound waste.
Phase 1: Waste Identification and Segregation
-
Waste Characterization: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
-
Segregation: This waste must be segregated from non-hazardous and other incompatible chemical waste streams at the point of generation. This is a critical step to prevent dangerous chemical reactions.
Phase 2: Waste Collection and Containerization
-
Container Selection: Use only designated, leak-proof, and chemically compatible containers for collecting this compound waste. The container must have a secure screw-top cap.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of initial waste accumulation should also be clearly marked.
-
Container Management: Keep the waste container closed at all times, except when adding waste. This minimizes the release of any potential vapors and prevents spills.
Phase 3: Storage and Accumulation
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area must be under the control of the laboratory personnel and located at or near the point of waste generation.
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Storage Conditions: Store the waste in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
Phase 4: Final Disposal
-
Engage a Licensed Waste Management Contractor: The final disposal of this compound must be handled by a licensed and reputable hazardous waste management company. These companies are equipped to transport, treat, and dispose of chemical waste in accordance with federal and state regulations.
-
Waste Manifest: A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," must be completed. This will be provided by your institution's Environmental Health and Safety (EHS) department or the waste management contractor.
-
Recommended Disposal Method: Based on the probable characteristics of this compound, the recommended disposal method is incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the organic compound. An alternative is disposal in a secure chemical landfill, if deemed appropriate by the waste management professional.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-methylbenzamide
As researchers dedicated to advancing drug development, our primary commitment is to safety and scientific integrity. The handling of any chemical compound, including 2-Hydroxy-4-methylbenzamide, demands a meticulous approach grounded in a comprehensive understanding of its potential hazards. This guide provides an essential framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is conducted with the highest degree of protection.
Hazard Profile of this compound
Understanding the specific risks associated with a chemical is the foundational step in developing a robust safety protocol. This compound, like many benzamide derivatives, presents several hazards that necessitate careful handling. The primary risks include oral toxicity and potential genetic defects.[1] It is also classified as a skin and eye irritant.[2][3]
A summary of its hazard classification according to the Globally Harmonized System (GHS) is essential for an at-a-glance understanding of the risks.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[4] |
Given its form as a solid powder, there is a significant risk of generating dust during handling, which can be inhaled or come into contact with skin and eyes.[4][5] Furthermore, like many fine organic powders, it may form explosive mixtures with air if dispersed in sufficient concentration.[1]
Core PPE Protocol: The Non-Negotiable Baseline
For any procedure involving this compound, a baseline level of PPE is mandatory. This core ensemble protects against the primary routes of exposure—skin contact, eye contact, and inhalation of airborne particulates.
-
Hand Protection : Chemical-resistant gloves are essential. Nitrile gloves are a suitable first choice for incidental contact, offering good resistance against a range of chemicals.[6] Always inspect gloves for tears or punctures before use. For prolonged handling or in situations with a higher risk of spillage, heavier-duty gloves or double-gloving should be considered. Contaminated gloves must be removed promptly and disposed of according to institutional guidelines.[7]
-
Eye and Face Protection : At a minimum, chemical safety goggles that meet ANSI Z87.1 standards are required.[6] These provide a seal around the eyes and offer superior protection from dust and splashes compared to standard safety glasses.[8] When there is a significant risk of splashing, such as when transferring solutions or during a spill, a face shield should be worn in addition to safety goggles.[9]
-
Protective Clothing : A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[6] It is crucial to ensure the lab coat is made from a suitable material, like Nomex or treated cotton, and not synthetic fabrics that can melt and adhere to the skin in a fire.[6] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7]
Task-Specific PPE Requirements
Different laboratory operations carry varying levels of risk. The core PPE should be augmented based on the specific task to ensure adequate protection.
| Task | Minimum Required PPE | Recommended Augmentations & Controls |
| Weighing Solid Compound | Core PPE (Nitrile Gloves, Safety Goggles, Lab Coat) | Engineering Control: Perform within a chemical fume hood or a ventilated balance enclosure to contain dust. Respiratory Protection: If engineering controls are inadequate, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particulates.[10] |
| Preparing Solutions | Core PPE (Nitrile Gloves, Safety Goggles, Lab Coat) | Face Protection: Add a face shield to protect against splashes during solvent addition and mixing.[9] |
| Running Reactions & Transfers | Core PPE (Nitrile Gloves, Safety Goggles, Lab Coat) | Hand Protection: Consider double-gloving or using thicker, chemical-specific gloves if handling larger volumes or for extended periods. Body Protection: A chemical-resistant apron may be worn over the lab coat for additional protection against spills.[9] |
| Cleaning Glassware | Core PPE (Nitrile Gloves, Safety Goggles, Lab Coat) | Hand Protection: Use heavy-duty, reusable nitrile or butyl gloves to protect against both residual chemical and cleaning agents. |
| Handling Waste & Disposal | Core PPE (Nitrile Gloves, Safety Goggles, Lab Coat) | Hand Protection: Use fresh gloves when handling waste containers to prevent cross-contamination. |
Procedural Workflow: Safe Handling from Start to Finish
Adherence to a strict, step-by-step protocol is the most effective way to ensure safety. This workflow integrates PPE checkpoints at every critical stage.
Experimental Workflow: Weighing and Solubilizing this compound
Caption: Standard workflow for handling this compound.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with these procedures before beginning work.
Spill Response Protocol
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate & Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess : From a safe distance, assess the extent of the spill. For small spills of solid material (<1g) that can be managed by lab personnel, proceed with cleanup. For larger spills or any spill of a solution, contact your institution's Environmental Health & Safety (EHS) department.
-
Don Emergency PPE : Before cleanup, don additional PPE:
-
Double nitrile gloves
-
Chemical splash goggles and a face shield
-
A chemical-resistant apron over your lab coat
-
An N95 respirator to prevent inhalation of dust[10]
-
-
Contain & Clean :
-
Decontaminate : Clean the affected area thoroughly with soap and water.[4]
-
Dispose : All cleanup materials and contaminated PPE must be placed in a sealed, clearly labeled hazardous waste container.
Caption: Emergency response workflow for a chemical spill.
Waste Disposal Plan
Proper disposal is a critical final step to protect both personnel and the environment.
-
Chemical Waste : All solid this compound and solutions containing it must be disposed of in a properly labeled hazardous waste container.[1][11] Never dispose of this chemical down the drain.[1]
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated items should be collected in a designated solid hazardous waste stream. Do not mix with regular trash.
-
Container Management : Ensure waste containers are kept closed except when adding waste.[12] Store in a designated satellite accumulation area. Follow all local, state, and federal regulations for hazardous waste disposal.[12]
By integrating these PPE protocols and operational plans into your daily laboratory practices, you build a resilient culture of safety. This commitment not only protects you and your colleagues but also upholds the integrity of your research.
References
- Sigma-Aldrich. (2025). Safety Data Sheet for Benzamide.
- Fisher Scientific. (2010). Safety Data Sheet for 2-Hydroxy-4-methylbenzaldehyde.
- BenchChem. (n.d.). Essential Safety and Disposal Protocol for Benzamide, 2,2'-dithiobis[N-methyl-].
- Extrasynthese. (n.d.). Material Safety Data Sheet for 4-Hydroxybenzaldehyde.
- Angene Chemical. (2025). Safety Data Sheet for this compound.
-
PubChem. (n.d.). N-hydroxy-4-methylbenzamide. National Institutes of Health. Retrieved from [Link]
- Fisher Scientific. (2024). Safety Data Sheet for p-Hydroxybenzamide.
-
PubChem. (n.d.). 2-Hydroxy-4-methylbenzaldehyde. National Institutes of Health. Retrieved from [Link]
- Loba Chemie. (2016). Benzamide for Synthesis MSDS.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
- CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 Material Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Guidechem. (2017). Benzamide,N-hydroxy-4-methyl- (CAS No. 2318-82-3) SDS.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.fr [fishersci.fr]
- 9. sams-solutions.com [sams-solutions.com]
- 10. epa.gov [epa.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
